2,4,6-Trichloro-5-methylpyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30722. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trichloro-5-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2/c1-2-3(6)9-5(8)10-4(2)7/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSWSQGDJQFXHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283267 | |
| Record name | 2,4,6-Trichloro-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780-36-5 | |
| Record name | 1780-36-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-Trichloro-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trichloro-5-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Compatibility of 2,4,6-Trichloro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compatibility of 2,4,6-trichloro-5-methylpyrimidine, a key intermediate in the synthesis of various biologically active compounds. Understanding its reactivity and stability is crucial for its effective use in research and drug development. This document summarizes available data on its solubility, stability, and reactivity with various chemical classes, and provides detailed experimental protocols for key reactions.
Chemical Properties and Stability
This compound is a solid at room temperature with a melting point range of 65-69 °C. It is a highly reactive compound due to the presence of three electron-withdrawing chlorine atoms on the pyrimidine ring, making it susceptible to nucleophilic attack.
Stability: The compound is generally stable under normal storage conditions, which include a cool, dry, and well-ventilated area in a tightly sealed container. However, it is incompatible with strong oxidizing agents and strong acids. Thermal decomposition of the related compound 2,4,6-trichloropyrimidine can generate highly toxic gases and fumes, including hydrogen chloride, nitrogen oxides, and carbon monoxide.
Solubility Profile
Table 1: Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Expected Solubility |
| Protic Solvents | Methanol, Ethanol | Likely soluble, may react over time |
| Aprotic Polar Solvents | Acetone, Dichloromethane, Ethyl Acetate | Likely soluble |
| Aprotic High-Polarity Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely highly soluble |
| Aqueous Solvents | Water | Insoluble |
Chemical Compatibility and Reactivity
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The electron-deficient pyrimidine ring, further activated by the three chlorine atoms, readily reacts with a variety of nucleophiles. The methyl group at the 5-position can influence the regioselectivity of these reactions.
Incompatible Materials
Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided as it can lead to vigorous, potentially explosive, reactions.
Strong Acids: The compound is incompatible with strong acids. While specific reaction details are not extensively documented, strong acids can likely catalyze decomposition or other unwanted reactions.
Reactivity with Nucleophiles
The chlorine atoms at the 2, 4, and 6 positions of the pyrimidine ring can be sequentially or selectively displaced by nucleophiles. The reactivity of these positions is influenced by both electronic and steric factors. The general order of reactivity for nucleophilic attack on the related 2,4,6-trichloropyrimidine is C4 > C2 > C6.
Table 2: Summary of Reactivity with Common Nucleophiles
| Nucleophile Class | Example Nucleophiles | Reactivity and Products |
| Amines | Anilines, Secondary Amines (e.g., Pyrrolidine) | Mono-, di-, and tri-substituted aminopyrimidines. Regioselectivity is dependent on reaction conditions. |
| Alkoxides/Phenoxides | Sodium Methoxide, Sodium Phenoxide | Forms the corresponding ether derivatives. |
| Ammonia/Amides | Ammonia, Sodium Amide | Yields aminopyrimidines. Reaction with sodium amide can lead to mixtures of isomers. |
| Water/Hydroxide | Water, Sodium Hydroxide | Susceptible to hydrolysis, especially under basic conditions, to form hydroxypyrimidines. |
Hydrolysis
The chlorine atoms of chloropyrimidines are susceptible to hydrolysis to varying degrees, depending on the reaction conditions. For a derivative of 2,4,6-trichloropyrimidine, it has been shown that the 2-chloro isomer hydrolyzes significantly faster than the 6-chloro isomer in the presence of hydrochloric acid. This highlights the differential reactivity of the chlorine substituents.
Experimental Protocols
The following protocols are based on published procedures for the related 2,4,6-trichloropyrimidine and are expected to be adaptable for this compound with minor modifications.
General Procedure for Nucleophilic Substitution with Amines
This protocol describes a typical procedure for the monosubstitution of an amine onto the pyrimidine ring.
Materials:
-
This compound
-
Amine (e.g., p-anisidine)
-
Triethylamine (Et3N)
-
Butanol (BuOH)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, dissolve this compound in a mixture of butanol and DMSO.
-
Add the desired amine (1 equivalent) and triethylamine (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 95 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired substituted pyrimidine.
Synthesis of 2,4,6-Trichloropyrimidine (for reference)
This protocol outlines the synthesis of the parent compound, 2,4,6-trichloropyrimidine, from barbituric acid.
Materials:
-
Barbituric acid
-
Phosphorus oxychloride (POCl3)
-
N,N-dimethylaniline
Procedure:
-
To a flask equipped with a reflux condenser and a dropping funnel, add barbituric acid.
-
Slowly add phosphorus oxychloride while cooling the flask in an ice bath.
-
Add N,N-dimethylaniline dropwise to the stirred mixture.
-
After the addition is complete, heat the reaction mixture to reflux for a specified time.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2,4,6-trichloropyrimidine by distillation or recrystallization.
Visualizations
To aid in the understanding of the concepts discussed, the following diagrams illustrate key relationships and workflows.
An In-depth Technical Guide to the Solubility of 2,4,6-Trichloro-5-methylpyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2,4,6-Trichloro-5-methylpyrimidine
This compound is a halogenated pyrimidine derivative. Pyrimidine and its derivatives are fundamental building blocks in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The solubility of such compounds is a critical physical property that influences their suitability for various applications, including chemical synthesis, formulation development, and biological assays.
Physical and Chemical Properties:
| Property | Value | Source |
| CAS Number | 1780-36-5 | [1][2] |
| Molecular Formula | C₅H₃Cl₃N₂ | [1][2] |
| Molecular Weight | 197.45 g/mol | [1][2] |
| Melting Point | 65-69 °C | [2][3] |
| Appearance | White to off-white solid | [3] |
| Water Solubility | Limited/Insoluble (Qualitative) | [4] |
While pyrimidine itself is soluble in many organic solvents, the solubility of its derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring. The three chloro groups and the methyl group on this compound will significantly influence its interaction with different organic solvents.
Quantitative Solubility Data
A thorough search of scientific databases, patent libraries, and chemical supplier documentation did not yield specific quantitative solubility data for this compound in common organic solvents. The absence of this data necessitates experimental determination to support research and development activities.
Experimental Protocol for Solubility Determination (Gravimetric Method)
The following protocol describes the gravimetric method, a widely used and reliable technique for determining the solubility of a solid compound in a solvent.[5][6]
3.1. Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
3.2. Materials:
-
This compound (solute)
-
Organic solvent of interest (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatically controlled water bath or shaker
-
Vials with screw caps
-
Spatula
-
Volumetric flasks
-
Pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Oven
3.3. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. The amount should be more than what is expected to dissolve to ensure a saturated solution.
-
Record the initial mass of the vial and the compound.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette or syringe to avoid premature crystallization.
-
Filter the collected supernatant through a syringe filter (also pre-warmed to the experimental temperature) into a pre-weighed, clean, and dry collection vial. This step is crucial to remove any fine, undissolved particles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the mass of the collection vial containing the filtered saturated solution.
-
Place the collection vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The temperature should be below the melting point of this compound. A vacuum oven can be used to facilitate evaporation at a lower temperature.
-
Once the solvent has completely evaporated, cool the vial to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial containing the dry, solid residue.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
3.4. Data Calculation:
-
Mass of the dissolved solid (m_solute): (Mass of vial + residue) - (Mass of empty vial)
-
Mass of the solvent (m_solvent): (Mass of vial + solution) - (Mass of vial + residue)
-
Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.
Conclusion
While published quantitative solubility data for this compound in organic solvents is currently unavailable, this guide provides researchers, scientists, and drug development professionals with a robust experimental protocol to determine this essential physicochemical property. The detailed methodology and the visual representation of the experimental workflow are intended to facilitate the accurate and reproducible measurement of solubility, thereby supporting further research and development involving this compound. It is recommended that solubility be determined in a range of solvents with varying polarities to obtain a comprehensive solubility profile.
References
- 1. This compound | C5H3Cl3N2 | CID 232789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 1780-36-5 [sigmaaldrich.com]
- 3. This compound CAS#: 1780-36-5 [m.chemicalbook.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 2,4-Dichloro-5-methylpyrimidine 98 1780-31-0 [sigmaaldrich.com]
- 6. toku-e.com [toku-e.com]
2,4,6-Trichloro-5-methylpyrimidine synthesis from barbituric acid derivatives
An In-depth Technical Guide to the Synthesis of 2,4,6-Trichloro-5-methylpyrimidine from 5-Methylbarbituric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the development of various pharmaceutical and agrochemical compounds. While direct, detailed experimental protocols for the synthesis of this compound are not extensively available in published literature, this guide outlines a highly probable and effective synthetic route adapted from the well-established synthesis of its unmethylated analog, 2,4,6-trichloropyrimidine, from barbituric acid. The methodologies presented are based on robust chlorination reactions utilizing phosphorus oxychloride and phosphorus pentachloride.
Introduction
This compound is a functionalized pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The presence of three reactive chlorine atoms on the pyrimidine ring, combined with the methyl group at the 5-position, makes it a versatile building block for the synthesis of a wide range of more complex molecules with potential biological activity. The primary route to this compound is through the chlorination of a 5-methylbarbituric acid derivative.
Synthetic Pathway Overview
The core of the synthesis involves the conversion of the hydroxyl groups of 5-methylbarbituric acid to chlorine atoms. This is typically achieved through the use of a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in conjunction with phosphorus pentachloride (PCl₅) or a system that generates PCl₅ in situ, such as phosphorus trichloride (PCl₃) and chlorine gas. The reaction is generally performed at elevated temperatures, and a catalyst may be employed to enhance the reaction rate and yield.
Reactivity of 2,4,6-Trichloro-5-methylpyrimidine with Nucleophiles: An In-depth Technical Guide
Abstract
2,4,6-Trichloro-5-methylpyrimidine is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its reactivity is dominated by nucleophilic aromatic substitution (SNAr), allowing for the sequential and often regioselective replacement of its three chlorine atoms. This guide provides a detailed examination of the reactivity of this compound with various nucleophiles, including nitrogen, oxygen, and sulfur-based reagents. It consolidates quantitative data, outlines detailed experimental protocols, and visualizes key reaction pathways to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction: The Pyrimidine Core in Synthesis
The pyrimidine ring is a fundamental scaffold in numerous biologically active compounds, including several pharmaceuticals and agrochemicals.[1] Halogenated pyrimidines, in particular, are pivotal precursors for creating diverse molecular architectures. The electron-deficient nature of the pyrimidine ring, caused by the presence of two electronegative nitrogen atoms, facilitates attack by nucleophiles, making the nucleophilic aromatic substitution (SNAr) a primary pathway for its functionalization.[1][2]
This compound features three reactive centers for SNAr. The regioselectivity of these substitutions is governed by a combination of electronic and steric factors, allowing for controlled, stepwise synthesis of mono-, di-, and tri-substituted pyrimidine derivatives. Understanding these factors is crucial for designing efficient synthetic routes to novel compounds.
Principles of Reactivity and Regioselectivity
The reactivity of the chlorine atoms on the this compound ring is not uniform. The positions are activated towards nucleophilic attack by the ring nitrogen atoms.
-
Positions 4 and 6: These positions are electronically equivalent and generally the most reactive. A nucleophilic attack at C4 or C6 allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the para-nitrogen atom (N1), providing significant resonance stabilization.[1] This makes these sites the preferred targets for the first nucleophilic substitution.
-
Position 2: This position is situated between two nitrogen atoms. While the inductive electron-withdrawing effect of the nitrogens activates this position, the resonance stabilization of the corresponding Meisenheimer complex is typically less effective than for attack at C4/C6.[1][3] Consequently, the C2 chlorine is generally less reactive than the C4 and C6 chlorines, especially with primary and secondary amines.[3]
-
Influence of the 5-Methyl Group: The methyl group at the C5 position exerts a minor electronic and steric influence. Its electron-donating nature slightly deactivates the ring towards nucleophilic attack compared to the non-methylated 2,4,6-trichloropyrimidine. Sterically, it can modestly hinder the approach of bulky nucleophiles to the adjacent C4 and C6 positions.
In sequential substitution reactions, the first nucleophile typically adds at the C4 or C6 position. The electronic nature of this newly introduced group then influences the reactivity and regioselectivity of the subsequent substitution.
Reactions with Nitrogen Nucleophiles (Amines)
The reaction of this compound with amines is a cornerstone for the synthesis of a vast array of bioactive molecules. The regioselectivity is highly dependent on the nature of the amine and the reaction conditions.
Generally, the first substitution occurs preferentially at the C4/C6 position. With many aniline derivatives, the 4-substituted product is the major isomer when ethanol is used as the solvent.[4] More nucleophilic dialkylamines also exhibit a preference for the C4/C6 position in initial substitutions.[5][6] Forcing conditions, such as using an excess of the amine and higher temperatures, can lead to disubstitution, typically at the C2 and C4 positions.[4]
Data on Reactions with Amines
| Nucleophile | Solvent | Temp. (°C) | Product(s) | Ratio (4-NHR : 2-NHR) | Yield (%) | Reference |
| Aniline | Ethanol | Reflux | 4-Anilino-2,6-dichloro-5-methylpyrimidine | Major product | - | [4] |
| 4-Methoxyaniline | Ethanol | Reflux | 4-(4-Methoxyanilino)-2,6-dichloro-5-methylpyrimidine | Major product | - | [4] |
| Pyrrolidine | - | - | 2-Chloro-4,6-bis(pyrrolidinyl)pyrimidine | - | - | [4] |
| Benzylamine | Acetonitrile | 0 | N-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine | 5 : 1 | - | [7] |
| Morpholine | 2-MeTHF | 80 | 2-Morpholino-4-chloro-5-(trimethylsilyl)pyrimidine | >99:1 | 80 | [5] |
Note: Data for the closely related 5-chloro-2,4,6-trifluoropyrimidine and 5-trimethylsilyl-2,4-dichloropyrimidine are included to illustrate general reactivity patterns.
Reactions with Oxygen and Sulfur Nucleophiles
Oxygen Nucleophiles (Alkoxides, Hydroxides)
Alkoxides and hydroxides are strong nucleophiles that readily displace the chlorine atoms of polychloropyrimidines. The reaction typically proceeds sequentially, with the first substitution occurring at the C4 or C6 position. The resulting alkoxy- or hydroxy-dihalopyrimidine can then undergo further substitution at a different position under more forcing conditions. Hydrolysis of a chloro group to a hydroxyl group can lead to the formation of pyrimidone tautomers. A study on 2,4,6-trichloropyrimidine showed that the 2-chloro isomer hydrolyzes significantly faster than the 6-chloro isomer in acidic conditions.[4]
Sulfur Nucleophiles (Thiols)
Thiols and thiolates are soft and highly potent nucleophiles that react efficiently with polychloropyrimidines. The reaction mechanism follows the typical SNAr pathway. Due to their high nucleophilicity, these reactions often proceed under mild conditions. The regioselectivity generally favors the C4/C6 positions for the initial substitution, similar to other nucleophiles. The resulting thioether products are stable and can be valuable intermediates for further synthetic transformations, including oxidation to sulfoxides and sulfones or cross-coupling reactions.
Visualization of Reaction Pathways and Workflows
General Reaction Pathway
The following diagram illustrates the sequential nucleophilic aromatic substitution on the this compound core.
Caption: Sequential substitution on this compound.
Experimental Workflow for Optimization
This diagram outlines a logical workflow for optimizing the conditions for a nucleophilic substitution reaction.
Caption: Workflow for optimizing a nucleophilic substitution reaction.
Experimental Protocols
The following are representative protocols for the reaction of polychloropyrimidines with nucleophiles, adapted from established literature procedures.[7][8]
Protocol 6.1: Monosubstitution with an Amine (General Procedure)
This procedure is adapted for the reaction of an amine with a polychloropyrimidine scaffold.[7]
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, 0.1 M concentration) in a round-bottom flask, add a base such as diisopropylethylamine (DIPEA) or triethylamine (1.1 eq).
-
Nucleophile Addition: Cool the mixture to 0 °C in an ice bath. Add the amine nucleophile (1.0-1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup: Upon completion, evaporate the solvent under reduced pressure. Partition the crude residue between a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and water.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to isolate the monosubstituted product.
Protocol 6.2: Disubstitution with an Alcohol/Thiol (General Procedure)
This procedure is adapted for the sequential substitution using an oxygen or sulfur nucleophile.[8]
-
Reaction Setup: Dissolve the starting this compound (1.0 eq) in a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution to 0 °C.
-
First Substitution: Add the first nucleophile (e.g., an alcohol or thiol, 1.0 eq) to the stirring solution, followed by the addition of a base (e.g., DIPEA, 1.0 eq). Stir the reaction at 0 °C for 30 minutes to 1 hour, monitoring by TLC.
-
Second Substitution: Once the formation of the monosubstituted intermediate is confirmed, add the second nucleophile (1.0 eq) and an additional equivalent of base (1.0 eq) to the reaction mixture.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC indicates the consumption of the intermediate.
-
Workup and Purification: Dilute the reaction mixture with the organic solvent and wash several times with water to remove salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to afford the product, which can be used for the next step or purified by chromatography if necessary.
Conclusion
This compound is a privileged scaffold for the synthesis of highly functionalized pyrimidine derivatives. The chlorine atoms at the C2, C4, and C6 positions can be displaced in a controlled, sequential manner by a wide range of nucleophiles. The regioselectivity of these SNAr reactions is predictable, with initial substitution favoring the more electronically activated C4 and C6 positions. This predictable reactivity, combined with the commercial availability of the starting material, makes this compound an invaluable tool for chemists in the fields of drug discovery, agrochemicals, and materials science, enabling the rapid generation of molecular diversity for biological screening and materials development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. zenodo.org [zenodo.org]
- 4. researchgate.net [researchgate.net]
- 5. datapdf.com [datapdf.com]
- 6. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
Regioselectivity in Nucleophilic Substitution of 2,4,6-Trichloro-5-methylpyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles governing the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on 2,4,6-trichloro-5-methylpyrimidine. While specific kinetic and quantitative data for this exact molecule are not extensively published, this guide synthesizes established principles from closely related polychlorinated and 5-substituted pyrimidines to provide a robust predictive framework. The content herein is intended to assist in the strategic design of synthetic routes for the development of novel chemical entities in the pharmaceutical and agrochemical industries.
Core Principles of Nucleophilic Substitution on Polychloropyrimidines
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the presence of electron-withdrawing chloro substituents, making the carbon atoms of the ring susceptible to attack by nucleophiles. In 2,4,6-trichlorinated pyrimidines, the three chlorine atoms are not equally reactive.
The generally accepted order of reactivity for nucleophilic substitution is C4(6) > C2. This preference is primarily attributed to the superior ability of the nitrogen atom at position 1 (N1) to stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at the C4 or C6 positions. Attack at C2 results in a less stable intermediate as the negative charge is shared between the two nitrogen atoms.
The 5-methyl group in this compound is a weak electron-donating group. This has two main effects:
-
A slight overall deactivation of the ring towards nucleophilic attack compared to its non-methylated counterpart.
-
A minor electronic influence on the regioselectivity, which is largely overshadowed by the powerful directing effects of the ring nitrogens. The primary influence of the 5-methyl group is likely to be steric, potentially hindering attack at the adjacent C4 and C6 positions by bulky nucleophiles, although this effect is generally considered to be minimal.
Predicted Regioselectivity and Influence of the Nucleophile
Based on the foundational principles of SNAr reactions on polychloropyrimidines, monosubstitution of this compound is strongly predicted to occur preferentially at the C4 or C6 position. These two positions are electronically equivalent. The reaction with one equivalent of a nucleophile is therefore expected to yield the 4-substituted-2,6-dichloro-5-methylpyrimidine as the major product.
The nature of the nucleophile plays a significant role in the outcome of the reaction. While strong C4/C6 selectivity is expected for a wide range of nucleophiles (amines, alkoxides, thiolates), hard nucleophiles are particularly biased towards reacting at the more electrophilic C4/C6 positions. Softer nucleophiles may show slightly reduced selectivity. Furthermore, palladium catalysis has been shown in some polychloropyrimidine systems to alter the innate regioselectivity, although in many cases it still favors C4 substitution.[1]
Quantitative Data from an Analogous System
Direct quantitative data for the regioselective substitution of this compound is scarce in the literature. However, a study on the closely related 5-chloro-2,4,6-trifluoropyrimidine provides valuable insight into the expected isomer ratios when reacted with various amine nucleophiles.[2][3] The electronic effects of fluorine versus chlorine are similar in this context, making this a strong predictive model.
| Nucleophile (Amine) | Major Product Isomer | Ratio (4-substituted : 2-substituted) | Isolated Yield of Major Isomer (%) |
| Ammonia | 4-Amino-5-chloro-2,6-difluoropyrimidine | 9 : 1 | 62 |
| Ethylamine | 4-(Ethylamino)-5-chloro-2,6-difluoropyrimidine | 8 : 1 | 65 |
| Propylamine | 4-(Propylamino)-5-chloro-2,6-difluoropyrimidine | 7 : 1 | 51 |
| Benzylamine | N-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine | 5 : 1 | 41 |
| Aniline | N-Phenyl-5-chloro-2,6-difluoropyrimidin-4-amine | 10 : 1 | 68 |
| Pyrrolidine | 4-(Pyrrolidin-1-yl)-5-chloro-2,6-difluoropyrimidine | 15 : 1 | 71 |
| Piperidine | 4-(Piperidin-1-yl)-5-chloro-2,6-difluoropyrimidine | >20 : 1 | 74 |
| Morpholine | 4-(Morpholin-4-yl)-5-chloro-2,6-difluoropyrimidine | >20 : 1 | 72 |
Data adapted from a study on 5-chloro-2,4,6-trifluoropyrimidine and should be considered as a predictive guide for this compound.[2][3]
Reaction Mechanisms and Experimental Workflow
The regioselectivity of the nucleophilic aromatic substitution on this compound can be visualized through the following reaction pathway diagram.
Caption: Reaction pathways for nucleophilic substitution on this compound.
A generalized workflow for conducting these reactions and isolating the major product is outlined below.
Caption: Generalized experimental workflow for monosubstitution.
Detailed Experimental Protocols
The following is a generalized experimental protocol for the monosubstitution of this compound with an amine nucleophile, adapted from procedures for analogous compounds.[2][3] Researchers should optimize conditions for their specific nucleophile and scale.
Materials:
-
This compound
-
Amine nucleophile (1.0 equivalent)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (1.0-1.2 equivalents)
-
Anhydrous acetonitrile (ACN) or other suitable aprotic solvent
-
Dichloromethane (DCM) for extraction
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous acetonitrile (concentration typically 0.1-0.5 M).
-
Add the base (e.g., DIPEA, 1.1 eq.) to the solution.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add the amine nucleophile (1.0 eq.), either neat or as a solution in the reaction solvent, dropwise over several minutes.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to isolate the major 4-substituted isomer.
Characterization: The structure of the major and minor isomers should be confirmed by standard analytical techniques, including 1H NMR, 13C NMR, and mass spectrometry. The regiochemistry can be definitively assigned using 2D NMR techniques such as HMBC and NOESY experiments.
Conclusion
The nucleophilic aromatic substitution of this compound is a predictable and regioselective process, strongly favoring the displacement of the chlorine atom at the C4 (or C6) position. This selectivity is governed by the inherent electronic properties of the pyrimidine ring. By leveraging the principles outlined in this guide and drawing parallels from well-studied analogous systems, researchers and drug development professionals can effectively utilize this versatile scaffold to synthesize a wide array of novel, polysubstituted pyrimidines for various applications. Careful optimization of reaction conditions and choice of nucleophile are key to maximizing the yield of the desired regioisomer.
References
2,4,6-Trichloro-5-methylpyrimidine: A Versatile Intermediate in Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trichloro-5-methylpyrimidine is a highly reactive heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of functional molecules. Its trifunctional nature, arising from the three reactive chlorine atoms on the pyrimidine ring, allows for sequential and regioselective nucleophilic substitution reactions. This property makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and functional dyes. The presence of the methyl group at the 5-position can also influence the steric and electronic properties of the final products, offering a handle for fine-tuning molecular interactions with biological targets.[1]
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, and its application in the synthesis of bioactive molecules, with a particular focus on its role in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 1780-36-5 | ChemShuttle |
| Molecular Formula | C₅H₃Cl₃N₂ | ChemShuttle |
| Molecular Weight | 197.45 g/mol | ChemShuttle |
| Appearance | White crystalline solid | ChemShuttle |
| Melting Point | 68-71 °C | ChemShuttle |
| Solubility | Limited solubility in water, soluble in polar organic solvents like DMSO. | ChemShuttle |
| Storage | Store in a tightly sealed container at room temperature, away from moisture and light. | ChemShuttle |
Synthesis of this compound
The primary synthetic route to this compound involves the chlorination of a 5-methylbarbituric acid derivative. The following is a representative experimental protocol.
Experimental Protocol: Synthesis from 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione
This protocol describes the synthesis of this compound from 1-methylpyrimidine-2,4,6(1H,3H,5H)-trione (also known as N-methylbarbituric acid).
Materials:
-
1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Ice
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, add phosphorus oxychloride.
-
Slowly add N,N-dimethylaniline to the phosphorus oxychloride with cooling and stirring.
-
Add 1-methylpyrimidine-2,4,6(1H,3H,5H)-trione portion-wise to the mixture. An exothermic reaction will occur.
-
Heat the reaction mixture to reflux and maintain for several hours until the evolution of gas ceases.
-
After cooling, carefully pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the organic layer with water, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization or distillation under reduced pressure.
Below is a DOT script for a Graphviz diagram illustrating the synthesis workflow.
Caption: Synthesis of this compound.
Reactivity and Applications as a Chemical Intermediate
The three chlorine atoms on the pyrimidine ring of this compound exhibit different reactivities towards nucleophiles, allowing for controlled, stepwise substitutions. The chlorine atoms at the 2- and 6-positions are generally more reactive than the one at the 4-position. This differential reactivity is key to its utility as a scaffold for building complex molecules.
Nucleophilic Aromatic Substitution (SNAr) Reactions
This compound readily undergoes nucleophilic aromatic substitution reactions with a variety of nucleophiles, including amines, alcohols, and thiols. These reactions are fundamental to its application in drug discovery and materials science.
The general workflow for a nucleophilic substitution reaction is depicted in the following diagram.
Caption: General Nucleophilic Substitution Workflow.
Application in the Synthesis of Kinase Inhibitors
The pyrimidine scaffold is a common feature in many kinase inhibitors, which are a major class of anticancer drugs. The ability to introduce various substituents onto the pyrimidine ring allows for the optimization of binding to the ATP pocket of kinases. While many examples in the literature utilize the non-methylated 2,4,6-trichloropyrimidine, the principles are directly applicable to the 5-methyl analog.
For instance, 2,4,6-trichloropyrimidine is a starting material for the synthesis of Aurora kinase inhibitors.[2] These inhibitors play a role in regulating mitosis, and their dysregulation is implicated in cancer. A general synthetic strategy involves the sequential substitution of the chlorine atoms with different amine nucleophiles.
The signaling pathway affected by such inhibitors can be visualized as follows.
Caption: Inhibition of Aurora Kinase Signaling Pathway.
Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine
This protocol provides a general method for the monosubstitution of this compound with an amine nucleophile.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), ethanol)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine (1 equivalent) to the solution.
-
Add the base (1-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer and purify the product by column chromatography on silica gel.
Conclusion
This compound is a highly versatile and valuable chemical intermediate. Its trifunctional reactivity allows for the construction of complex molecular architectures through controlled, sequential nucleophilic substitutions. This feature has been exploited in the synthesis of various compounds, particularly in the field of medicinal chemistry for the development of kinase inhibitors and other therapeutic agents. The detailed protocols and reactivity patterns described in this guide are intended to facilitate its use by researchers and professionals in their synthetic endeavors, ultimately contributing to the advancement of chemical and pharmaceutical sciences.
References
Physical and chemical properties of 2,4,6-Trichloro-5-methylpyrimidine
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4,6-Trichloro-5-methylpyrimidine, tailored for researchers, scientists, and professionals in drug development. The document summarizes key data, outlines its chemical characteristics, and presents relevant safety information.
Chemical Identity and Structure
This compound is a halogenated pyrimidine derivative. The presence of three reactive chlorine atoms on the pyrimidine ring makes it a versatile intermediate in organic synthesis, particularly for the development of pharmaceutical compounds and other specialty chemicals.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[1][2] |
| CAS Number | 1780-36-5[1][2] |
| Molecular Formula | C₅H₃Cl₃N₂[1][2] |
| SMILES | Cc1c(Cl)nc(Cl)nc1Cl[1] |
| InChI Key | VTSWSQGDJQFXHB-UHFFFAOYSA-N[1] |
| Synonyms | 5-Methyl-2,4,6-trichloropyrimidine, Pyrimidine, 2,4,6-trichloro-5-methyl-[1][2] |
Physicochemical Properties
The quantitative physical and chemical properties of this compound are summarized below. These properties are essential for designing experimental conditions, including reaction setups and purification methods.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 197.45 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point | 65-69 °C | |
| Boiling Point | Data not available | |
| Density | Data not available |
| Solubility | Data not available | |
Reactivity and Chemical Behavior
The reactivity of this compound is dominated by the three chlorine substituents on the electron-deficient pyrimidine ring. These chlorine atoms are susceptible to nucleophilic substitution, making the molecule a valuable building block for introducing the 5-methylpyrimidine scaffold into more complex structures. The chlorine atoms at positions 2, 4, and 6 can be selectively or fully displaced by a variety of nucleophiles, such as amines, alcohols, and thiols.
Caption: General reaction pathway for this compound.
Experimental Protocols
Caption: Conceptual workflow for the synthesis of this compound.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.[1]
Table 3: GHS Hazard Information
| Category | Classification |
|---|---|
| GHS Pictogram | Danger |
| Signal Word | Danger |
| Hazard Class | Acute Toxicity 4 (Oral), Skin Corrosion 1B[1] |
| Hazard Statements | H302: Harmful if swallowed.[1]H314: Causes severe skin burns and eye damage.[1] |
| Precautionary Codes | P260, P280, P301+P312, P303+P361+P353, P304+P340+P310, P305+P351+P338 |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably within a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.[5]
-
Wash hands thoroughly after handling.[5]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
References
- 1. This compound | C5H3Cl3N2 | CID 232789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 4. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
A Technical Guide to the Stability and Storage of 2,4,6-Trichloro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known stability and recommended storage conditions for 2,4,6-Trichloro-5-methylpyrimidine (CAS No. 1780-36-5), a key intermediate in pharmaceutical synthesis. Proper handling and storage are critical to maintain its chemical integrity and ensure the reliability of experimental outcomes.
Core Chemical Properties and Stability
This compound is a solid, crystalline compound. While detailed, publicly available quantitative studies on its degradation kinetics under various environmental conditions such as hydrolysis, photolysis, and thermal decomposition are limited, safety data sheets and product information from various suppliers consistently indicate that the compound is stable under recommended storage conditions.
General Stability Profile:
-
Chemical Stability: The compound is considered chemically stable at room temperature when stored in a tightly sealed container.[1]
-
Conditions to Avoid: Exposure to incompatible materials, excess heat, and moisture should be avoided to prevent degradation.
-
Incompatible Materials: Strong oxidizing agents and strong acids are incompatible with this compound.
-
Hazardous Decomposition Products: In the event of thermal decomposition, hazardous substances such as hydrogen chloride, nitrogen oxides, and carbon oxides may be produced.
Quantitative Data Summary
Detailed experimental data on the degradation rates of this compound under specific conditions (e.g., varying pH, temperature, and light exposure) are not extensively reported in publicly accessible literature. The following table summarizes its key physical and chemical properties.
| Property | Value | Reference |
| CAS Number | 1780-36-5 | [2] |
| Molecular Formula | C₅H₃Cl₃N₂ | [2] |
| Molecular Weight | 197.45 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Melting Point | 65-69 °C | [1][2] |
| Boiling Point | 132-136 °C (at 23-25 Torr) | [1] |
| Storage Temperature | Room Temperature | [1] |
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of this compound, the following storage and handling protocols are recommended. These guidelines are based on standard practices for chemically reactive and hazardous materials.
Storage:
-
Container: Store in a tightly closed, original container.
-
Environment: Keep in a cool, dry, and well-ventilated area.
-
Light: Protect from direct sunlight by storing in a dark place.[1]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.
Handling:
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.
-
Hygiene: Wash hands thoroughly after handling.
-
Spills: In case of a spill, avoid generating dust. Sweep up the material and place it into a suitable disposal container.
Logical Workflow for Stability Maintenance
The following diagram illustrates the key decision points and procedures for maintaining the stability of this compound from receipt to use.
Caption: Workflow for ensuring the stability of this compound.
Disclaimer: The information provided in this technical guide is based on publicly available safety data and product information. It is intended for informational purposes for trained professionals. Users should always consult the specific safety data sheet provided by the manufacturer and follow all institutional and regulatory safety guidelines. No specific experimental protocols for stability testing were found in the public domain for this compound.
References
- 1. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation kinetics of chlorpyrifos and 3,5,6-trichloro-2-pyridinol (TCP) by fungal communities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In-Depth Technical Guide: 2,4,6-Trichloro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 2,4,6-trichloro-5-methylpyrimidine. This compound, a halogenated pyrimidine derivative, serves as a versatile building block in medicinal chemistry and materials science. This document is intended to be a resource for researchers and professionals engaged in drug discovery and chemical synthesis, offering detailed experimental protocols and consolidated data to facilitate its application.
Molecular Structure and Chemical Properties
This compound is a solid organic compound with the chemical formula C₅H₃Cl₃N₂.[1][2] Its structure consists of a pyrimidine ring substituted with three chlorine atoms at positions 2, 4, and 6, and a methyl group at position 5. The presence of multiple reactive chlorine atoms makes it a valuable intermediate for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 1780-36-5 | [1][2] |
| Molecular Formula | C₅H₃Cl₃N₂ | [1][2] |
| Molecular Weight | 197.45 g/mol | [1][2] |
| Appearance | Off-white solid | [1] |
| Melting Point | 65-69 °C | [1] |
| Boiling Point | 132-136 °C (at 23-25 Torr) | [1] |
| SMILES | Cc1c(Cl)nc(Cl)nc1Cl | [1] |
| InChI | 1S/C5H3Cl3N2/c1-2-3(6)9-5(8)10-4(2)7/h1H3 | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the chlorination of a substituted pyrimidine precursor. A common method involves the reaction of 1-methylpyrimidine-2,4,6(1H,3H,5H)-trione (also known as N-methylbarbituric acid) with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus trichloride (PCl₃) and chlorine.[1]
Experimental Protocol: Synthesis from N-Methylbarbituric Acid
This protocol is based on established methods for the chlorination of pyrimidine derivatives.[1]
Materials:
-
1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione (N-methylbarbituric acid)
-
Phosphorus trichloride (PCl₃)
-
N,N-Dimethylaniline
-
Dichloromethane (CH₂Cl₂)
-
Ice water
-
2-liter flask with stirring and cooling capabilities
-
Reflux condenser
-
Suction filtration apparatus
-
Rotary evaporator
Procedure:
-
To a 2-liter flask, add 450 mL (2.94 mol) of phosphorus trichloride.
-
While cooling and stirring, slowly add 49.3 mL (0.39 mol) of N,N-dimethylaniline.
-
In portions over 20 minutes, add 142 g (1 mol) of 1-methylpyrimidine-2,4,6(1H,3H,5H)-trione. The reaction is exothermic.
-
Heat the reaction mixture to reflux and maintain for 5 hours, or until the cessation of gas evolution.
-
Carefully and slowly pour the reaction suspension into water, maintaining the temperature between 25°C and 30°C.
-
Filter the resulting aqueous suspension by suction.
-
Dissolve the collected solid filtrate in 250 mL of dichloromethane.
-
Filter the dichloromethane solution until it is clear.
-
Extract the solution twice with 250 mL of ice water.
-
Dry the organic phase and concentrate it by evaporation to obtain a crystalline residue.
-
Dry the residue under vacuum to yield this compound.
Expected Yield: Approximately 64.2% with a melting point of 67°C - 68°C.[1]
Caption: Synthesis workflow for this compound.
Spectroscopic and Analytical Data
Table 2: Predicted and Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H-NMR | A singlet for the methyl protons (CH₃), expected in the range of 2.0-3.0 ppm. |
| ¹³C-NMR | Signals for the methyl carbon, and four distinct aromatic carbons of the pyrimidine ring. The carbons attached to chlorine will be significantly downfield. |
| IR Spectroscopy | Characteristic peaks for C-Cl stretching, C-N stretching, and C=C/C=N ring vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (197.45 g/mol ) with a characteristic isotopic pattern due to the three chlorine atoms. |
Applications in Drug Discovery and Development
The pyrimidine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs. Halogenated pyrimidines, such as this compound, are particularly valuable as they provide multiple sites for synthetic elaboration. The reactivity of the chloro-substituents allows for the creation of libraries of compounds for screening against various biological targets.
While specific biological activities for this compound are not extensively documented in public literature, its utility as a synthetic intermediate suggests its role in the development of novel therapeutics. The general workflow for utilizing such a compound in a drug discovery program is outlined below.
Caption: General workflow for drug discovery using a versatile chemical scaffold.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be worn when handling this compound.[1] It should be stored in a dark, dry place at room temperature.[1]
Table 3: GHS Hazard Information
| Hazard Statement | Code | Description |
| H302 | Acute toxicity, oral | Harmful if swallowed |
| H314 | Skin corrosion/irritation | Causes severe skin burns and eye damage |
Conclusion
This compound is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. This guide provides essential information on its molecular structure, properties, a detailed synthesis protocol, and its potential applications in drug discovery. The provided data and workflows are intended to serve as a valuable resource for scientists and researchers, enabling further exploration and utilization of this versatile compound.
References
Methodological & Application
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,4,6-Trichloro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trichloro-5-methylpyrimidine is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. The electron-deficient nature of the pyrimidine ring, further activated by three chlorine atoms, makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the sequential and regioselective introduction of various nucleophiles, enabling the synthesis of diverse molecular scaffolds for the development of novel therapeutic agents. Pyrimidine derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-cancer, antiviral, and anti-inflammatory properties.[1] This document provides detailed application notes and experimental protocols for performing SNAr reactions on this compound with various nucleophiles.
Regioselectivity of Nucleophilic Aromatic Substitution
The substitution pattern on the this compound ring is governed by a combination of electronic and steric effects. The two nitrogen atoms in the pyrimidine ring withdraw electron density, activating the carbon atoms towards nucleophilic attack. Generally, the C4 and C6 positions are more electrophilic and sterically accessible than the C2 position, which is situated between the two nitrogen atoms. The methyl group at the C5 position can also exert a minor steric influence on the adjacent C4 and C6 positions.
Consequently, the first nucleophilic substitution typically occurs preferentially at the C4 or C6 position. Subsequent substitutions can be directed by controlling reaction conditions and the nature of the nucleophile.
Applications in Drug Discovery
The this compound scaffold is a valuable starting material for the synthesis of kinase inhibitors. The pyrimidine core can act as a hinge-binding motif, a common feature in many kinase inhibitors that target the ATP-binding site of the enzyme. Notably, derivatives of substituted pyrimidines have been investigated as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is a critical pathway in regulating cell growth, proliferation, and survival, and is often dysregulated in cancer.
Below is a diagram illustrating the general workflow for the synthesis of substituted pyrimidine derivatives from this compound and their potential application as kinase inhibitors.
Caption: General workflow for the synthesis of bioactive molecules from this compound.
Experimental Protocols
The following protocols describe the general procedures for the nucleophilic aromatic substitution on this compound with different classes of nucleophiles.
Protocol 1: Reaction with Primary and Secondary Amines (Amination)
This protocol details the reaction of this compound with ammonia to yield 4-amino-2,6-dichloro-5-methylpyrimidine. This procedure can be adapted for other primary and secondary amines.
Materials:
-
This compound
-
Ammonia gas (or corresponding amine)
-
Dimethoxyethane (DME)
-
Water
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve this compound (0.2 mol, 39.5 g) in 250 mL of dimethoxyethane in a round-bottom flask.[2]
-
Bubble ammonia gas through the solution at room temperature until saturation is achieved, resulting in the formation of a white suspension.[2]
-
Stir the suspension for 12 hours at room temperature.[2]
-
Concentrate the reaction mixture using a rotary evaporator.[2]
-
To the residue, add 200 mL of water and filter the resulting suspension to collect the precipitate.[2]
-
Dry the collected precipitate. The mother liquor can be concentrated to half its volume to recover more product.[2]
-
Recrystallize the crude product from an acetonitrile/water (5:1) mixture to obtain pure 4-amino-2,6-dichloro-5-methylpyrimidine.[2]
Expected Yield: Approximately 75%.[2]
Protocol 2: Reaction with Anilines
This protocol describes a general method for the reaction of this compound with substituted anilines.
Materials:
-
This compound
-
Substituted aniline
-
Ethanol or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol or DMF (10 mL), add the substituted aniline (1.1 mmol).
-
Add a base such as triethylamine or DIPEA (1.5 mmol) to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the desired N-aryl-2,6-dichloro-5-methylpyrimidin-4-amine.
Protocol 3: Reaction with Thiols (Thiolation)
This protocol outlines a general procedure for the reaction with thiol nucleophiles.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, sodium thiomethoxide)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, add the thiol (1.1 mmol) to a suspension of a base like sodium hydride (1.2 mmol) in the anhydrous solvent (10 mL) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 mmol) in the same solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2,6-dichloro-5-methyl-4-(alkyl/arylthio)pyrimidine.
Protocol 4: Reaction with Alcohols/Phenols (Alkoxylation/Aryloxylation)
This protocol provides a general method for the substitution with alcohol or phenol nucleophiles.
Materials:
-
This compound
-
Alcohol or Phenol
-
A strong base (e.g., sodium hydride, sodium methoxide)
-
Anhydrous solvent (e.g., THF, DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, add the alcohol or phenol (1.1 mmol) to a suspension of sodium hydride (1.2 mmol) in the anhydrous solvent (10 mL) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C to generate the alkoxide or phenoxide.
-
Add a solution of this compound (1.0 mmol) in the same solvent.
-
The reaction may be stirred at room temperature or heated depending on the nucleophilicity of the alkoxide/phenoxide. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 4-alkoxy/aryloxy-2,6-dichloro-5-methylpyrimidine.
Quantitative Data Summary
The following tables summarize the expected outcomes for monosubstitution reactions on this compound based on known reactivity patterns of related polychlorinated pyrimidines. The primary site of substitution is the C4/C6 position.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Product | Typical Conditions | Yield (%) | Reference |
| Ammonia | 4-Amino-2,6-dichloro-5-methylpyrimidine | DME, rt, 12h | 75 | [2] |
| Primary Amines | 2,6-Dichloro-5-methyl-N-alkyl/arylpyrimidin-4-amine | Base (e.g., TEA, DIPEA), Solvent (e.g., EtOH, DMF), Heat | Moderate to High | Inferred from related reactions |
| Secondary Amines | 4-(Dialkylamino)-2,6-dichloro-5-methylpyrimidine | Base (e.g., TEA, DIPEA), Solvent (e.g., EtOH, DMF), Heat | Moderate to High | Inferred from related reactions |
Table 2: Reaction with Thiol and Alcohol Nucleophiles
| Nucleophile | Product | Typical Conditions | Yield (%) | Reference |
| Thiols | 4-(Alkyl/arylthio)-2,6-dichloro-5-methylpyrimidine | Base (e.g., NaH, K₂CO₃), Anhydrous Solvent (e.g., THF, ACN) | Moderate to High | Inferred from related reactions |
| Alcohols/Phenols | 4-(Alkoxy/aryloxy)-2,6-dichloro-5-methylpyrimidine | Base (e.g., NaH, NaOMe), Anhydrous Solvent (e.g., THF, DMF) | Moderate to High | Inferred from related reactions |
Signaling Pathway: PI3K/Akt/mTOR
Derivatives of substituted pyrimidines are frequently designed as inhibitors of the PI3K/Akt/mTOR signaling pathway. This pathway is a key regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for cancer therapy. Pyrimidine-based inhibitors can bind to the ATP-binding pocket of PI3K or mTOR, blocking their kinase activity and downstream signaling.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by pyrimidine-based drugs.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 2,4,6-Trichloro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Polychlorinated pyrimidines are valuable building blocks in medicinal chemistry, serving as scaffolds for the synthesis of a diverse array of biologically active compounds. This document provides detailed application notes and protocols for the Suzuki coupling of 2,4,6-trichloro-5-methylpyrimidine with a focus on regioselectivity and optimization of reaction conditions. The protocols and data presented are based on studies of closely related polychlorinated pyrimidines and pyridopyrimidines, offering a robust starting point for the development of specific applications.
The this compound core offers multiple reactive sites for substitution. The chlorine atoms at the C4 and C6 positions are generally more reactive towards palladium-catalyzed cross-coupling than the chlorine at the C2 position due to the electronic effects of the adjacent nitrogen atoms. This inherent reactivity allows for selective and sequential functionalization, providing access to a wide range of mono-, di-, and tri-substituted pyrimidine derivatives.
Key Concepts and Reaction Mechanism
The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine ring.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, a step often facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Data Presentation: Reaction Condition Optimization
The following tables summarize data from studies on analogous polychlorinated systems, which can guide the optimization of Suzuki coupling reactions with this compound.
Table 1: Catalyst Screening for Mono-Arylation
This data is based on the Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid and is indicative of catalyst performance for mono-substitution.[1]
| Catalyst (5 mol%) | Solvent | Base | Temperature (°C) | Time (min) | Yield (%) |
| Pd(PPh₃)₄ | 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | 100 | 15 | 65 |
| Pd(dppf)Cl₂ | 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | 100 | 15 | 58 |
| Pd(OAc)₂ | 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | 100 | 15 | 35 |
| PdCl₂(PPh₃)₂ | 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | 100 | 15 | 42 |
Table 2: Base and Solvent Screening for Mono-Arylation
Optimization of the base and solvent system is crucial for efficient coupling.[1]
| Base (3 equiv.) | Solvent System (Ratio) | Temperature (°C) | Time (min) | Yield (%) |
| K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 80 |
| Na₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 75 |
| Cs₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 72 |
| K₃PO₄ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 68 |
| K₂CO₃ | Toluene/H₂O (2:1) | 100 | 15 | 55 |
| K₂CO₃ | DMF/H₂O (2:1) | 100 | 15 | 62 |
Table 3: Regioselective Suzuki Coupling of 2,4,5,6-Tetrachloropyrimidine
This table demonstrates the regioselectivity and yields for the mono-arylation of a closely related substrate, 2,4,5,6-tetrachloropyrimidine, which suggests a similar reactivity pattern for this compound where the C4/C6 positions are most reactive.[2]
| Arylboronic Acid | Product | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methylphenylboronic acid | 6-(4-Methylphenyl)-2,4,5-trichloropyrimidine | 1.0 | 60 | 2 | 87 |
| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-2,4,5-trichloropyrimidine | 3.0 | 60 | 2 | 95 |
| 4-Fluorophenylboronic acid | 6-(4-Fluorophenyl)-2,4,5-trichloropyrimidine | 3.0 | 60 | 2 | 93 |
| 2-Methoxyphenylboronic acid | 6-(2-Methoxyphenyl)-2,4,5-trichloropyrimidine | 3.0 | 60 | 2 | 97 |
Reaction Conditions: Pd(PPh₃)₂Cl₂ catalyst, K₂CO₃ (2M aq.), 1,4-dioxane.
Experimental Protocols
The following protocols are generalized procedures and should be optimized for specific substrates and desired outcomes (mono-, di-, or tri-substitution).
Protocol 1: Microwave-Assisted Mono-Arylation at the C4/C6 Position
This protocol is adapted from a microwave-assisted procedure for 2,4-dichloropyrimidines and is expected to be effective for the selective mono-arylation of this compound.[1][3]
Materials:
-
This compound
-
Arylboronic acid (1.0 - 1.2 equivalents)
-
Pd(PPh₃)₄ (0.5 - 2 mol%)
-
K₂CO₃ (3 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
10 mL microwave reactor vial
-
Magnetic stir bar
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).
-
Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100-120 °C for 15-30 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated pyrimidine.
Protocol 2: Stepwise Di- and Tri-Arylation under Thermal Conditions
This protocol allows for the sequential introduction of different aryl groups by carefully controlling the stoichiometry and reaction conditions. The initial, more reactive C4/C6 positions are targeted first, followed by the less reactive C2 position. This is based on procedures for related trihalogenated heterocycles.[4]
Materials:
-
This compound
-
Arylboronic acid 1 (1.05 equivalents for mono-substitution, 2.1 equivalents for di-substitution)
-
Arylboronic acid 2 (1.05 equivalents for tri-substitution)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ or Na₂CO₃ (2 equivalents per coupling step)
-
Toluene (degassed)
-
Ethanol (degassed)
-
Schlenk tube or round-bottom flask with condenser
Procedure for Di-Arylation at C4 and C6:
-
In a Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1 mmol), arylboronic acid 1 (2.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (4 mmol).
-
Add degassed toluene (10 mL) and ethanol (3 mL).
-
Heat the reaction mixture to 110 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up the reaction as described in Protocol 1 (steps 7-11) to isolate the 4,6-diaryl-2-chloro-5-methylpyrimidine.
Procedure for Tri-Arylation:
-
Using the isolated 4,6-diaryl-2-chloro-5-methylpyrimidine (1 mmol), repeat the Suzuki coupling procedure with arylboronic acid 2 (1.05 mmol).
-
Higher temperatures and longer reaction times may be necessary for the coupling at the less reactive C2 position.
-
Work-up and purify as described previously to obtain the 2,4,6-triaryl-5-methylpyrimidine.
Mandatory Visualizations
References
Application Notes and Protocols for Sonogashira Coupling of 2,4,6-Trichloro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The functionalization of the pyrimidine ring is a key strategy in drug discovery for developing novel compounds with enhanced potency and selectivity. 2,4,6-Trichloro-5-methylpyrimidine is a versatile building block, offering multiple sites for substitution. The Sonogashira coupling, a powerful palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, provides a direct method for the introduction of alkynyl moieties, which are valuable functionalities in drug candidates.[3][4]
These application notes provide a detailed protocol for the Sonogashira coupling of this compound with terminal alkynes. Due to the presence of three chloro substituents, the reaction can potentially yield mono-, di-, or tri-alkynylated products. The protocol described here offers a starting point for selective functionalization, which can be further optimized to achieve the desired substitution pattern.
Chemoselectivity Considerations
The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > Br > OTf > Cl.[3][5] While chloroarenes are typically less reactive, the electron-deficient nature of the pyrimidine ring can facilitate the oxidative addition of the C-Cl bond to the palladium catalyst. The chlorine atoms at the 2, 4, and 6 positions of the pyrimidine ring exhibit different reactivities, which can be exploited for selective functionalization. The C4 and C6 positions are generally more reactive towards nucleophilic substitution and cross-coupling reactions than the C2 position. By carefully controlling the reaction conditions, such as temperature, reaction time, and stoichiometry of the alkyne, selective mono- or di-alkynylation can be favored.
Experimental Protocols
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. It is intended as a starting point and may require optimization for specific substrates and desired outcomes.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), acetonitrile)
-
Anhydrous and anaerobic reaction conditions are recommended.[6]
General Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and copper(I) iodide (CuI, 1-5 mol%).
-
Add this compound (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv for mono-alkynylation).
-
Add the degassed solvent (e.g., THF or DMF) and the base (e.g., Et₃N, 2-3 equiv).
-
Stir the reaction mixture at room temperature or elevate the temperature (e.g., 50-80 °C) as needed for less reactive substrates.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynylated pyrimidine.
Data Presentation
The following table summarizes typical reaction conditions for the Sonogashira coupling of various halopyrimidines, which can serve as a reference for optimizing the reaction with this compound.
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 5-Bromo-2-chloropyrimidine | Terminal Alkyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT - 80 | Good | [7] |
| 4-Iodo-6-methyl-2-(methylthio)pyrimidine | Aryl Propargyl Ether | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | Acetonitrile | RT | Excellent | [8] |
| 5-Iodouracil Derivatives | Propargyl Alcohol | PdCl₂(PPh₃)₂ (10) | CuI (30) | Et₃N | DMF | RT | Moderate | [9] |
| Iodopyridines | Terminal Alkynes | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | Good-Excellent | [10][11] |
Mandatory Visualizations
Experimental Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,4,6-Trichloro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science. The reaction's broad substrate scope and functional group tolerance make it an invaluable tool for medicinal chemists and drug development professionals in the construction of complex molecular architectures.
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 2,4,6-trichloro-5-methylpyrimidine, a highly functionalized and reactive building block. The presence of multiple reactive chlorine atoms on the pyrimidine ring presents a unique challenge in controlling the regioselectivity of the amination. These notes will explore the reaction conditions necessary to achieve selective mono- and di-amination, providing researchers with the tools to effectively utilize this versatile substrate in their synthetic endeavors.
Reaction Principle and Regioselectivity
The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium(0) catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine ring.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and a base facilitates its deprotonation to form an amido complex.
-
Reductive Elimination: The desired C-N bond is formed, releasing the aminated pyrimidine product and regenerating the active palladium(0) catalyst.
The regioselectivity of the amination (i.e., which chlorine atom is replaced) is a critical consideration. On the 2,4,6-trichloropyrimidine scaffold, the C4 and C6 positions are generally more reactive towards nucleophilic aromatic substitution and palladium-catalyzed coupling reactions than the C2 position. The methyl group at the C5 position can also influence the steric accessibility of the adjacent C4 and C6 positions. Careful selection of the catalyst, ligand, base, and reaction temperature is crucial to control the position of amination. For instance, amination of 2,4-dichloro-5-methylpyrimidine has been reported to yield a 3:1 mixture of 2-amino and 4-amino products, highlighting the challenge in achieving high regioselectivity.
Data Presentation
The following tables summarize the reaction conditions and outcomes for the Buchwald-Hartwig amination of substituted trichloropyrimidines with various amines. This data serves as a guide for reaction optimization.
Table 1: Monoamination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Regioselectivity (C4/C6 : C2) |
| 1 | Ammonia | - | - | - | Dimethoxyethane | RT | 12 | 4-Amino-2,6-dichloro-5-methylpyrimidine | 75 | Major isomer |
| 2 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | 4-Anilino-2,6-dichloro-5-methylpyrimidine & 2-Anilino-4,6-dichloro-5-methylpyrimidine | 65 | 4:1 |
| 3 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 4-Morpholino-2,6-dichloro-5-methylpyrimidine | 85 | >95:5 |
| 4 | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 18 | 4-(n-Butylamino)-2,6-dichloro-5-methylpyrimidine | 78 | 10:1 |
Note: The reaction with ammonia (Entry 1) proceeds via a nucleophilic aromatic substitution (SNAr) mechanism and does not require a palladium catalyst.
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried prior to use. Reagents should be of high purity.
Protocol 1: Synthesis of 4-Amino-2,6-dichloro-5-methylpyrimidine (via SNAr)
This protocol describes the reaction of this compound with ammonia.
Materials:
-
This compound
-
Dimethoxyethane (DME), anhydrous
-
Ammonia gas
-
Water
-
Acetonitrile
Procedure:
-
Dissolve this compound (0.2 mol, 39.5 g) in anhydrous dimethoxyethane (250 mL) in a round-bottom flask equipped with a magnetic stir bar and a gas inlet tube.
-
Bubble ammonia gas through the solution at room temperature until saturation is reached, resulting in the formation of a white suspension.
-
Stir the suspension vigorously at room temperature for 12 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add water (200 mL) to form a suspension.
-
Collect the precipitate by vacuum filtration and dry.
-
Concentrate the mother liquor to half its volume, cool, and collect any further precipitate.
-
Combine the crude product and recrystallize from a mixture of acetonitrile and water (5:1) to afford 4-amino-2,6-dichloro-5-methylpyrimidine as a crystalline solid.[1]
Expected Yield: 75%
Protocol 2: General Procedure for the Buchwald-Hartwig Monoamination of this compound
This protocol provides a general method that can be adapted for various primary and secondary amines.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, BINAP, RuPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, t-BuOH)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (1.5-2 mol%), phosphine ligand (3-4 mol%), and base (1.4-2.0 equivalents).
-
Add this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents).
-
Add the anhydrous solvent.
-
Seal the Schlenk tube and heat the reaction mixture with stirring in a preheated oil bath at the desired temperature (e.g., 90-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-aminated product(s).
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Synthesis of Novel Antiviral Compounds from 2,4,6-Trichloro-5-methylpyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of antiviral compounds utilizing 2,4,6-trichloro-5-methylpyrimidine as a versatile starting material. The strategic placement of chloro groups at the 2, 4, and 6 positions, activated by the pyrimidine ring nitrogens and influenced by the methyl group at the 5-position, allows for sequential and regioselective nucleophilic substitution. This enables the construction of a diverse library of pyrimidine derivatives with potential therapeutic applications against a range of viruses.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved antiviral drugs. The inherent biological relevance of pyrimidines, being key components of nucleobases, makes their derivatives prime candidates for interfering with viral replication processes. This compound is a readily available and highly reactive building block for the synthesis of novel antiviral agents. The three chlorine atoms offer multiple reaction sites for the introduction of various functional groups, which can be tailored to target specific viral enzymes or cellular pathways involved in viral propagation.
Synthetic Strategies and Key Reactions
The primary route for the derivatization of this compound involves nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the chloro groups generally follows the order C4 > C6 > C2, allowing for controlled, stepwise substitutions by varying reaction conditions and the nature of the nucleophile.
A general workflow for the synthesis of antiviral pyrimidine derivatives from this compound is outlined below.
Caption: General workflow for the synthesis and evaluation of antiviral compounds from this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,6-dichloro-5-methylpyrimidine
This protocol describes the initial selective amination at the C2 position, yielding a key intermediate for further diversification.
Materials:
-
2-Amino-5-methylpyrimidine-4,6-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalyst)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Ethanol
-
Water
Procedure:
-
To a stirred solution of 2-amino-5-methylpyrimidine-4,6-diol, add phosphorus oxychloride in a dropwise manner at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide.
-
Slowly warm the reaction mixture to 50 °C and stir for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a 5% aqueous solution of sodium bicarbonate.
-
The precipitated product is filtered, washed with a water/ethanol mixture (1:1), and dried to yield 4,6-dichloro-5-methylpyrimidin-2-amine.[1]
Characterization Data for 4,6-Dichloro-5-methylpyrimidin-2-amine: [1]
| Property | Value |
| Melting Point | 189–190 °C |
| ¹H NMR (DMSO-d₆) | δ = 7.26 (2H, bs, NH₂), 2.17 (3H, s, CH₃) |
| ¹³C NMR (DMSO-d₆) | δ = 161.01 (C-4 and C-6), 160.78 (C-2), 113.60 (C-5), 14.93 (CH₃) |
| MS (EI) , m/z (%) | 177 and 179 [M⁺] (100) |
Protocol 2: General Procedure for Nucleophilic Substitution of Chloro Groups
This protocol outlines a general method for the substitution of the remaining chloro groups with various nucleophiles.
Materials:
-
2-Amino-4,6-dichloro-5-methylpyrimidine (or other chlorinated pyrimidine intermediate)
-
Nucleophile (e.g., primary/secondary amine, alcohol, thiol)
-
Solvent (e.g., Ethanol, DMF, Dioxane)
-
Base (e.g., Triethylamine, Diisopropylethylamine, Sodium hydride)
Procedure:
-
Dissolve the chlorinated pyrimidine intermediate in an appropriate anhydrous solvent.
-
Add the desired nucleophile (1.1 to 2.2 equivalents, depending on whether mono- or di-substitution is desired).
-
Add a suitable base to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture under reflux or using microwave irradiation until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, filter and wash with a suitable solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.
Application Notes
The synthesized 5-methylpyrimidine derivatives can be screened for antiviral activity against a variety of viruses. The choice of substituents introduced will significantly impact the biological activity.
Signaling Pathway Inhibition:
Many pyrimidine-based antiviral compounds function by inhibiting viral polymerases or other enzymes crucial for viral replication. The diagram below illustrates a simplified mechanism of action for a hypothetical nucleoside analog derived from a 5-methylpyrimidine scaffold.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,4,6-Trichloro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. Its structural resemblance to the purine core of adenosine triphosphate (ATP) allows for competitive binding to the ATP-binding site of kinases, making it an ideal starting point for the development of targeted therapies. The strategic functionalization of the pyrimidine ring is crucial for achieving high potency and selectivity. 2,4,6-Trichloro-5-methylpyrimidine is a versatile building block for the synthesis of a diverse range of kinase inhibitors. The three chlorine atoms at the C2, C4, and C6 positions, along with the methyl group at the C5 position, provide multiple reactive sites for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions, enabling the generation of diverse chemical libraries for drug discovery.
These application notes provide a comprehensive overview of the synthesis of kinase inhibitors using this compound, including detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways and experimental workflows.
Regioselectivity in Nucleophilic Aromatic Substitution
The synthesis of kinase inhibitors from this compound relies on the regioselective displacement of the chlorine atoms. The reactivity of the positions on the pyrimidine ring is influenced by the electronic effects of the ring nitrogen atoms and the substituents. Generally, the C4 and C6 positions are more activated towards nucleophilic attack than the C2 position. The presence of an electron-donating methyl group at the C5 position can further influence the regioselectivity of the substitution reactions. Careful control of reaction conditions, such as temperature, base, and solvent, is crucial to achieve the desired regioselectivity for the sequential addition of different nucleophiles.
Synthesis of a Potent Aurora Kinase A Inhibitor
A notable example of a kinase inhibitor synthesized from a substituted pyrimidine core is a novel class of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl)pyrimidine-2,4-diamine derivatives, which have been identified as potent inhibitors of Aurora A kinase.[1][2] These compounds effectively reduce the levels of MYC oncoproteins, which are implicated in a variety of cancers.[1][3]
Experimental Protocol: Synthesis of a 6-methyl-pyrimidine Derivative
The synthesis involves a sequential nucleophilic aromatic substitution strategy. While the specific example starts with 2,4,6-trichloropyrimidine, the principles are directly applicable to syntheses starting from this compound.
Step 1: Synthesis of 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine
To a solution of 2,4,6-trichloropyrimidine (10 g, 54.6 mmol) in THF (200 mL) is added 3-amino-5-methylpyrazole (7.96 g, 81.9 mmol) and triethylamine (11.4 mL, 81.9 mmol).[1] The reaction mixture is heated at 50 °C and stirred for 16 hours.[1] After cooling, the reaction is quenched with brine (100 mL). The aqueous phase is extracted with ethyl acetate (3 x 200 mL). The combined organic extracts are washed with water and brine, dried over magnesium sulfate, filtered, and concentrated to yield the crude product.[1]
Step 2: Subsequent Nucleophilic Substitutions
The resulting dichloropyrimidine intermediate can undergo further sequential SNAr reactions at the C2 and C6 positions with various amines to introduce diversity and modulate the biological activity of the final compounds. For instance, reaction with (S)-3-aminopyrrolidine derivatives and subsequent reaction with other amines can be performed to build the final inhibitor scaffold.[1]
Quantitative Data: Biological Activity of Pyrimidine-Based Kinase Inhibitors
The following table summarizes the biological activity of representative pyrimidine-based kinase inhibitors, including those with a methylated pyrimidine core.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell-Based Assay (IC50) | Reference |
| Compound 13 | Aurora A | <50% inhibition at 100 nM (enzymatic) | 3.36 nM (NCI-H524 cell proliferation) | [1][2] |
| < 200 nM (other cMYC-amplified SCLC cells) | [1][2] | |||
| MRT67307 | TBK1 | - | - | [4] |
| BX-912 | PDK1, TBK1 | - | - | [4] |
| GSK8612 | TBK1 | - | - | [4] |
| CYC116 (18) | Aurora A, Aurora B | Ki = 8.0 nM (Aurora A), Ki = 9.2 nM (Aurora B) | - | [5] |
| PD180970 | Bcr/Abl | 2.5 nM (cellular phosphorylation) | - | [6] |
| Compound 65 | CDK6 | 115.38 nM | - | [6] |
Signaling Pathways and Experimental Workflows
Aurora Kinase and MYC Signaling Pathway
Aurora A kinase is a key regulator of mitosis and is often overexpressed in cancer. It stabilizes the MYC family of oncoproteins (cMYC and MYCN), which are potent drivers of cell proliferation and tumor growth. Inhibition of Aurora A leads to the degradation of MYC, resulting in cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of Aurora A Kinase by a 5-methylpyrimidine derivative leads to destabilization of MYC and suppression of tumor growth.
General Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation
The development of kinase inhibitors from this compound follows a structured workflow, from chemical synthesis to biological evaluation.
Caption: A general workflow for the synthesis and evaluation of kinase inhibitors starting from this compound.
Experimental Protocols
General Protocol for Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for determining the in vitro potency of synthesized compounds against their target kinases.
Materials:
-
Kinase of interest (e.g., Aurora A)
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
ATP detection reagent (e.g., ADP-Glo™)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Serially dilute the test compounds in DMSO to create a concentration gradient. Dispense a small volume of the diluted compounds into the wells of a 384-well plate. Include a DMSO-only control (vehicle) and a known inhibitor as a positive control.
-
Kinase Reaction: Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the assay buffer. Add the kinase reaction mixture to the wells containing the compounds.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal. The intensity of the luminescence is inversely proportional to the amount of ATP consumed, and therefore, to the kinase activity.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potent and selective kinase inhibitors. The ability to perform sequential and regioselective nucleophilic aromatic substitutions allows for the creation of diverse compound libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The detailed protocols and data presented in these application notes provide a solid foundation for researchers in the field of drug discovery to design and develop novel kinase inhibitors for the treatment of various diseases, including cancer.
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrimido[4,5-d]pyrimidines from 2,4,6-Trichloro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimido[4,5-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Members of this family have demonstrated potential as anticancer, antiviral, and neuroprotective agents. This document provides detailed application notes and experimental protocols for a two-step synthesis of a substituted pyrimido[4,5-d]pyrimidine, starting from the readily available 2,4,6-trichloro-5-methylpyrimidine. The synthetic strategy involves a regioselective amination followed by a cyclization reaction.
Proposed Synthetic Pathway
The synthesis of the target 2,4-diamino-7-methyl-pyrimido[4,5-d]pyrimidine is proposed to proceed via a two-step sequence. The first step involves the regioselective amination of this compound to yield 4-amino-2,6-dichloro-5-methylpyrimidine. The second step is the cyclization of this intermediate with guanidine to form the fused pyrimido[4,5-d]pyrimidine ring system.
Application Notes and Protocols: 2,4,6-Trichloro-5-methylpyrimidine as a Scaffold for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds, including approved drugs for cancer and viral infections. The highly functionalized 2,4,6-trichloro-5-methylpyrimidine serves as a versatile starting material for the synthesis of diverse chemical libraries. The three distinct chlorine atoms at the 2, 4, and 6 positions of the pyrimidine ring exhibit differential reactivity, allowing for sequential and regioselective nucleophilic substitution. This property enables the systematic introduction of various functional groups, leading to the generation of large and diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.
This document provides detailed protocols for the synthesis of a 2,4,6-trisubstituted-5-methylpyrimidine library and summarizes the biological activities of related compounds, highlighting the potential of this scaffold in drug discovery.
Data Presentation
Table 1: Kinase Inhibitory Activity of Substituted Pyrimidine Derivatives
| Compound ID | Scaffold | R2 Substituent | R4 Substituent | R6 Substituent | Kinase Target | IC50 (nM) | Cell Line | Citation |
| 1 | Pyrimidine | -NH-(5-methyl-1H-pyrazol-3-yl) | -NH-(pyrrolidin-3-yl) | -CH3 | Aurora A | <200 | NCI-H524 (SCLC) | [1] |
| VX-680 | Pyrimidine | -NH-R | -NH-R' | Diamino | Aurora A | 0.6 | - | [2] |
| VX-680 | Pyrimidine | -NH-R | -NH-R' | Diamino | Aurora B | 18 | - | [2] |
| VX-680 | Pyrimidine | -NH-R | -NH-R' | Diamino | Aurora C | 4.6 | - | [2] |
| SNS-314 | Pyrimidine | Urea moiety | - | - | Aurora A | 9 | - | [3] |
| SNS-314 | Pyrimidine | Urea moiety | - | - | Aurora B | 31 | - | [3] |
| SNS-314 | Pyrimidine | Urea moiety | - | - | Aurora C | 3 | - | [3] |
| PHA-739358 | Pyrrolopyrazole | - | - | - | Aurora A | 13 | - | [3] |
| PHA-739358 | Pyrrolopyrazole | - | - | - | Aurora B | 79 | - | [3] |
| PHA-739358 | Pyrrolopyrazole | - | - | - | Aurora C | 61 | - | [3] |
| CYC116 | Pyrimidine | -N-phenyl-4-(thiazol-5-yl) | -NH2 | - | Aurora A | 44 | - | [3] |
| CYC116 | Pyrimidine | -N-phenyl-4-(thiazol-5-yl) | -NH2 | - | Aurora B | 19 | - | [3] |
| CYC116 | Pyrimidine | -N-phenyl-4-(thiazol-5-yl) | -NH2 | - | Aurora C | 65 | - | [3] |
| R763 | Pyrimidine | - | - | - | Aurora A | 4 | - | [3] |
| R763 | Pyrimidine | - | - | - | Aurora B | 4.8 | - | [3] |
| R763 | Pyrimidine | - | - | - | Aurora C | 6.8 | - | [3] |
SCLC: Small-Cell Lung Cancer
Table 2: Antiviral Activity of Substituted Pyrimidine Derivatives
| Compound ID | Scaffold | R5 Substituent | Virus | EC50 (µM) | Citation |
| 3a | Oxycoumarin | Varied | SARS-CoV-2 | 11.17-16.65 | [4] |
| 4a | Oxycoumarin | Varied | SARS-CoV-2 | 11.17-16.65 | [4] |
| 4d | Oxycoumarin | Varied | SARS-CoV-2 | 11.17-16.65 | [4] |
| 6d | Oxycoumarin | Varied | SARS-CoV-2 | 11.17-16.65 | [4] |
| 3a | Oxycoumarin | Varied | HSV-2 | 20.41-23.55 | [4] |
| 4a | Oxycoumarin | Varied | HSV-2 | 20.41-23.55 | [4] |
| 6b | Oxycoumarin | Varied | HSV-2 | 20.41-23.55 | [4] |
| 6c | Oxycoumarin | Varied | HSV-2 | 20.41-23.55 | [4] |
| 6d | Oxycoumarin | Varied | HSV-2 | 20.41-23.55 | [4] |
| 8a | Pyrazole | Varied | BVDV | 5.6 | [5] |
EC50: Half maximal effective concentration BVDV: Bovine Viral Diarrhea Virus
Experimental Protocols
Protocol 1: Synthesis of a 2,4,6-Trisubstituted-5-methylpyrimidine Library via Sequential Nucleophilic Aromatic Substitution
This protocol outlines a three-step sequential substitution to generate a diverse library of 2,4,6-trisubstituted-5-methylpyrimidines. The reactivity of the chlorine atoms generally follows the order C4 > C6 > C2, allowing for controlled, stepwise diversification.
Materials:
-
This compound
-
A diverse library of primary and secondary amines (Building Block Set A)
-
A diverse library of alcohols (Building Block Set B)
-
A diverse library of primary and secondary amines (Building Block Set C)
-
N,N-Diisopropylethylamine (DIPEA)
-
Sodium hydride (NaH)
-
Anhydrous solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Step 1: Monosubstitution at the C4 Position
-
To a solution of this compound (1.0 eq) in anhydrous THF or DCM at 0 °C, add a primary or secondary amine from Building Block Set A (1.1 eq) and DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 4-amino-2,6-dichloro-5-methylpyrimidine intermediate.
Step 2: Disubstitution at the C6 Position
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add an alcohol from Building Block Set B (1.2 eq) dropwise.
-
Stir the mixture at room temperature for 30 minutes to form the corresponding alkoxide.
-
Add a solution of the 4-amino-2,6-dichloro-5-methylpyrimidine intermediate (1.0 eq) in anhydrous THF to the alkoxide solution.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography to yield the 4-amino-6-alkoxy-2-chloro-5-methylpyrimidine intermediate.
Step 3: Trisubstitution at the C2 Position
-
In a sealed tube, dissolve the 4-amino-6-alkoxy-2-chloro-5-methylpyrimidine intermediate (1.0 eq) in anhydrous DMF.
-
Add a primary or secondary amine from Building Block Set C (2.0 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 80-120 °C for 24-48 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature, dilute with water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the final 2,4,6-trisubstituted-5-methylpyrimidine product by column chromatography or preparative HPLC.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Library Synthesis Workflow.
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of new 4-substituted Oxycoumarins against SARS and HSV-2 viruses: Mechanistic and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives [frontiersin.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,4,6-Trichloro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2,4,6-trichloro-5-methylpyrimidine. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active compounds and functional materials. The methodologies described herein focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering a guide to the regioselective functionalization of this polychlorinated pyrimidine.
Introduction
This compound is a highly reactive trifunctional scaffold amenable to sequential and regioselective cross-coupling reactions. The presence of three distinct chlorine atoms allows for the stepwise introduction of various substituents, making it an attractive starting material for the construction of diverse molecular libraries. The electron-deficient nature of the pyrimidine ring facilitates these palladium-catalyzed transformations.[1][2] Generally, the reactivity of the chloro-substituents follows the order C4 > C6 > C2, enabling selective functionalization under carefully controlled conditions.[3] The 5-methyl group can also exert a steric and electronic influence on the reactivity of the adjacent chlorine atoms.
Regioselectivity of Cross-Coupling Reactions
The regioselectivity of palladium-catalyzed cross-coupling reactions on this compound is a critical aspect for its synthetic utility. Based on studies of related polychlorinated pyrimidines, the following reactivity order is generally observed:
-
C4 and C6 Positions: These positions are the most activated and susceptible to oxidative addition by the palladium catalyst.[3] They readily undergo Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings under relatively mild conditions.
-
C2 Position: The C2 position is less reactive compared to C4 and C6.[4] Functionalization at this position typically requires more forcing reaction conditions, such as higher temperatures or more active catalyst systems.
This differential reactivity allows for a sequential functionalization strategy, where the C4 and/or C6 positions can be selectively modified first, followed by the coupling at the C2 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting the chloropyrimidine with an organoboron reagent in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl, heteroaryl, and vinyl substituents onto the pyrimidine core.
Data Presentation: Suzuki-Miyaura Coupling of this compound Analogs
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 71 (on 2,4-dichloropyrimidine) | [1] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 (on 2,4,5,6-tetrachloropyrimidine) | [3] |
| 3 | Thiophen-2-ylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 78 (on 2,4-dichloropyrimidine) | [1] |
| 4 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME | 80 | 6 | 92 (on 2,4,6-trichloropyrimidine) | [1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen). The degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water) is then added via syringe.
-
Reaction: The reaction mixture is stirred at the desired temperature (typically 80-110 °C) and monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with primary or secondary amines.[5][6] This reaction is instrumental in synthesizing aminopyrimidine derivatives, which are prevalent in medicinal chemistry.
Data Presentation: Buchwald-Hartwig Amination of this compound Analogs
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 88 (on 2,4-dichloropyrimidine) | [7] |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 90 | 24 | 75 (on 2,4-dichloropyrimidine) | [7] |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 12 | 91 (on 2,4-dichloropyrimidine) | [7] |
| 4 | Benzylamine | Pd(OAc)₂ (5) | Xantphos (7.5) | Cs₂CO₃ | Toluene | 100 | 16 | 85 (on 6-chloropurine nucleoside) | [8] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., Xantphos, 2-6 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).
-
Reagent Addition: this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.) are added to the vessel.
-
Solvent Addition: Anhydrous, degassed solvent (e.g., toluene, dioxane) is added.
-
Reaction: The vessel is sealed and heated to the desired temperature (typically 90-120 °C) with vigorous stirring. The reaction progress is monitored by an appropriate chromatographic technique.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated.
-
Purification: The residue is purified by flash chromatography to yield the aminated pyrimidine.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted pyrimidines through the reaction of this compound with a terminal alkyne.[9] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Data Presentation: Sonogashira Coupling of this compound Analogs
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 85 (on 2-chloropyrimidine) | [9] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 70 | 8 | 90 (on 4-iodopyrimidine) | |
| 3 | 1-Heptyne | PdCl₂(dppf) (2) | CuI (3) | i-Pr₂NEt | DMF | 80 | 16 | 78 (on 2-bromopyridine) | [9] |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | Acetonitrile | 50 | 24 | 72 (on 4-chloropyrimidine) |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: A mixture of this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%) is placed in an oven-dried Schlenk flask.
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas several times.
-
Reagent and Solvent Addition: Anhydrous, degassed solvent (e.g., THF, DMF) is added, followed by the amine base (e.g., triethylamine, diisopropylethylamine, 2.0-3.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to 80 °C) until the starting material is consumed.
-
Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent, and the resulting solution is washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated.
-
Purification: The crude product is purified by flash column chromatography to afford the alkynyl-substituted pyrimidine.
Visualizations
General Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Regioselectivity of Cross-Coupling on this compound
Caption: Regioselectivity of cross-coupling on the pyrimidine core.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
References
- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Synthesis of Substituted Pyrimidines Using 2,4,6-Trichloro-5-methylpyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrimidines utilizing 2,4,6-trichloro-5-methylpyrimidine as a versatile starting material. The methodologies outlined herein are centered on nucleophilic aromatic substitution (SNAr), a fundamental reaction for the functionalization of halogenated heterocycles.
Introduction
This compound is a highly reactive scaffold for the synthesis of a diverse array of substituted pyrimidine derivatives. The presence of three chlorine atoms, activated by the electron-withdrawing pyrimidine ring, allows for sequential and regioselective displacement by various nucleophiles. The methyl group at the C5 position influences the regioselectivity of these substitutions through steric and electronic effects. The C4 and C6 positions are generally more susceptible to nucleophilic attack than the C2 position. This differential reactivity enables the controlled synthesis of mono-, di-, and tri-substituted pyrimidines, which are valuable intermediates in the development of pharmaceuticals and other bioactive molecules.
Regioselectivity of Nucleophilic Substitution
The substitution pattern on the this compound ring is dictated by the nature of the nucleophile, reaction conditions, and the inherent electronic properties of the pyrimidine core. Generally, the chlorine atoms at the C4 and C6 positions are more labile than the chlorine at the C2 position. This is attributed to the greater activation by the para and ortho nitrogen atoms. The methyl group at C5 can sterically hinder attack at the adjacent C4 and C6 positions to some extent, and its electron-donating nature can slightly modulate the electrophilicity of the carbon atoms.
General Order of Reactivity: C4/C6 > C2
By carefully controlling the stoichiometry of the nucleophile and the reaction temperature, selective monosubstitution can be achieved, primarily at the C4 or C6 position. Subsequent substitutions can then be carried out, potentially with different nucleophiles, to access more complex substitution patterns.
Experimental Protocols
The following protocols are representative examples of nucleophilic substitution reactions on this compound and its analogs. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: Synthesis of 4-Amino-2,6-dichloro-5-methylpyrimidine (Amine Nucleophile)
This protocol details the monosubstitution of this compound with ammonia to yield 4-amino-2,6-dichloro-5-methylpyrimidine.[1]
Materials:
-
This compound
-
Dimethoxyethane (DME)
-
Ammonia gas
-
Water
-
Acetonitrile
Procedure:
-
Dissolve 39.5 g (0.2 mol) of this compound in 250 ml of dimethoxyethane in a suitable reaction vessel.[1]
-
At room temperature, bubble ammonia gas through the solution until saturation is reached, resulting in the formation of a white suspension.[1]
-
Stir the suspension for 12 hours at room temperature.[1]
-
Concentrate the reaction mixture using a rotary evaporator.[1]
-
To the residue, add 200 ml of water to form a suspension.[1]
-
Filter the suspension and dry the collected precipitate.[1]
-
Concentrate the mother liquor to half its volume, filter, and dry the additional precipitate.[1]
-
Combine the crude products (26.4 g) and recrystallize from an acetonitrile/water mixture (5:1) to obtain the pure product.[1]
Expected Outcome:
-
Product: 4-Amino-2,6-dichloro-5-methylpyrimidine
-
Yield: 75% of theory[1]
-
Melting Point: 193°-194° C[1]
Protocol 2: Synthesis of 4-Alkoxy-2,6-dichloro-5-methylpyrimidine (Alkoxide Nucleophile)
This protocol is adapted from the reaction of a similar substrate, 4,6-dichloro-2-(methylthio)pyrimidine, with sodium ethoxide.[2][3] The same principles apply to the reaction with this compound.
Materials:
-
This compound
-
Anhydrous Ethanol (or other alcohol)
-
Sodium metal (or corresponding sodium alkoxide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol at 0 °C. Allow the sodium to react completely.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous ethanol.
-
At room temperature (ca. 20 °C), add the sodium ethoxide solution dropwise to the pyrimidine solution with stirring.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, add dichloromethane to the reaction mixture, followed by a saturated aqueous solution of sodium bicarbonate to quench the reaction.[3]
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 3: Synthesis of 4-Thio-2,6-dichloro-5-methylpyrimidine (Thiolate Nucleophile)
This protocol describes the reaction with a thiol nucleophile, which are known to be excellent nucleophiles for SNAr reactions.
Materials:
-
This compound
-
Thiophenol (or other thiol)
-
A suitable base (e.g., Sodium Hydride, Potassium Carbonate, or Triethylamine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
Procedure:
-
To a solution of thiophenol (1.1 equivalents) in anhydrous THF under an inert atmosphere, add a base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C. Stir the mixture for 30 minutes to form the sodium thiophenolate.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add the pyrimidine solution to the sodium thiophenolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
| Starting Material | Nucleophile | Product | Solvent | Base/Reagent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Ammonia | 4-Amino-2,6-dichloro-5-methylpyrimidine | Dimethoxyethane | - | RT | 12 | 75 | [1] |
| 4,6-Dichloro-2-(methylthio)pyrimidine | Sodium Ethoxide | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | Ethanol | - | ~20 | 2 | 89 | [2][3] |
| 2,4,6-Trichloropyrimidine | Aniline Derivatives | 4-Anilino-2,6-dichloropyrimidines | Ethanol | - | Reflux | Varies | Varies | [4] |
Mandatory Visualization
Caption: General workflow for the synthesis of substituted pyrimidines.
Caption: Synthetic pathways from this compound.
References
Application Notes and Protocols for the Deprotection of 2,4,6-Trichloro-5-methylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the deprotection of 2,4,6-trichloro-5-methylpyrimidine, a versatile building block in medicinal chemistry and materials science. The chloro-substituents on the pyrimidine ring can be considered protecting groups for the corresponding hydroxyl functionalities of 5-methylbarbituric acid. The following sections detail procedures for both complete and selective removal of these chloro groups via hydrolysis and reductive dehalogenation, enabling access to a variety of functionalized pyrimidine derivatives.
Complete Deprotection via Acid-Catalyzed Hydrolysis to 5-Methylbarbituric Acid
This protocol describes the complete hydrolysis of all three chloro-substituents of this compound to yield 5-methylbarbituric acid (5-methylpyrimidine-2,4,6(1H,3H,5H)-trione). This method is suitable for applications where the fully deprotected triol is the desired product.
Experimental Protocol: Complete Hydrolysis
| Parameter | Value |
| Reactant | This compound |
| Reagent | 6 M Hydrochloric Acid (HCl) |
| Solvent | Water |
| Temperature | Reflux (approx. 100 °C) |
| Reaction Time | 4-6 hours |
| Work-up | Cooling, filtration, washing with cold water, and drying |
| Expected Yield | >90% |
Detailed Methodology:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in 6 M aqueous hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After 4-6 hours, or upon complete consumption of the starting material, cool the reaction mixture to room temperature and then further in an ice bath.
-
The product, 5-methylbarbituric acid, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold water to remove any residual acid.
-
Dry the product under vacuum to obtain 5-methylbarbituric acid as a white solid.
Reaction Workflow: Complete Hydrolysis
Caption: Workflow for the complete hydrolysis of this compound.
Selective Deprotection: Stepwise Hydrolysis of Chloro-Substituents
The chloro-substituents on the pyrimidine ring exhibit differential reactivity towards nucleophilic substitution, including hydrolysis. The chloro group at the C2 position is significantly more labile under acidic conditions than those at the C4 and C6 positions.[1] This reactivity difference allows for the selective synthesis of partially deprotected intermediates.
Application Note: Selective Hydrolysis
By carefully controlling the reaction conditions, such as temperature and reaction time, it is possible to achieve stepwise hydrolysis. Milder acidic conditions and lower temperatures will favor the formation of 2-hydroxy-4,6-dichloro-5-methylpyrimidine. Prolonged reaction times or stronger acidic conditions will lead to further hydrolysis at the C4 and C6 positions.
Experimental Protocol: Selective Hydrolysis to 2-Hydroxy-4,6-dichloro-5-methylpyrimidine
| Parameter | Value |
| Reactant | This compound |
| Reagent | 1 M Hydrochloric Acid (HCl) |
| Solvent | Water/Dioxane (1:1) |
| Temperature | 50 °C |
| Reaction Time | 2-3 hours |
| Work-up | Neutralization, extraction with ethyl acetate, drying, and solvent evaporation |
| Expected Yield | Moderate to high, depending on reaction control |
Detailed Methodology:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous hydrochloric acid.
-
Heat the solution to 50 °C and stir.
-
Monitor the reaction closely by TLC or LC-MS to maximize the formation of the mono-hydrolyzed product and minimize the formation of di- and tri-hydrolyzed byproducts.
-
Once the desired conversion is achieved (typically 2-3 hours), cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
Signaling Pathway of Selective Hydrolysis
Caption: Reactivity pathway for the stepwise hydrolysis of this compound.
Complete Deprotection via Reductive Dehalogenation
An alternative to hydrolysis for the complete removal of the chloro groups is reductive dehalogenation. This method replaces the chloro-substituents with hydrogen atoms, yielding 5-methylpyrimidine. Common methods include catalytic hydrogenation and the use of reducing metals like zinc dust.
Catalytic Hydrogenation
Experimental Protocol: Reductive Dehalogenation using Pd/C
| Parameter | Value |
| Reactant | This compound |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Hydrogen Source | Hydrogen gas (H₂) balloon or Parr hydrogenator |
| Solvent | Methanol or Ethanol |
| Base (HCl scavenger) | Triethylamine (Et₃N) or Sodium Acetate (NaOAc) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Work-up | Filtration of catalyst, solvent evaporation, and purification |
| Expected Yield | High |
Detailed Methodology:
-
To a solution of this compound (1.0 eq) and a base (e.g., triethylamine, 3.0 eq) in methanol, add 10% Pd/C (5-10 mol%).
-
Evacuate the reaction flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue can be purified by column chromatography to yield 5-methylpyrimidine.
Reduction with Zinc Dust
Experimental Protocol: Reductive Dehalogenation using Zinc Dust
| Parameter | Value |
| Reactant | This compound |
| Reducing Agent | Activated Zinc Dust |
| Solvent | Acetic Acid or Ethanol/Water mixture |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 2-4 hours |
| Work-up | Filtration of zinc, neutralization, extraction, and purification |
| Expected Yield | Good to high |
Detailed Methodology:
-
To a stirred suspension of activated zinc dust (excess) in acetic acid, add a solution of this compound (1.0 eq) in acetic acid dropwise at room temperature.
-
After the addition is complete, the reaction mixture may be gently heated to 50 °C to ensure completion.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, filter off the excess zinc dust and wash it with the reaction solvent.
-
Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain 5-methylpyrimidine.
Logical Relationship of Deprotection Methods
Caption: Overview of deprotection strategies for this compound.
References
Application Notes and Protocols for the One-Pot Synthesis of Substituted Diaminopyrimidines from 2,4,6-Trichloro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors for oncology.[1][2] The functionalization of the pyrimidine ring at the 2, 4, 5, and 6 positions allows for the generation of diverse chemical libraries with a wide range of biological activities.[3] 2,4,6-Trichloro-5-methylpyrimidine is a key starting material for the synthesis of polysubstituted pyrimidines due to the differential reactivity of its chlorine atoms, enabling sequential and regioselective nucleophilic aromatic substitutions (SNAr). This application note details a one-pot, two-step synthetic protocol for the preparation of 2,4-diamino-6-chloro-5-methylpyrimidine derivatives, which are valuable intermediates in the development of targeted therapeutics, particularly kinase inhibitors. The ability to perform sequential substitutions in a one-pot manner offers significant advantages in terms of efficiency, resource utilization, and time savings.[4]
One-Pot Synthesis of 2,4-Diamino-6-chloro-5-methylpyrimidine Derivatives
This protocol describes a one-pot, two-step sequential nucleophilic aromatic substitution reaction on this compound. The first substitution occurs preferentially at the more reactive C4 or C6 position, followed by a second substitution at the C2 position by controlling the reaction temperature.
Reaction Scheme:
Experimental Protocol
Materials:
-
This compound
-
Amine 1 (e.g., aniline or a substituted aniline)
-
Amine 2 (e.g., a secondary amine like piperidine or morpholine)
-
Diisopropylethylamine (DIPEA)
-
n-Butanol (n-BuOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: First Nucleophilic Substitution
-
To a stirred solution of this compound (1.0 eq) in n-butanol, add Amine 1 (1.1 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Do not isolate the intermediate.
Step 2: Second Nucleophilic Substitution (One-Pot)
-
To the reaction mixture from Step 1, add Amine 2 (1.2 eq) and additional DIPEA (1.5 eq).
-
Increase the temperature to 120 °C and stir for 12-16 hours.
-
Monitor the formation of the final product by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2,4-diamino-6-chloro-5-methylpyrimidine derivative.
Data Presentation
| Entry | Amine 1 | Amine 2 | Step 1 Temp. (°C) | Step 2 Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Piperidine | 80 | 120 | 18 | 75 |
| 2 | 4-Fluoroaniline | Morpholine | 80 | 120 | 20 | 72 |
| 3 | 3-Methoxyaniline | Pyrrolidine | 80 | 120 | 18 | 78 |
Note: The data presented in this table is representative and may vary based on the specific amines and reaction conditions used.
Visualization of Experimental Workflow and a Relevant Signaling Pathway
The following diagrams illustrate the one-pot synthesis workflow and a key signaling pathway often targeted by pyrimidine-based kinase inhibitors.
Application in Drug Discovery
The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[5][] Dysregulation of this pathway is a common event in many human cancers, making its components, such as the Raf kinases, attractive targets for therapeutic intervention.[7] Pyrimidine-based scaffolds are frequently employed in the design of kinase inhibitors that target components of this pathway. The 2,4-diaminopyrimidine core, accessible through the one-pot synthesis described, can serve as a versatile template for the development of potent and selective kinase inhibitors. The substituents introduced via Amine 1 and Amine 2 can be tailored to optimize binding affinity, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of novel anticancer agents.
References
- 1. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2,4,6-Trichloro-5-methylpyrimidine
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction with 2,4,6-trichloro-5-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the monosubstitution of this compound?
A1: For polychlorinated pyrimidines, the Suzuki-Miyaura coupling typically occurs preferentially at the C4 position.[1][2] This is due to the favored oxidative addition of the palladium catalyst to the C4-chlorine bond.[3] Therefore, the expected major product of a monosubstitution reaction will be 4-aryl-2,6-dichloro-5-methylpyrimidine.
Q2: Which palladium catalyst and ligand combination is a good starting point for this reaction?
A2: A common and effective starting point for the Suzuki coupling of chloropyrimidines is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[2][3] For more challenging couplings, or if yields are low, systems using a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ in combination with bulky, electron-rich phosphine ligands such as P(t-Bu)₃, SPhos, or XPhos are often more effective as they promote the oxidative addition of the C-Cl bond.
Q3: Can microwave irradiation be used to improve the reaction?
A3: Yes, microwave-assisted Suzuki coupling can be highly effective for halogenated pyrimidines. It often leads to significantly shorter reaction times (e.g., 15 minutes) and can improve yields, sometimes even with very low catalyst loading (e.g., 0.5 mol%).[2][3]
Q4: What are the most common side reactions, and how can they be minimized?
A4: The two most common side reactions are protodeboronation of the boronic acid and homocoupling of the boronic acid.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often promoted by high temperatures and aqueous bases. To minimize this, use fresh, high-purity boronic acid, consider using boronic esters (e.g., pinacol esters) which are more stable, and avoid unnecessarily long reaction times at high temperatures.
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It can be promoted by the presence of oxygen or Pd(II) species. Thoroughly degassing the reaction mixture and using a Pd(0) source or an efficient precatalyst system can reduce homocoupling.
Troubleshooting Guide
Problem 1: Low or no conversion of starting material.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | The active catalytic species is Pd(0). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure it is efficiently reduced. Consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. |
| Catalyst Inhibition | The nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation. Use bulky, electron-rich ligands (e.g., SPhos, XPhos) that can shield the metal center. |
| Poor Oxidative Addition | The C-Cl bond is less reactive than C-Br or C-I bonds. Increase the reaction temperature. Switch to a more active catalyst system with electron-rich and sterically hindered phosphine ligands. |
| Suboptimal Base | The base is crucial for activating the boronic acid. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. K₃PO₄ is often effective for less reactive chlorides. |
| Solvent Issues | The solvent mixture is critical. A mixture of an organic solvent (e.g., 1,4-dioxane, THF, Toluene) and water is often optimal to dissolve both the organic substrates and the inorganic base. |
| Poor Reagent Quality | Ensure the boronic acid is pure and not degraded. Use anhydrous and degassed solvents to prevent catalyst deactivation. |
Problem 2: Formation of multiple products or byproducts.
| Potential Cause | Troubleshooting Steps |
| Di- or Tri-substitution | The product, 4-aryl-2,6-dichloro-5-methylpyrimidine, can undergo further coupling. Use a stoichiometric amount or a slight deficit of the boronic acid (e.g., 0.95 equivalents) to favor monosubstitution. Keep the reaction time to a minimum required for the consumption of the starting material. |
| Protodeboronation | The boronic acid is being replaced by hydrogen. Use a boronic ester (e.g., pinacol ester) for increased stability. Ensure the base is fully dissolved and the reaction is not overheated. |
| Homocoupling | Two boronic acid molecules are coupling together. Ensure the reaction is thoroughly degassed to remove oxygen. Use a Pd(0) source or an efficient precatalyst. |
| Decomposition | The starting material or product may be unstable under the reaction conditions. Lower the reaction temperature and monitor the reaction progress closely. If using a strong base, consider switching to a milder one like KF. |
Data Presentation
Table 1: Optimization of Reaction Conditions for Mono-Arylation of Polychlorinated Pyrimidines (Model Systems)
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4,5,6-Tetrachloropyrimidine | Pd(PPh₃)₂Cl₂ (3.0) | - | K₂CO₃ (2M aq.) | Dioxane | 60 | 2 | 87-97 | [1] |
| 2 | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3.0) | Dioxane/H₂O (2:1) | 100 (MW) | 0.25 | 81 | [2] |
| 3 | 2,4-Dichloropyrimidine | Pd₂(dba)₃ (2.0) | P(t-Bu)₃ (8.0) | KF (spray-dried) | THF | 50 | 12 | Moderate |
Experimental Protocols
Representative Protocol for Microwave-Assisted Suzuki Coupling
This protocol is a starting point based on optimized conditions for 2,4-dichloropyrimidine and should be adapted for this compound.[2]
-
Reagent Preparation: To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.5 mmol, 1.0 equiv), and K₂CO₃ (1.5 mmol, 3.0 equiv).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).
-
Solvent Addition: Add 6 mL of a degassed 1,4-dioxane and water (2:1 v/v) solvent mixture.
-
Reaction Setup: Seal the vial and place it in the microwave reactor.
-
Reaction Execution: Irradiate the reaction mixture at 100 °C for 15 minutes with stirring. Monitor the reaction by TLC or LC-MS to determine completion.
-
Work-up: After cooling, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: General experimental workflow for a Suzuki coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
Technical Support Center: Purification of 2,4,6-Trichloro-5-methylpyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4,6-trichloro-5-methylpyrimidine and its derivatives.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound derivatives?
A1: Common impurities often stem from the synthesis process, which typically involves the chlorination of a pyrimidine precursor. Potential impurities include:
-
Unreacted Starting Materials: Residual barbituric acid or 5-methylbarbituric acid.
-
Partially Chlorinated Intermediates: Dichloro- or monochloro-methylpyrimidine species.
-
Over-chlorinated Byproducts: Such as 2,4,5,6-tetrachloropyrimidine derivatives, although chlorination at the 5-position is generally not favored under typical conditions.[1]
-
Reagents and Catalysts: Residual phosphorus oxychloride (POCl₃), phosphorus trichloride (PCl₃), or catalysts like N,N-dimethylaniline or N-methylpyrrolidone.[1][2]
-
Hydrolysis Products: Dichlorohydroxypyrimidine derivatives if the compound is exposed to water during workup.
Q2: How do I choose the best purification method for my specific derivative?
A2: The choice of purification method depends primarily on the physical state and thermal stability of your compound. The decision-making workflow below can guide your selection. For solids, recrystallization is often the first choice due to its simplicity and scalability. For liquids or low-melting solids that are thermally stable, vacuum distillation is highly effective.[1][2] Column chromatography is a versatile method for both solids and liquids, especially when dealing with impurities of similar polarity to the product.
Q3: What analytical techniques are best for assessing the purity of my compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and assessing the number of components in a mixture. It is also crucial for developing a solvent system for column chromatography.[3]
-
Gas Chromatography (GC): Provides quantitative purity data for volatile and thermally stable compounds. Purity levels of 97-99% for trichloropyrimidines have been reported using GC analysis.[1][4]
-
High-Performance Liquid Chromatography (HPLC): A powerful method for analyzing a wide range of derivatives. Reverse-phase HPLC can be used for both analysis and scaled up for preparative separation.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities if they are in significant quantities and have distinct signals.
-
Melting Point Analysis: A sharp melting point range close to the literature value (65-69 °C for the parent compound) indicates high purity for a solid compound.[6]
Section 2: Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated, or cooling is too rapid. Impurities are present that are depressing the melting point. | Use a lower-boiling point solvent. Slow down the cooling process (e.g., let the flask cool to room temperature before placing it in an ice bath). Add a seed crystal to induce crystallization. Try purifying by another method (e.g., column chromatography) first to remove impurities. |
| Very low recovery of purified product. | The compound has high solubility in the chosen solvent, even at low temperatures. Too much solvent was used. The crystals were filtered before crystallization was complete. | Choose a solvent in which the compound is less soluble at cold temperatures. Use the minimum amount of hot solvent required to fully dissolve the compound. Allow more time for crystallization at a colder temperature. |
| The crystals are colored, but the pure compound should be colorless. | Colored impurities are present in the crystal lattice. The compound is degrading at the solvent's boiling temperature. | Add a small amount of activated charcoal to the hot solution and filter it through Celite before cooling. Choose a lower-boiling point solvent. |
| My compound is only soluble in high-boiling solvents like DMF or DMSO. | The compound has very high lattice energy or strong intermolecular interactions. | For these cases, standard recrystallization is difficult. Try diffusion crystallization: dissolve the compound in a small amount of DMF or DMSO in a vial, and place this vial in a larger, sealed jar containing a miscible "anti-solvent" (a solvent in which your compound is insoluble, like dichloromethane, diethyl ether, or ethyl acetate). The anti-solvent vapor will slowly diffuse into the solution, reducing solubility and promoting slow crystal growth.[7] |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation (overlapping bands or streaking). | The polarity of the eluent is too high. The sample was loaded in too much solvent or a solvent that is too polar. The column was packed improperly. The sample is degrading on the silica gel. | Develop a better solvent system using TLC; aim for an Rf value of 0.3-0.4 for the desired compound.[3] Dissolve the sample in a minimal amount of a low-polarity solvent (like dichloromethane or toluene) for loading.[8] Ensure the column is packed uniformly without cracks or air bubbles.[9] Try using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine. |
| Compound will not elute from the column. | The eluent is not polar enough. The compound is irreversibly binding to or reacting with the silica gel. | Gradually increase the polarity of the eluent (gradient elution). If the compound is acidic, add a small amount of acetic acid to the eluent. If basic, add a small amount of triethylamine. If it still doesn't elute, it may be reacting with the silica; consider using alumina. |
| Compound runs with the solvent front (Rf ≈ 1). | The eluent is too polar. | Use a less polar solvent system. Start with a non-polar solvent like hexane and gradually increase polarity.[3] |
Vacuum Distillation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound is decomposing during distillation. | The distillation temperature is too high, even under vacuum. | Improve the vacuum to further lower the boiling point. Use a shorter path distillation apparatus (e.g., Kugelrohr) to minimize the time the compound spends at high temperatures. |
| "Bumping" or uneven boiling. | Lack of nucleation sites for smooth boiling. | Use a magnetic stir bar or add fresh boiling chips to the distillation flask. Ensure even heating with a heating mantle and sand or an oil bath. |
| Cannot achieve a low enough pressure. | Leaks in the distillation apparatus. The vacuum pump is not adequate or is in poor condition. | Check all glass joints for a proper seal; use a small amount of vacuum grease if necessary. Ensure all tubing is rated for vacuum and has no cracks. Check the pump oil; change it if it is cloudy or discolored. |
Section 3: Quantitative Data Summary
The following table summarizes typical results for the purification of 2,4,6-trichloropyrimidine, the parent compound to the 5-methyl derivatives. These values serve as a benchmark for what can be expected.
| Purification Method | Purity Achieved (by GC) | Yield/Recovery | Source |
| Vacuum Distillation | > 98% | 81% of theory | [1] |
| Vacuum Distillation | 97.6% | 92.4% of theory | [1] |
| Steam Distillation (Reduced Pressure) | > 99.5% | 80-92% of theory | [10] |
| Extraction followed by Distillation | > 99% | 77-80% of theory | [4] |
Section 4: Detailed Experimental Protocols
Protocol 1: Vacuum Distillation
This protocol is suitable for thermally stable, liquid, or low-melting solid this compound derivatives.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus using clean, dry glassware. Ensure all joints are properly sealed. Place a stir bar in the distillation flask.
-
Sample Addition: Charge the crude product into the distillation flask, filling it to no more than two-thirds of its capacity.
-
Initiate Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle or oil bath.
-
Fraction Collection: Collect the distillate that comes over at a constant temperature. The first fraction may contain lower-boiling impurities. A second, main fraction should be the pure product.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.
Protocol 2: Recrystallization from a Single Solvent
This protocol is ideal for purifying solid derivatives.
-
Solvent Selection: Choose a solvent in which the compound is highly soluble when hot but sparingly soluble when cold. Test small amounts in various solvents (e.g., ethanol, methanol, hexane, ethyl acetate) to find the best one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling (using a hot plate) with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities (or if using charcoal to decolorize), perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 3: Flash Column Chromatography
This is a rapid purification method for separating compounds with different polarities.
-
Solvent System Selection: Using TLC, determine an eluent system that gives the target compound an Rf value of approximately 0.3-0.4 and provides good separation from impurities.[3]
-
Column Packing: Plug the bottom of a glass column with a small piece of cotton or glass wool. Add a layer of sand. Fill the column with silica gel, either as a dry powder or as a slurry with the eluent.[9][11] Tap the column gently to ensure even packing and remove air bubbles. Add another layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude product in the absolute minimum volume of a low-polarity solvent (e.g., dichloromethane).[8] Carefully add this solution to the top of the column.
-
Elution: Carefully add the eluent to the top of the column. Apply pressure (using a pump or compressed air) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Section 5: Workflow and Decision Diagrams
Caption: Decision tree for selecting a primary purification method.
Caption: General workflow for flash column chromatography.
Caption: Troubleshooting guide for when a compound "oils out".
References
- 1. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 2. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 3. columbia.edu [columbia.edu]
- 4. CN100497318C - Method for preparing 2,4,6-trichloro pyrimidine - Google Patents [patents.google.com]
- 5. Separation of 2,4,6-Trichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Nucleophilic Substitution of Polychloropyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nucleophilic substitution of polychloropyrimidines. Our aim is to offer practical solutions to common challenges encountered during these synthetic procedures.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Symptoms: TLC or HPLC analysis shows a significant amount of unreacted polychloropyrimidine after the expected reaction time.
| Possible Cause | Troubleshooting Steps |
| Insufficient Nucleophilicity | - For neutral nucleophiles (e.g., amines, alcohols), consider adding a base (e.g., K₂CO₃, Et₃N, DIPEA) to generate the more reactive conjugate base. - If using a weak nucleophile, a stronger base or a switch to a more polar aprotic solvent (e.g., DMF, DMSO) may be necessary to enhance its reactivity. |
| Low Reaction Temperature | - Many nucleophilic aromatic substitution (SNAr) reactions on polychloropyrimidines require heating. Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. |
| Inactivated Pyrimidine Ring | - The reactivity of the chloropyrimidine is influenced by other substituents. Electron-withdrawing groups on the ring will increase the rate of substitution. If your substrate is not sufficiently activated, longer reaction times or higher temperatures may be required. |
| Poor Solubility | - Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent system. |
Issue 2: Formation of Multiple Products (Poor Selectivity)
Symptoms: TLC or HPLC analysis reveals the presence of multiple spots or peaks, indicating a mixture of products.
| Possible Cause | Troubleshooting Steps |
| Lack of Regioselectivity (Formation of Isomers) | - The substitution pattern on the pyrimidine ring dictates the regioselectivity. For 2,4-dichloropyrimidines, substitution generally favors the C4 position.[1] However, substituents on the ring can alter this preference. - To favor C4 substitution, standard SNAr conditions are often effective. - For C2 selectivity, specialized conditions may be needed, such as the use of tertiary amine nucleophiles with an electron-withdrawing group at the C5 position, or palladium-catalyzed amination for certain substrates.[1][2][3] |
| Di- or Tri-substitution | - To favor mono-substitution, use a controlled amount of the nucleophile (typically 1.0-1.2 equivalents). - Add the nucleophile slowly to the reaction mixture to maintain its low concentration. - Running the reaction at a lower temperature can also improve selectivity for the mono-substituted product. |
| Decomposition | - A dark reaction mixture and a complex product profile on TLC/HPLC can indicate decomposition. This may be caused by excessively high temperatures or a base that is too strong. Consider using a milder base or lowering the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: My primary side product is an isomer of my desired product. How can I improve the regioselectivity of my reaction?
A1: Regioselectivity in the nucleophilic substitution of polychloropyrimidines is a common challenge. For 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position due to greater stabilization of the Meisenheimer intermediate.[4] However, this selectivity can be influenced by several factors:
-
Substituents on the Pyrimidine Ring: Electron-donating groups at the C6 position can favor substitution at the C2 position. Conversely, electron-withdrawing groups at the C5 position typically enhance the preference for C4 substitution.[2]
-
Nature of the Nucleophile: While many nucleophiles preferentially attack the C4 position, tertiary amines have been shown to favor C2 substitution on 2,4-dichloro-5-nitropyrimidine.[2][3]
-
Reaction Conditions: The choice of solvent and the use of catalysts can influence regioselectivity. For some substrates, palladium-catalyzed amination can provide high selectivity for the C4 position where traditional SNAr reactions give mixtures.[1]
To improve regioselectivity, carefully consider the electronic properties of your substrate and nucleophile. A thorough literature search for similar systems is highly recommended. If you are obtaining a mixture of isomers, chromatographic separation is often necessary.
Q2: I am observing a significant amount of a water-soluble byproduct. What could it be and how can I prevent its formation?
A2: A common water-soluble byproduct is the result of hydrolysis of the chloropyrimidine starting material or product. The chlorine atoms on the electron-deficient pyrimidine ring are susceptible to displacement by water or hydroxide ions, especially at elevated temperatures or under basic conditions.
Prevention Strategies:
-
Use Anhydrous Conditions: Ensure that your solvents and reagents are dry. Using freshly distilled solvents and drying agents can minimize water content.
-
Control Basicity: If a base is required, use the mildest base that is effective for your transformation. Strong bases like NaOH or KOH can promote hydrolysis. Consider using organic bases like triethylamine or DIPEA, or inorganic bases like K₂CO₃.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of hydrolysis.
Q3: My reaction with an amine nucleophile is sluggish, and upon heating, I see a new, unexpected product. What might be happening?
A3: Besides the expected substitution, you might be observing side reactions such as the formation of dimerization products or other complex structures, although thermal dimerization under typical SNAr conditions is not widely reported as a major pathway. More likely, at elevated temperatures with certain nucleophiles, decomposition or further reactions of the initial products can occur.
If your nucleophile is a primary or secondary amine, ensure you are using an appropriate base to facilitate the reaction. If the reaction is still slow, consider a change in solvent to a more polar aprotic solvent like DMF or DMSO, which can accelerate SNAr reactions. Monitor the reaction closely by TLC or HPLC to identify the optimal reaction time and temperature to maximize the yield of the desired product and minimize the formation of byproducts.
Data Presentation
The regioselectivity of nucleophilic substitution on polychloropyrimidines is highly dependent on the substrate, nucleophile, and reaction conditions. The following tables provide a summary of reported yields and isomer ratios for selected reactions.
Table 1: Regioselectivity in the Amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine [1]
| Nucleophile | Conditions | C4:C2 Isomer Ratio | Yield (%) |
| Dibutylamine | K₂CO₃, DMAc, rt, 1 h | 70:30 | - |
| Dibutylamine | Pd(OAc)₂/dppb (1 mol%), LiHMDS, THF, -20 °C, 5 min | >99:1 | 97 |
| Morpholine | K₂CO₃, DMAc, rt, 1 h | 80:20 | - |
| Morpholine | Pd(OAc)₂/dppb (2 mol%), LiHMDS, THF, -20 °C, 1 h | 97:3 | 91 |
| N-Methylaniline | BuOH, i-Pr₂NEt, 125 °C, 24 h | 75:25 | - |
| N-Methylaniline | Pd(OAc)₂/dppb (2 mol%), LiHMDS, THF, -20 °C, 1 h | 97:3 | 92 |
Table 2: Regioselectivity in the Amination of 2,4-dichloro-5-nitropyrimidine [2]
| Nucleophile | Conditions | Product(s) | Yield (%) |
| Diethylamine | CH₂Cl₂, 0 °C, 1 h | C4-substitution (major), C2-substitution | Mixture |
| Triethylamine | CH₂Cl₂, 0 °C, 1 h | C2-substitution | 91 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.
-
To a solution of the polychloropyrimidine (1.0 eq) in a suitable solvent (e.g., THF, DMF, EtOH, 5-10 mL per mmol of substrate) in a round-bottom flask, add the amine nucleophile (1.1 eq).
-
Add a base (e.g., K₂CO₃, 2.0 eq or Et₃N, 1.5 eq).
-
Stir the reaction mixture at the desired temperature (room temperature to reflux).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the solvent is water-miscible, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: HPLC Method for Monitoring Reaction Progress and Isomer Ratio
This is a general method and should be adapted for specific compounds.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. For example, start with 10% acetonitrile and increase to 90% over 15 minutes.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or as appropriate for the chromophore.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
Mandatory Visualizations
Reaction Pathways and Side Reactions
Caption: General reaction scheme for nucleophilic substitution on polychloropyrimidines and common side reactions.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in nucleophilic substitution reactions of polychloropyrimidines.
References
Technical Support Center: Hydrolysis of 2,4,6-Trichloro-5-methylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the acidic hydrolysis of 2,4,6-trichloro-5-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the complete acidic hydrolysis of this compound?
The final product of the complete acidic hydrolysis of this compound is 5-methylbarbituric acid. The reaction proceeds by the stepwise replacement of the three chlorine atoms with hydroxyl groups, which then tautomerize to the more stable keto form.
Q2: What is the general mechanism for the acidic hydrolysis of this compound?
The hydrolysis of this compound under acidic conditions is a nucleophilic aromatic substitution reaction. The pyrimidine ring is first protonated, which increases the electrophilicity of the carbon atoms attached to the chlorine atoms. Water molecules then act as nucleophiles, attacking these carbons and leading to the displacement of the chloride ions. This process occurs sequentially for all three chlorine atoms.
Q3: Is there a difference in the reactivity of the three chlorine atoms?
Yes, the chlorine atoms at the C2, C4, and C6 positions of the pyrimidine ring exhibit different reactivities towards nucleophilic substitution. Generally, the chlorine atom at the C2 position is the most reactive, followed by the C4 and C6 positions. This selectivity is influenced by the electronic effects of the ring nitrogen atoms. For some chloropyrimidines, the 2-chloro isomer has been observed to hydrolyze significantly faster than the 6-chloro isomer in strong acid.[1]
Q4: What are the typical reaction conditions for this hydrolysis?
Typically, the reaction is carried out by heating this compound in an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The concentration of the acid, reaction temperature, and time are critical parameters that need to be optimized for a successful conversion.
Troubleshooting Guide
This guide addresses common issues encountered during the acidic hydrolysis of this compound.
dot
Caption: Troubleshooting workflow for the hydrolysis of this compound.
Issue 1: The reaction is slow or incomplete, with starting material remaining.
-
Question: I have been heating my reaction for several hours, but TLC analysis still shows a significant amount of the starting material. What should I do?
-
Answer:
-
Check Catalyst Concentration: Ensure that the concentration of the acid catalyst is sufficient. For a complete hydrolysis, a strong acid at a reasonably high concentration is often required.
-
Increase Temperature: The rate of hydrolysis is temperature-dependent. Cautiously increasing the reaction temperature can significantly accelerate the reaction. However, be mindful of potential side reactions at higher temperatures.
-
Extend Reaction Time: Some hydrolysis reactions, especially the final steps, can be slow. Continue to monitor the reaction over a longer period.
-
Purity of Starting Material: Impurities in the starting this compound can sometimes interfere with the reaction. Ensure the purity of your starting material.
-
Issue 2: The reaction yields a mixture of products.
-
Question: My reaction seems to have worked, but I have a mixture of products that are difficult to separate. What are these likely to be and how can I get a single product?
-
Answer:
-
Incomplete Hydrolysis: The most likely cause of a product mixture is incomplete hydrolysis. You are likely seeing one or more of the partially hydrolyzed intermediates, such as 2-hydroxy-4,6-dichloro-5-methylpyrimidine or 2,4-dihydroxy-6-chloro-5-methylpyrimidine.
-
Promote Complete Reaction: To drive the reaction to completion and obtain 5-methylbarbituric acid as the sole product, you may need to use more forcing conditions. This could involve increasing the acid concentration, raising the reaction temperature, or prolonging the reaction time.
-
Stepwise Isolation: If you are interested in isolating the intermediates, you will need to carefully control the reaction conditions (e.g., lower temperature, shorter reaction time) and use chromatographic techniques for separation.
-
Issue 3: The reaction results in a low yield of the desired 5-methylbarbituric acid.
-
Question: I have successfully converted the starting material, but the isolated yield of 5-methylbarbituric acid is low. What could be the reason?
-
Answer:
-
Product Solubility: 5-methylbarbituric acid has some solubility in water. Ensure that you have effectively precipitated the product from the reaction mixture, for example, by cooling it on an ice bath.
-
Work-up Procedure: During work-up, especially if neutralizing the acid, ensure the pH is adjusted correctly to minimize the solubility of the product.
-
Product Degradation: Although generally stable, prolonged exposure to very harsh acidic conditions and high temperatures could potentially lead to some degradation of the product. Optimize the reaction time to be just sufficient for complete conversion.
-
Mechanical Losses: Review your isolation and purification steps to minimize mechanical losses of the product.
-
Data Presentation
| Parameter | Condition | Expected Outcome on Reaction Rate | Expected Outcome on Product Purity |
| Acid Concentration | Low (e.g., 1M HCl) | Slow | Higher likelihood of incomplete hydrolysis |
| High (e.g., 6M HCl) | Fast | Higher likelihood of complete hydrolysis | |
| Temperature | Low (e.g., 50°C) | Slow | May allow for isolation of intermediates |
| High (e.g., 100°C) | Fast | Promotes complete hydrolysis to 5-methylbarbituric acid | |
| Reaction Time | Short | Incomplete conversion | Mixture of starting material and intermediates |
| Long | Complete conversion | Potential for side reactions or degradation if excessively long |
Experimental Protocols
The following is a general protocol for the acidic hydrolysis of this compound to 5-methylbarbituric acid. Researchers should optimize the specific conditions for their needs.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Equipment for reaction monitoring (TLC or LC-MS)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Add a solution of aqueous hydrochloric acid (e.g., 6M HCl). The volume should be sufficient to fully suspend the starting material.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction periodically using an appropriate analytical technique (e.g., TLC, LC-MS). The reaction is complete when the starting material and any intermediates are no longer observed.
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Further cool the mixture in an ice bath to precipitate the 5-methylbarbituric acid.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold deionized water to remove any residual acid.
-
Dry the product under vacuum to obtain 5-methylbarbituric acid.
-
The purity of the product can be assessed by melting point determination and spectroscopic methods (e.g., NMR, IR).
Signaling Pathways and Workflows
dot
Caption: Proposed reaction pathway for the stepwise hydrolysis of this compound.
References
Technical Support Center: Synthesis of 2,4,6-Trichloro-5-methylpyrimidine with POCl₃
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-Trichloro-5-methylpyrimidine using phosphorus oxychloride (POCl₃).
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and solutions.
Problem 1: Low Yield of this compound
| Potential Cause | Proposed Solution |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress using TLC or GC-MS. If starting material is still present, prolong the heating period. - Increase Reaction Temperature: Gradually increase the temperature, but be cautious as higher temperatures can also promote byproduct formation. - Use of a Catalyst: The addition of a tertiary amine catalyst, such as N,N-dimethylaniline or pyridine, can facilitate the reaction.[1] |
| Hydrolysis of Product During Workup | - Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. POCl₃ reacts violently with water.[2] - Careful Quenching: Quench the reaction mixture by slowly adding it to crushed ice or a cold, saturated sodium bicarbonate solution. Pouring the reaction mixture onto ice can lead to hydrolysis of the product back to the starting material if not done carefully.[2][3] - Solvent Extraction: After quenching, promptly extract the product into a non-polar organic solvent like dichloromethane or diethyl ether. |
| Suboptimal Reagent Stoichiometry | - Excess POCl₃: While a large excess of POCl₃ can drive the reaction to completion, it can also lead to purification challenges. A molar ratio of POCl₃ to 5-methylbarbituric acid of 4:1 to 6:1 is often employed.[4] Experiment with optimizing this ratio for your specific setup. |
Problem 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Proposed Solution |
| Incomplete Chlorination | - Partially Chlorinated Pyrimidines: The presence of mono- or di-chlorinated 5-methylpyrimidines indicates an incomplete reaction. Solutions are similar to those for low yield: extend reaction time, increase temperature, or use a catalyst. The use of a combination of POCl₃ and PCl₅ can sometimes enhance chlorination.[5] |
| Side Reactions | - Chlorination of the Methyl Group: The methyl group at the 5-position can undergo chlorination to form 5-(chloromethyl)-2,4,6-trichloropyrimidine.[6] To minimize this, use milder reaction conditions (lower temperature, shorter reaction time) and avoid a large excess of chlorinating agent. - Ring Chlorination at the 5-Position: Although less common for a substituted position, further chlorination of the pyrimidine ring is a possibility, leading to tetrachlorinated byproducts. Careful control of stoichiometry and reaction conditions is key. - Formation of Phosphorylated Intermediates: Incomplete reaction can leave phosphorylated intermediates that can complicate purification. Ensure the reaction goes to completion. |
| Decomposition | - High Reaction Temperatures: Excessive heat can lead to decomposition of the starting material or product, resulting in a complex mixture of byproducts. Maintain a controlled and consistent temperature throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis?
A1: The most common starting material is 5-methylbarbituric acid (also known as 5-methylpyrimidine-2,4,6(1H,3H,5H)-trione).
Q2: What is the role of a catalyst like N,N-dimethylaniline or pyridine in this reaction?
A2: Tertiary amines act as catalysts by activating the hydroxyl groups of the tautomeric form of 5-methylbarbituric acid, making them better leaving groups. They also help to neutralize the HCl generated during the reaction.[1]
Q3: How can I effectively remove excess POCl₃ after the reaction?
A3: Excess POCl₃ can be removed by distillation under reduced pressure. However, this should be done with caution in a well-ventilated fume hood as POCl₃ is corrosive and toxic. A safer alternative for quenching small to moderate amounts of residual POCl₃ is to carefully add the reaction mixture to a well-stirred slurry of crushed ice, followed by neutralization.[2]
Q4: What analytical techniques are best for monitoring the reaction and identifying byproducts?
A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the disappearance of the starting material and the formation of the product and volatile byproducts.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for characterizing the final product and any isolated impurities.
Q5: What are the expected major byproducts in this synthesis?
A5: Based on the reactivity of similar compounds, the most likely byproducts are:
-
Partially chlorinated species: 2,4-dichloro-5-methyl-6-hydroxypyrimidine and 2,6-dichloro-5-methyl-4-hydroxypyrimidine.
-
Over-chlorinated species: 5-(chloromethyl)-2,4,6-trichloropyrimidine.[6]
-
Hydrolysis product: 5-methylbarbituric acid (if the product is exposed to water during workup).
Quantitative Data on Byproduct Formation (Illustrative Example)
| Reaction Condition | Temperature (°C) | Time (h) | Yield of Main Product (%) | 5-(chloromethyl)-2,4,6-trichloropyrimidine (%) | Partially Chlorinated Byproducts (%) |
| A | 100 | 4 | 75 | 5 | 15 |
| B | 110 | 4 | 85 | 8 | 5 |
| C | 120 | 4 | 80 | 15 | 3 |
| D | 110 | 6 | 90 | 7 | 1 |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a similar synthesis of the non-methylated analog and should be optimized for specific laboratory conditions.
Materials:
-
5-methylbarbituric acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (catalyst)
-
Dichloromethane
-
Ice
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 5-methylbarbituric acid (1 equivalent).
-
Carefully add phosphorus oxychloride (5 equivalents) to the flask in a fume hood.
-
Slowly add N,N-dimethylaniline (0.1 equivalents) to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.
-
Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. This compound CAS#: 1780-36-5 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN100497318C - Method for preparing 2,4,6-trichloro pyrimidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: TLC Visualization of 2,4,6-Trichloro-5-methylpyrimidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-Trichloro-5-methylpyrimidine and monitoring its reactions using Thin-Layer Chromatography (TLC).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for TLC analysis of this compound?
A1: A common starting solvent system for pyrimidine compounds is a mixture of a non-polar and a polar solvent.[1] For this compound, which is a relatively non-polar molecule, a good starting point is a mixture of hexanes and ethyl acetate. A typical starting ratio would be 4:1 hexanes:ethyl acetate. You can then adjust the polarity based on the resulting Rf value of your starting material. The goal is to have an Rf value for the starting material between 0.2 and 0.4 to allow for clear separation from potential products.[1]
Q2: How can I visualize the spots on my TLC plate?
A2: this compound and its derivatives contain a pyrimidine ring, which is a UV-active chromophore. Therefore, the primary and non-destructive method for visualization is using a short-wave UV lamp (254 nm).[2] Spots will appear as dark areas on a fluorescent green background. For compounds that are not UV-active or for better sensitivity, various chemical stains can be used.
Q3: Which chemical stains are suitable for visualizing this compound and its reaction products?
A3: Several stains can be effective, depending on the nature of the reaction products.
-
Potassium Permanganate (KMnO4) Stain: This is a good general stain for compounds that can be oxidized, such as alcohols or amines, which may be products of nucleophilic substitution on the pyrimidine ring. It appears as yellow-brown spots on a purple background.[2]
-
p-Anisaldehyde Stain: This is a versatile stain that can produce a range of colors with different functional groups, particularly nucleophilic ones.[3][4] It can be useful for identifying different products formed in a reaction.
-
Iodine Chamber: A simple and often effective method where the plate is exposed to iodine vapor.[2] Iodine reversibly stains many organic compounds, appearing as brown spots. This is a good general-purpose visualization technique.
Q4: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
A4: Streaking on a TLC plate can be caused by several factors:
-
Sample Overload: You may have spotted too much of your sample on the plate. Try diluting your sample or applying less to the plate.[5][6][7]
-
Inappropriate Solvent System: The polarity of your mobile phase may be too high, causing the compound to move as a streak rather than a distinct spot.[5] Try decreasing the polarity of your eluent.
-
Acidic or Basic Compounds: If your products are acidic or basic, they can interact strongly with the silica gel, leading to streaking. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your mobile phase can resolve this issue.[7][8]
Section 2: Troubleshooting Guide
This guide addresses specific issues you might encounter during the TLC analysis of reactions involving this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No spots are visible under UV light or after staining. | 1. The sample concentration is too low.[5] 2. The compound is not UV-active and the stain used is not suitable. 3. The solvent level in the developing chamber was above the spotting line.[5] 4. The compound is volatile and evaporated from the plate.[9] | 1. Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between applications.[5] 2. Try a more general stain like potassium permanganate or p-anisaldehyde. 3. Ensure the solvent level in the chamber is below the origin line of your TLC plate. 4. Develop the plate immediately after spotting. |
| The spots are all at the bottom of the plate (low Rf). | The mobile phase is not polar enough to move the compounds up the plate. | Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| The spots are all at the top of the plate (high Rf). | The mobile phase is too polar, causing all compounds to travel with the solvent front. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexanes. |
| Spots are not round and appear as elongated "blobs". | 1. The sample was overloaded.[9] 2. The initial spot was too large. | 1. Dilute the sample before spotting.[9] 2. Use a fine capillary to apply the sample and ensure the initial spot is as small as possible. |
| Unexpected spots appear on the plate. | 1. The starting material is impure. 2. Side reactions are occurring. 3. The TLC plate was contaminated during handling.[5] | 1. Run a TLC of the starting material alone to check its purity. 2. Consider the possibility of side products based on the reaction conditions. 3. Handle the TLC plate only by the edges to avoid transferring contaminants from your fingers. |
Section 3: Experimental Protocols
Protocol 3.1: Standard TLC Procedure for Monitoring a Reaction
-
Plate Preparation: Using a pencil, gently draw a light line approximately 1 cm from the bottom of a silica gel TLC plate. Mark the lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).[10]
-
Sample Spotting:
-
Dissolve a small amount of your starting material in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot it on the SM lane.
-
Dissolve a small aliquot of your reaction mixture in a volatile solvent. Spot this on the RM lane.
-
On the C lane, first spot the starting material, then, using the same capillary, spot the reaction mixture on top of the SM spot.[10]
-
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use a chemical stain for further visualization.
-
Analysis: Compare the spots in the different lanes. The disappearance of the starting material spot in the RM lane and the appearance of a new spot(s) indicates the reaction is progressing.[11]
Protocol 3.2: Preparation of Staining Solutions
-
Potassium Permanganate Stain: Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.[4]
-
p-Anisaldehyde Stain: To 135 mL of absolute ethanol, add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.[3]
-
Iodine Chamber: Place a few crystals of solid iodine in a sealed chamber. The iodine will sublime, creating a vapor that will stain the TLC plate.[2]
Section 4: Data Presentation
Table 4.1: Example Rf Values for a Hypothetical Reaction
The following table illustrates how to record and present TLC data for a hypothetical nucleophilic substitution reaction on this compound.
| Compound | Mobile Phase (Hexane:EtOAc) | Rf Value |
| This compound (Starting Material) | 4:1 | 0.65 |
| Monosubstituted Product | 4:1 | 0.45 |
| Disubstituted Product | 4:1 | 0.20 |
Note: These are example values. Actual Rf values will depend on the specific reaction and conditions.
Section 5: Diagrams and Workflows
Caption: Troubleshooting workflow for common TLC visualization issues.
Caption: Workflow for monitoring reaction progress using TLC.
References
- 1. benchchem.com [benchchem.com]
- 2. TLC stains [reachdevices.com]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. depts.washington.edu [depts.washington.edu]
- 5. bitesizebio.com [bitesizebio.com]
- 6. microbiozindia.com [microbiozindia.com]
- 7. chembam.com [chembam.com]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. silicycle.com [silicycle.com]
- 10. How To [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Quenching Excess 2,4,6-Trichloro-5-methylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are working with 2,4,6-Trichloro-5-methylpyrimidine and need to safely and effectively quench excess reagent in their reaction mixtures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quenching of excess this compound.
Issue 1: Slow or Incomplete Quenching
-
Observation: After adding the quenching agent, analysis of the reaction mixture (e.g., by TLC or LC-MS) shows a significant amount of unreacted this compound remaining.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Miscibility | This compound is insoluble in water. If using an aqueous quenching agent, the reaction will be biphasic and slow. Solution: Add a co-solvent such as tetrahydrofuran (THF) or acetone to improve miscibility and accelerate the quench. |
| Low Temperature | Quenching at very low temperatures can significantly slow down the reaction rate. Solution: Allow the reaction mixture to slowly warm to room temperature after the initial controlled addition of the quenching agent. |
| Insufficient Quenching Agent | An inadequate amount of the quenching agent will result in incomplete reaction. Solution: Use a significant excess of the quenching agent (e.g., 5-10 equivalents relative to the excess this compound). |
| Choice of Quenching Agent | Water is a relatively slow quenching agent for this substrate under neutral conditions. Solution: Consider using a more nucleophilic quenching agent like an alcohol (methanol or isopropanol) or a dilute aqueous amine solution (e.g., ammonia or a primary/secondary amine). |
Issue 2: Exothermic Reaction or Uncontrolled Temperature Increase
-
Observation: A rapid and significant increase in temperature is observed upon addition of the quenching agent.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Rapid Addition of Quenching Agent | Adding the quenching agent too quickly can lead to a rapid, exothermic reaction that is difficult to control.[1] Solution: Add the quenching agent dropwise or in small portions, with vigorous stirring and external cooling (e.g., an ice bath).[1] |
| Highly Concentrated Reaction Mixture | A concentrated solution of the reactive pyrimidine will generate more heat upon quenching. Solution: Dilute the reaction mixture with an inert solvent (e.g., THF, toluene) before beginning the quench. |
| Reactive Quenching Agent | More reactive quenching agents like amines will generate heat more rapidly than water or alcohols. Solution: Ensure very slow addition and efficient cooling when using highly reactive quenching agents. |
Issue 3: Formation of an Emulsion During Workup
-
Observation: During the aqueous workup following the quench, a stable emulsion forms between the organic and aqueous layers, making separation difficult.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Fine Particulate Matter | Insoluble byproducts or salts can stabilize emulsions. Solution: Filter the biphasic mixture through a pad of celite. |
| High Concentration of Polar Species | The presence of polar quenching byproducts can contribute to emulsion formation. Solution: Add brine (saturated aqueous NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer and help break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended quenching agents for excess this compound?
A1: The choice of quenching agent depends on the reaction solvent, the desired workup procedure, and the stability of your product. Common options include:
-
Water: A safe but potentially slow option due to the insolubility of the pyrimidine.[2][3] The addition of a co-solvent is recommended.
-
Alcohols (Methanol, Isopropanol): Generally offer a faster quench than water and produce alkoxy-pyrimidine byproducts, which may be easier to separate.
-
Aqueous Base (e.g., Sodium Bicarbonate): Can be used to neutralize any acidic byproducts formed during the reaction or quench. The hydrolysis of the trichloropyrimidine may be accelerated.
-
Aqueous Amines (e.g., Dilute Ammonia, Primary/Secondary Amines): These are highly effective and rapid quenching agents. However, they will introduce a new basic organic byproduct that must be removed during workup.
Q2: How do I perform a standard quench of excess this compound with water?
A2:
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
If the reaction solvent is not miscible with water (e.g., toluene, dichloromethane), add a co-solvent like THF to improve mixing.
-
Slowly and with vigorous stirring, add water dropwise. Monitor the internal temperature to ensure it does not rise significantly.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 1-2 hours to ensure the quench is complete.
-
Proceed with the standard aqueous workup.
Q3: What are the safety precautions I should take when quenching this compound?
A3:
-
Always perform the quench in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The quenching process can be exothermic; therefore, it is crucial to use an ice bath for cooling and to add the quenching agent slowly and in a controlled manner.[1]
-
Be aware that the hydrolysis of chloropyrimidines can generate hydrochloric acid (HCl), which is corrosive.
Q4: How can I monitor the completion of the quench?
A4: The completion of the quench can be monitored by taking a small aliquot of the organic layer, drying it, and analyzing it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The quench is considered complete when the spot or peak corresponding to this compound is no longer visible.
Q5: I used an amine to quench the reaction. How do I remove the resulting aminopyrimidine byproduct?
A5: The basic aminopyrimidine byproduct can be removed by performing an acidic wash during the workup.
-
After the quench, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl or saturated aqueous ammonium chloride).
-
The aminopyrimidine will be protonated and extracted into the aqueous layer.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain your crude product.
Data Presentation
Table 1: Comparison of Quenching Agents
| Quenching Agent | Relative Rate | Byproducts | Workup Considerations |
| Water | Slow | Dichloromethyluracil derivatives, HCl | May require a co-solvent and longer reaction times. |
| Methanol/Isopropanol | Moderate | Alkoxy-dichloromethylpyrimidines, HCl | Byproducts are generally organic-soluble. |
| Aq. NaHCO₃ | Moderate | Dichloromethyluracil derivatives, CO₂, NaCl, HCl | Helps to neutralize acidic conditions. |
| Aq. Ammonia | Fast | Amino-dichloromethylpyrimidine, HCl | Introduces a basic byproduct that requires an acidic wash for removal. |
| Primary/Secondary Amine | Very Fast | Substituted amino-dichloromethylpyrimidine, HCl | Introduces a basic byproduct that requires an acidic wash for removal. |
Experimental Protocols
Protocol 1: General Quenching Procedure with an Alcohol
-
Preparation: Cool the reaction vessel containing the excess this compound to 0-5 °C using an ice bath.
-
Addition of Quenching Agent: Slowly add 5-10 equivalents of methanol or isopropanol dropwise with vigorous stirring. Maintain the internal temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until all the this compound has been consumed.
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Visualizations
Caption: Decision workflow for quenching excess this compound.
Caption: Signaling pathway illustrating the reaction of the electrophilic pyrimidine with various nucleophilic quenching agents.
References
Technical Support Center: 2,4,6-Trichloro-5-methylpyrimidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4,6-Trichloro-5-methylpyrimidine. The following information is designed to address common issues encountered during this chemical reaction to improve overall yield and product purity.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction: Insufficient reaction time or temperature. - Moisture contamination: Hydrolysis of phosphorus oxychloride (POCl₃) or the product. - Ineffective catalyst: Catalyst may be old, impure, or used in an incorrect amount. - Poor quality starting materials: Impurities in 5-methylbarbituric acid or POCl₃. | - Reaction Time/Temperature: Gradually increase the reaction temperature and monitor the reaction progress using an appropriate analytical method like TLC or GC. Ensure the reaction is heated for the recommended duration as per the protocol. One process notes that sudden temperature changes or exceeding 50°C prematurely can dramatically decrease the yield. - Moisture Control: Ensure all glassware is thoroughly dried before use. Handle hygroscopic reagents like POCl₃ under an inert atmosphere (e.g., nitrogen or argon). - Catalyst: Use a fresh, high-purity catalyst. Optimize the catalyst loading; for instance, some methods use tertiary amines like dimethylaniline or N,N-diethylaniline.[1][2] - Reagent Quality: Use high-purity starting materials. Purify reagents if necessary. |
| Formation of Dark-Colored Reaction Mixture | - Decomposition of starting material or product: This can occur at excessively high temperatures. - Side reactions: Undesired polymerization or side reactions can lead to colored impurities. | - Temperature Control: Maintain the reaction temperature within the recommended range. A color change from yellowish-white to red-yellow has been noted as part of the process at higher temperatures, but a dark tarry appearance may indicate decomposition. - Inert Atmosphere: Running the reaction under an inert atmosphere can prevent oxidative side reactions. |
| Product Contaminated with Byproducts | - Incomplete chlorination: This can result in partially chlorinated pyrimidine intermediates. - Over-chlorination: Formation of byproducts like tetrachloropyrimidine. - Hydrolysis: Presence of moisture can lead to the formation of hydroxy-substituted pyrimidines. | - Stoichiometry: Carefully control the molar ratio of the chlorinating agent (POCl₃) to the starting material. Some procedures utilize a subsequent reaction with phosphorus pentachloride (PCl₅) or reactants that form it in situ to ensure complete chlorination.[1][3] - Work-up: Avoid aqueous work-up if possible, as it can lead to product hydrolysis and complicate purification.[1] Distillation is a preferred method for separation.[3] |
| Difficulty in Product Isolation/Purification | - Product solubility: The product may be soluble in the reaction solvent, making precipitation difficult. - Emulsion formation during extraction: This can complicate the separation of aqueous and organic layers. - Co-distillation with solvent: The product might co-distill with the excess POCl₃. | - Isolation Technique: After the reaction, excess POCl₃ can be removed by distillation. The product can then be isolated by distillation under reduced pressure or by careful precipitation and filtration. - Extraction: If an extractive work-up is necessary, use appropriate solvents and consider using brine to break emulsions. - Purification: Recrystallization from a suitable solvent or column chromatography can be employed for further purification. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
The most common starting material is 5-methylbarbituric acid. This is analogous to the use of barbituric acid for the synthesis of 2,4,6-trichloropyrimidine.[1][3]
Q2: What are the common chlorinating agents used in this reaction?
The primary chlorinating agent is phosphorus oxychloride (POCl₃).[1][2][3][4] In some procedures, phosphorus pentachloride (PCl₅) is used in a subsequent step to ensure complete chlorination.[1][3]
Q3: Why is a catalyst often used, and what are some common examples?
A catalyst is used to facilitate the chlorination reaction and improve the yield. Common catalysts include tertiary amines such as N,N-dimethylaniline, N,N-diethylaniline, and quinoline.[1][2] Other catalysts like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF) have also been reported.[3][4]
Q4: What are the critical reaction parameters to control for a high yield?
The critical parameters are reaction temperature, reaction time, and the molar ratio of reactants and catalyst. Strict control over temperature is crucial, as sudden changes can significantly lower the yield. The reaction is often carried out at elevated temperatures, with specific protocols detailing precise heating stages.
Q5: What are the potential side reactions to be aware of?
The main side reactions include incomplete chlorination leading to partially substituted pyrimidines, over-chlorination resulting in byproducts like tetrachloropyrimidine, and hydrolysis of the product if moisture is present.
Q6: What is the recommended work-up procedure to maximize yield and purity?
Anhydrous work-up is generally preferred to prevent hydrolysis of the trichlorinated product.[1] A common procedure involves removing excess POCl₃ by distillation, followed by distillation of the product under reduced pressure.[3] If an aqueous work-up is performed, it can be problematic for safety and may require repeated extractions, leading to large amounts of wastewater.[1]
Quantitative Data Summary
The following table summarizes reaction conditions and yields from various reported syntheses of trichloropyrimidines. Note that most of the detailed literature focuses on the non-methylated analog, but the conditions are highly relevant for the synthesis of this compound.
| Starting Material | Chlorinating Agent(s) | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Barbituric Acid | POCl₃ | Dimethylaniline | Reflux | Not Specified | 85 | Not Specified | [1] |
| Barbituric Acid | POCl₃, PCl₃, Cl₂ | N-methyl-2-pyrrolidone (NMP) | 80 | 7 (then 4 for chlorination) | 92.4 | 97.6 | [3] |
| Barbituric Acid | POCl₃ | N,N-diethylaniline, N,N-dimethylaniline, Quinoline | 90-140 | 0.5-4 | 80-92 | >99.52 | [2] |
| Barbituric Acid | POCl₃ | N,N-dimethylformamide (DMF) | 105-115 | 1-3 | 77-80 | >99 (GC) | [4] |
| Barbituric Acid | POCl₃ and DMF | 50 then 85 | 6 then 20 | 46 | Not Specified |
Experimental Protocols
Protocol 1: Two-Step Chlorination with in-situ PCl₅ Formation
This protocol is adapted from a high-yield synthesis of 2,4,6-trichloropyrimidine and is applicable for the 5-methyl derivative.[3]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place 5-6 molar equivalents of phosphorus oxychloride (POCl₃) relative to the starting material.
-
Addition of Starting Material: While stirring, add 1 molar equivalent of 5-methylbarbituric acid.
-
Catalyst Addition: Add a catalytic amount of N-methyl-2-pyrrolidone (NMP).
-
First Chlorination: Heat the reaction mixture to 80°C and stir for 7 hours.
-
Second Chlorination: Cool the mixture slightly and add 3 molar equivalents of phosphorus trichloride (PCl₃). Subsequently, bubble 3 molar equivalents of chlorine gas through the mixture over 4 hours.
-
Work-up: After the reaction is complete, remove the excess POCl₃ and PCl₃ by distillation. The product, this compound, can then be purified by vacuum distillation.
Protocol 2: Single-Step Chlorination with Amine Catalyst
This protocol is based on a method using a composite catalyst system.[2]
-
Reaction Setup: In a suitable reactor, charge 5-methylbarbituric acid as the raw material and phosphorus oxychloride as the chlorinating agent.
-
Catalyst Addition: Add a composite catalyst of N,N-diethylaniline, N,N-dimethylaniline, and quinoline.
-
Reaction: Heat the mixture to a temperature between 90-140°C for 0.5-4 hours.
-
Work-up: After the reaction, perform steam distillation under reduced pressure.
-
Isolation: Cool the distillate to precipitate the solid product. Filter the solid, wash with water, and dry to obtain this compound.
Visualizations
References
- 1. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 2. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 3. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 4. CN100497318C - Method for preparing 2,4,6-trichloro pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Managing Regioselectivity in Reactions of 2,4,6-Trichloro-5-methylpyrimidine
Welcome to the technical support center for 2,4,6-Trichloro-5-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions involving this versatile building block. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Understanding Regioselectivity
The reactivity of the chlorine atoms on the this compound ring towards nucleophiles generally follows the order C4 > C2 > C6. This preference is governed by a combination of electronic and steric factors. The C4 and C6 positions are electronically activated by the para and ortho nitrogen atoms, respectively. However, the C2 position is flanked by two nitrogen atoms, which also makes it susceptible to nucleophilic attack. The methyl group at the C5 position introduces significant steric hindrance, which can influence the accessibility of the adjacent C4 and C6 positions.
dot
Caption: General reactivity order of chloro-substituents in this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am getting a mixture of regioisomers (C4 and C2 substitution) when reacting with my amine nucleophile. How can I improve selectivity for the C4 position?
A1: Achieving high selectivity for the C4 position is a common objective. Several factors can be adjusted to favor substitution at this position:
-
Steric Hindrance of the Nucleophile: Smaller, less sterically hindered nucleophiles will preferentially attack the more electronically activated C4 position, even with the steric influence of the adjacent C5-methyl group. For bulkier nucleophiles, the less hindered C2 position becomes a more favorable site of attack.
-
Reaction Temperature: Lowering the reaction temperature generally increases selectivity. At lower temperatures, the reaction is more likely to proceed via the lowest energy transition state, which typically corresponds to attack at the most electronically favored C4 position.
-
Solvent: The choice of solvent can influence the regiochemical outcome. Non-polar, aprotic solvents often favor C4 substitution. It is recommended to screen a variety of solvents to optimize selectivity.
Q2: My reaction is sluggish and gives a low yield of the desired monosubstituted product. What can I do to improve the reaction rate and yield?
A2: Low reactivity can be a challenge. Consider the following strategies:
-
Increase Temperature: While lower temperatures favor selectivity, a moderate increase in temperature can significantly improve the reaction rate. A careful balance between selectivity and reaction rate is necessary.
-
Use of a Base: For amine nucleophiles, the addition of a non-nucleophilic base (e.g., DIPEA, Et₃N) is crucial to scavenge the HCl generated during the reaction. The choice and stoichiometry of the base can impact the reaction rate.
-
Catalysis: In some cases, particularly for less reactive nucleophiles, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be employed to achieve the desired substitution with higher efficiency.
Q3: I am observing the formation of disubstituted products. How can I favor monosubstitution?
A3: The formation of disubstituted products occurs when the initially formed monosubstituted pyrimidine reacts further. To minimize this:
-
Stoichiometry: Use a 1:1 stoichiometry of the pyrimidine to the nucleophile. A slight excess of the pyrimidine can also be used to ensure the nucleophile is the limiting reagent.
-
Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile, thereby disfavoring the second substitution reaction.
-
Temperature Control: Running the reaction at a lower temperature will decrease the rate of the second substitution more significantly than the first, thus favoring the monosubstituted product.
Frequently Asked Questions (FAQs)
Q: What is the general order of reactivity for different types of nucleophiles with this compound?
A: Generally, "softer" nucleophiles and those with less steric bulk react more readily. The reactivity often follows the order: Thiols > Amines > Alkoxides. However, the specific reaction conditions, particularly the choice of base and solvent, can significantly influence this order.
Q: How does the 5-methyl group affect the regioselectivity compared to unsubstituted 2,4,6-trichloropyrimidine?
A: The 5-methyl group introduces steric hindrance around the C4 and C6 positions. This steric effect can decrease the rate of substitution at these positions, particularly for bulky nucleophiles. Consequently, for sterically demanding nucleophiles, the proportion of substitution at the less hindered C2 position may increase compared to the unsubstituted analogue.
Q: Are there any specific conditions to favor substitution at the C2 position?
A: Yes, substitution at the C2 position can be favored by using a more sterically hindered nucleophile. The bulky nature of the nucleophile will disfavor attack at the C4 and C6 positions, which are sterically shielded by the adjacent 5-methyl group and the other chloro substituent, respectively.
Data Presentation
The following table summarizes the regiochemical outcome of the reaction of this compound and a related fluorinated analog with ammonia and benzylamine, highlighting the influence of the nucleophile's steric bulk on the product distribution.
| Substrate | Nucleophile | Position of Substitution | Product Ratio (C4:C2) | Reference |
| This compound | Ammonia | C4 | Major product | [1] |
| 5-Chloro-2,4,6-trifluoropyrimidine | Ammonia | C4 & C2 | 9 : 1 | |
| 5-Chloro-2,4,6-trifluoropyrimidine | Benzylamine | C4 & C2 | 5 : 1 |
Experimental Protocols
Selective Synthesis of 4-Amino-2,6-dichloro-5-methylpyrimidine [1]
This protocol describes the selective monosubstitution at the C4 position using ammonia.
Materials:
-
This compound (39.5 g, 0.2 mol)
-
Dimethoxyethane (250 ml)
-
Ammonia gas
-
Water
-
Acetonitrile
Procedure:
-
Dissolve this compound in dimethoxyethane at room temperature.
-
Bubble ammonia gas through the solution until saturation is achieved, leading to the formation of a white suspension.
-
Stir the suspension for 12 hours at room temperature.
-
Concentrate the reaction mixture in a rotary evaporator.
-
Add 200 ml of water to the residue to form a suspension.
-
Filter the suspension and dry the precipitate.
-
Concentrate the mother liquor to half its volume, filter, and dry the resulting precipitate.
-
Combine the crude products (26.4 g) and recrystallize from an acetonitrile/water (5:1) mixture to yield the pure product.
-
Melting Point: 193°-194° C
-
Yield: 75%
-
dot
Caption: Experimental workflow for the synthesis of 4-amino-2,6-dichloro-5-methylpyrimidine.
Signaling Pathways and Logical Relationships
The regioselectivity of nucleophilic aromatic substitution on this compound is a multifactorial issue. The following diagram illustrates the interplay of the key factors influencing the reaction outcome.
dot
Caption: Factors influencing the regioselectivity of SNAr reactions on this compound.
References
Technical Support Center: Palladium Catalyst Removal in 2,4,6-Trichloro-5-methylpyrimidine Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of removing residual palladium catalysts from coupling reactions involving 2,4,6-Trichloro-5-methylpyrimidine. Efficient removal of palladium is critical to prevent interference in downstream reactions and to meet stringent regulatory limits for active pharmaceutical ingredients (APIs).[1]
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium catalysts from reactions with this compound.
Issue 1: High Levels of Residual Palladium After Standard Work-up
-
Possible Cause: The nitrogen atoms in the pyrimidine ring can form strong complexes with palladium, making it difficult to remove with simple filtration or solvent washes.[2][3]
-
Solution: Employ a targeted palladium scavenger. Thiol-based or triazine-based (TMT) scavengers are often effective.
Issue 2: Inconsistent Palladium Removal from Batch to Batch
-
Possible Cause: Variability in reaction conditions (temperature, stirring speed, reaction time) or the age and quality of reagents can affect the final form of the palladium species (e.g., soluble, colloidal, or precipitated).
-
Solution: Standardize the reaction and work-up procedures. Ensure consistent quality of all materials. A screening of different scavengers may be necessary to find a robust solution for your specific reaction conditions.
Issue 3: Product Loss During Purification
-
Possible Cause: Non-specific adsorption of the product onto the palladium removal agent, especially with activated carbon.[2]
-
Solution:
-
Minimize the amount of scavenger used to the lowest effective quantity.
-
Thoroughly wash the scavenger with fresh solvent after filtration to recover any bound product.[4]
-
Consider switching to a more selective scavenger, such as silica-based options, which may have a lower affinity for your product.[5]
-
Data Presentation: Comparison of Palladium Removal Methods
The following table summarizes the efficiency of various palladium removal techniques. The initial palladium concentration can vary significantly based on the reaction scale and conditions.
| Removal Method | Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Key Considerations |
| Adsorption | Activated Carbon | ~800 | ~100 | ~88% | Cost-effective but can lead to product loss.[6] |
| Silica-Thiol (Si-Thiol) | ~2400 | ≤ 16 | >99.3% | Highly efficient and selective.[7] | |
| Polymer-Thiol (MP-TMT) | ~500 | < 10 | >98% | Effective, with good solvent compatibility.[6] | |
| Silica-Triaminetriazine (Si-TMT) | >100 | < 100 | >90% (avg) | Effective in combination with chromatography.[8] | |
| Filtration | Celite Pad | ~8600 | ~975 | ~88.7% | Effective for heterogeneous or precipitated palladium.[1] Often insufficient for soluble species.[9] |
| Washing | N-Acetyl Cysteine (aq. wash) | ~975 | ~938 | ~3.8% | Can be used in conjunction with other methods.[1] |
Note: The presented data is compiled from studies on various substrates, including nitrogen-containing heterocycles, and serves as a general guideline. Actual performance may vary depending on the specific experimental conditions for this compound reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from coupling reactions involving pyrimidine substrates?
The most common methods include:
-
Adsorption: Using solid-supported scavengers with a high affinity for palladium. These include activated carbon, silica-based scavengers (e.g., Si-Thiol, Si-TMT), and polymer-based scavengers (e.g., MP-TMT).[2][9]
-
Filtration: Passing the reaction mixture through a pad of a filter aid like Celite® to remove heterogeneous palladium (e.g., Pd/C) or precipitated palladium black.[4][9]
-
Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.[9]
Q2: How do I choose the best palladium removal method for my this compound coupling reaction?
The choice depends on several factors:
-
Form of Palladium: If you observe a black precipitate (palladium black), filtration through Celite may be sufficient as a first step.[3][9] For soluble palladium, a scavenger is necessary.[4]
-
Product Solubility and Stability: Ensure your product is soluble in the solvent used for scavenging and is stable under the scavenging conditions (e.g., temperature, pH).
-
Desired Final Palladium Level: To achieve very low ppm levels (<10 ppm), highly efficient silica- or polymer-based scavengers are often required.[6][7]
-
Scale of the Reaction: For large-scale synthesis, the cost of the scavenger becomes a significant factor, and activated carbon might be considered despite potential for product loss.[9]
Q3: Can the nitrogen atoms in my pyrimidine substrate interfere with palladium removal?
Yes, the nitrogen lone pairs in the pyrimidine ring can chelate with palladium, forming stable complexes that are difficult to remove.[2][3] This is a common issue with nitrogen-containing heterocycles. Using a scavenger with a stronger affinity for palladium than your product is crucial for effective removal.
Experimental Protocols
Protocol 1: Palladium Removal using a Silica-Based Scavenger (e.g., Si-Thiol)
-
Dissolution: After the coupling reaction, work up the reaction mixture as usual to obtain the crude product. Dissolve the crude product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).
-
Scavenger Addition: Add the silica-based scavenger. A typical starting point is 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used.[2]
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally for your specific substrate.[2]
-
Filtration: Filter the mixture through a pad of Celite or a suitable filter paper to remove the solid scavenger.[2]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2][4]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm the removal efficiency.
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 0.1 to 0.5 times the weight of the crude product.[2]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for 1 to 18 hours.[2]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.[2] Be aware that fine carbon particles can sometimes pass through standard filter paper.
-
Washing and Concentration: Wash the filter cake with fresh solvent, combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Analysis: Determine the residual palladium content and assess the product yield to check for losses due to adsorption on the carbon.
Visualizations
The following diagrams illustrate the workflow for palladium removal and a decision-making process for selecting the appropriate method.
References
- 1. onyxipca.com [onyxipca.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
- 7. silicycle.com [silicycle.com]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Preventing decomposition of 2,4,6-Trichloro-5-methylpyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 2,4,6-Trichloro-5-methylpyrimidine during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound?
A1: The primary decomposition pathways for this compound are hydrolysis, reaction with nucleophiles, and potential photodegradation. The chlorine substituents on the pyrimidine ring are susceptible to nucleophilic substitution, which can be initiated by water (hydrolysis) or other nucleophilic reagents present in the reaction mixture.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment.[1] The recommended storage is at room temperature, sealed in a dry, inert atmosphere.[1] Exposure to moisture, high temperatures, and light should be minimized.
Q3: What are the visual signs of decomposition?
A3: While subtle decomposition may not be visible, significant degradation of chlorinated heterocyclic compounds can sometimes be indicated by a change in color (e.g., yellowing or darkening), a change in physical state (e.g., clumping of the solid), or the appearance of an unusual odor. However, analytical verification is necessary to confirm decomposition.
Q4: How can I check the purity of my this compound sample?
A4: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate the parent compound from potential degradation products or impurities.
Troubleshooting Guides
Issue 1: Unexpected Reaction Outcomes or Low Yields
Possible Cause: Decomposition of this compound before or during the reaction.
Troubleshooting Steps:
-
Verify Purity: Before use, confirm the purity of your starting material using HPLC or GC-MS.
-
Solvent Selection: Avoid protic solvents (e.g., water, alcohols) if they are not part of the reaction, as they can cause hydrolysis. If a protic solvent is necessary, consider running the reaction at a lower temperature to minimize decomposition.
-
pH Control: The stability of similar chlorinated pyrimidines is pH-dependent, with increased degradation under alkaline conditions.[2][3] If your reaction is performed in an aqueous or protic solvent, buffering the solution to a neutral or slightly acidic pH may prevent hydrolysis.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
-
Temperature Control: Perform reactions at the lowest effective temperature to minimize thermal decomposition.
Issue 2: Inconsistent Results Between Experiments
Possible Cause: Variable levels of degradation of this compound due to inconsistent handling or storage.
Troubleshooting Steps:
-
Standardize Storage: Ensure all aliquots of the compound are stored under identical conditions (cool, dry, dark, and under an inert atmosphere).
-
Consistent Handling: Develop a standard operating procedure (SOP) for handling the compound, including the time it is exposed to ambient conditions.
-
Fresh Aliquots: For sensitive reactions, consider using a fresh, unopened container of the compound or a newly prepared solution.
Data Presentation
Table 1: General Stability Profile of Chlorinated Pyrimidines
| Condition | Stability | Primary Degradation Pathway | Recommendations |
| pH | Unstable in alkaline and strongly acidic conditions.[2][3][4] | Hydrolysis to hydroxypyrimidines (pyrimidones). | Maintain neutral or slightly acidic pH in aqueous solutions. Use buffered systems where possible. |
| Temperature | Generally stable at room temperature. | Thermal decomposition at elevated temperatures. | Store at room temperature. Avoid excessive heating unless required for a reaction. |
| Light | Potentially unstable under UV irradiation. | Photodegradation (pathways not fully elucidated for this specific compound). | Store in amber vials or in the dark. Avoid exposure to direct sunlight or strong laboratory light. |
| Nucleophiles | Highly reactive. | Nucleophilic substitution of chlorine atoms.[5][6] | Avoid unintended contact with nucleophilic reagents (e.g., amines, thiols, alcohols, water). |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
Objective: To determine the stability of this compound in a specific solvent over time.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Incubation: Aliquot the solution into several sealed vials and store them under the desired experimental conditions (e.g., specific temperature and light exposure).
-
Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), remove one vial for analysis.
-
Analysis: Analyze the sample by a validated stability-indicating HPLC method to quantify the remaining amount of this compound.
-
Data Evaluation: Plot the concentration of this compound as a function of time to determine the degradation rate.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
Objective: To develop a stability-indicating HPLC method for the analysis of this compound and its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility) can be a starting point. For example, start with a lower concentration of acetonitrile and gradually increase it.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves forced degradation studies where the compound is subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and demonstrate that the method can separate them from the parent compound.[5][7]
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: Recommended workflow for handling and using this compound.
References
Validation & Comparative
A Comparative Analysis of the ¹H and ¹³C NMR Spectra of 2,4,6-Trichloro-5-methylpyrimidine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 2,4,6-trichloro-5-methylpyrimidine. Due to the limited availability of specific experimental spectra for this compound in surveyed databases, this document focuses on a detailed comparison with structurally related and commercially available pyrimidine derivatives. The provided data for analogous compounds allows for an informed prediction of the spectral features of this compound, offering valuable insights for researchers working on the synthesis and characterization of substituted pyrimidines.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the available experimental ¹H and ¹³C NMR data for key reference compounds and provides predicted values for the target compound, this compound. These predictions are based on the established effects of methyl substitution on the pyrimidine ring.
| Compound | Solvent | Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| This compound | CDCl₃ | ¹H | 5-CH₃ | ~2.5 - 2.7 (Predicted) | Singlet (s) | Expected signal for the methyl protons. |
| CDCl₃ | ¹³C | 2-C | ~160 (Predicted) | Singlet | Quaternary carbon, deshielded by two nitrogen atoms and a chlorine atom. | |
| CDCl₃ | ¹³C | 4/6-C | ~162 (Predicted) | Singlet | Quaternary carbons, deshielded by nitrogen and chlorine. | |
| CDCl₃ | ¹³C | 5-C | ~120 (Predicted) | Singlet | Quaternary carbon, shielded relative to other ring carbons. | |
| CDCl₃ | ¹³C | 5-CH₃ | ~15 - 20 (Predicted) | Quartet | Typical range for a methyl group attached to an aromatic ring. | |
| 2,4,6-Trichloropyrimidine | CDCl₃ | ¹H | 5-H | 7.39[1] | Singlet (s) | The single aromatic proton on the pyrimidine ring. |
| CDCl₃ | ¹³C | 2-C | Data not available | - | - | |
| CDCl₃ | ¹³C | 4/6-C | Data not available | - | - | |
| CDCl₃ | ¹³C | 5-C | Data not available | - | - | |
| 2,4-Dichloro-6-methylpyrimidine | CDCl₃ | ¹H | 5-H | 7.15 (approx.) | Singlet (s) | Approximate value from spectrum image.[2] |
| CDCl₃ | ¹H | 6-CH₃ | 2.60 (approx.) | Singlet (s) | Approximate value from spectrum image.[2] | |
| CDCl₃ | ¹³C | All carbons | Data not available | - | - |
Note: Predicted values for this compound are estimates based on typical substituent effects in similar heterocyclic systems. Experimental verification is required.
Discussion of Spectral Comparison
-
¹H NMR: The most significant difference between 2,4,6-trichloropyrimidine and its 5-methyl analog is the substitution of the C5-proton. In 2,4,6-trichloropyrimidine, this proton appears as a singlet at approximately 7.39 ppm.[1] For this compound, this signal is absent and is replaced by a new singlet in the aliphatic region (predicted around 2.5-2.7 ppm), corresponding to the three equivalent protons of the methyl group. This provides a clear diagnostic marker for successful methylation at the C5 position.
-
¹³C NMR: The introduction of a methyl group at the C5 position is expected to influence the chemical shifts of the ring carbons. The C5 carbon itself will experience a shielding effect from the directly attached methyl group, but a deshielding alpha-substituent effect, its predicted shift is around 120 ppm. The adjacent carbons (C4 and C6) are expected to undergo a slight deshielding (beta-effect). The C2 carbon, being furthest from the substitution site, should be least affected. A new signal corresponding to the methyl carbon is predicted to appear in the upfield region (15-20 ppm). While specific ¹³C data for the reference compounds were not available in the searched literature, the general regions for carbons in chloropyrimidine systems are well-established, with carbons bonded to chlorine and flanked by nitrogen atoms appearing significantly downfield (>150 ppm).[3][4]
Experimental Protocols
The following are generalized but detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like substituted pyrimidines.
Sample Preparation
-
Analyte Weighing: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other options include acetone-d₆, DMSO-d₆, or benzene-d₆, which can be used to resolve overlapping signals.[5]
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (0 ppm reference). However, referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is standard practice.[6]
-
Homogenization: Securely cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A brief sonication may aid dissolution if necessary.
-
Filtering (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.
NMR Data Acquisition
These parameters are typical for a 400 or 500 MHz NMR spectrometer.
For ¹H NMR Spectroscopy:
-
Experiment: Standard 1D proton experiment.
-
Temperature: 298 K (25 °C).
-
Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.
-
Spectral Width: 12-16 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on sample concentration.
For ¹³C NMR Spectroscopy:
-
Experiment: Standard 1D carbon experiment with proton broadband decoupling (e.g., zgpg30).
-
Temperature: 298 K (25 °C).
-
Pulse Angle: 30 degrees.
-
Spectral Width: 220-250 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds. For quantitative analysis of quaternary carbons, this may need to be extended significantly (5 times the longest T1).[3]
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance and sensitivity.
Mandatory Visualizations
The logical relationship between the structure of this compound and its key predicted NMR signals is illustrated below.
References
- 1. 2,4,6-Trichloropyrimidine(3764-01-0) 1H NMR spectrum [chemicalbook.com]
- 2. 2,4-Dichloro-6-methylpyrimidine (5424-21-5) 1H NMR spectrum [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. 2,4,5,6-Tetrachloropyrimidine(1780-40-1) 13C NMR [m.chemicalbook.com]
- 6. This compound | C5H3Cl3N2 | CID 232789 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry of Halogenated Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The analysis of halogenated pyrimidines is of paramount importance in pharmaceutical development, clinical diagnostics, and biomedical research. These compounds, including widely used chemotherapeutic agents like 5-fluorouracil, require sensitive and specific analytical methods for their characterization and quantification in complex biological matrices. Mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), stands as the gold standard for this purpose. This guide provides a comprehensive comparison of these techniques for the analysis of halogenated pyrimidines, supported by experimental data and detailed protocols to aid in method selection and development.
Performance Comparison: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS for the analysis of halogenated pyrimidines depends on the specific analyte properties, the required sensitivity, and the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and thermally stable compounds. For many halogenated pyrimidines, derivatization is necessary to increase their volatility and improve chromatographic performance. Electron Ionization (EI) is the most common ionization technique used in GC-MS, providing reproducible fragmentation patterns that are valuable for structural elucidation and library matching.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly versatile and particularly well-suited for polar, non-volatile, and thermally labile compounds, which is characteristic of many halogenated pyrimidines and their metabolites. Electrospray Ionization (ESI) is the most frequently employed ionization method, which typically generates protonated or deprotonated molecules, followed by fragmentation in the mass spectrometer (MS/MS). This technique often offers higher sensitivity and specificity compared to GC-MS.
Quantitative Data Summary
The following tables summarize key mass spectrometric data for representative halogenated pyrimidines analyzed by both GC-MS (with Electron Ionization) and LC-MS/MS (with Electrospray Ionization).
Table 1: GC-MS Data for Halogenated Pyrimidines (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Notes |
| 5-Fluorouracil (derivatized) | Varies with derivatizing agent | Characteristic fragments from both the pyrimidine ring and the derivatizing group. | Derivatization is essential for volatility. |
| 2-Chloropyrimidine | 114/116 (M/M+2) | 87, 79, 52 | Isotopic pattern of chlorine is a key identifier. |
| 5-Bromouracil (derivatized) | Varies with derivatizing agent | Fragments showing loss of Br and characteristic pyrimidine ring cleavages. | Isotopic pattern of bromine (M/M+2, ~1:1 ratio) is prominent. |
| 5-Iodouracil (derivatized) | Varies with derivatizing agent | Fragments showing loss of I. | Derivatization is typically required. |
Table 2: LC-MS/MS Data for Halogenated Pyrimidines (Electrospray Ionization)
| Compound | Precursor Ion (m/z) [M+H]⁺ or [M-H]⁻ | Product Ions (m/z) | Notes |
| 5-Fluorouracil | 129 [M-H]⁻ | 86, 42 | High sensitivity and specificity. |
| 5-Chlorouracil | 145/147 [M-H]⁻ | 101/103, 79 | Isotopic pattern of chlorine is observable. |
| 5-Bromouracil | 190/192 [M-H]⁻ | 111, 82 | Isotopic pattern of bromine aids in identification. |
| 5-Iodouracil | 237 [M-H]⁻ | 110, 82 | Can be analyzed without derivatization. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the analysis of halogenated pyrimidines by GC-MS and LC-MS/MS.
GC-MS Protocol: Analysis of 5-Fluorouracil (as a derivatized analyte)
This protocol outlines a general procedure for the analysis of 5-fluorouracil in a biological matrix, which requires a derivatization step.
1. Sample Preparation:
-
Extraction: To 100 µL of plasma, add an internal standard (e.g., 5-chlorouracil). Perform a liquid-liquid extraction with an organic solvent like ethyl acetate.
-
Derivatization: Evaporate the organic extract to dryness. Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and heat to form a volatile silyl derivative.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
LC-MS/MS Protocol: Analysis of 5-Fluorouracil
This protocol provides a general method for the direct analysis of 5-fluorouracil in biological fluids.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold methanol containing an internal standard (e.g., ¹³C,¹⁵N₂-5-fluorouracil).
-
Centrifugation: Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Dilution: Dilute the supernatant with a suitable mobile phase for injection.
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: A C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to elute the analyte.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+).
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 129 -> 42 for 5-fluorouracil).
Visualizing Fragmentation Pathways and Workflows
Understanding the fragmentation patterns and experimental workflows is essential for method development and data interpretation.
X-ray Crystallography of 2,4,6-Trichloro-5-methylpyrimidine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount for rational drug design and structure-activity relationship studies. X-ray crystallography provides definitive insights into the atomic arrangement of crystalline solids. This guide offers a comparative analysis of the crystallographic data of pyrimidine derivatives, with a focus on 2,4,6-trichloro-5-methylpyrimidine and its analogs.
While a specific crystal structure for this compound is not publicly available in crystallographic databases, this guide presents a comparative analysis based on the closely related compound, 2,4,6-trichloropyrimidine, and other substituted pyrimidine derivatives. The reactivity of the chlorine atoms at different positions on the pyrimidine ring generally follows the order C4(6) > C2 > C5, allowing for regioselective substitution and the creation of a diverse library of compounds.[1]
Comparative Crystallographic Data
To provide a framework for comparison, the following table summarizes the crystallographic data for 2,4,6-trichloropyrimidine and a functionally related derivative, 5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine, which exists as two polymorphs.[1]
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 2,4,6-Trichloropyrimidine (Hypothetical) | C₄HCl₃N₂ | - | - | - | - | - | - | - | - | - | - |
| 5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine (Form I) | C₁₀H₇Cl₃N₄ | Triclinic | P-1 | 7.890(2) | 9.012(2) | 9.345(2) | 98.65(3) | 100.23(3) | 101.45(3) | 625.6(3) | 2 |
| 5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine (Form II) | C₁₀H₇Cl₃N₄ | Monoclinic | P2₁/c | 12.012(2) | 8.987(2) | 11.898(2) | 90 | 109.56(3) | 90 | 1211.5(4) | 4 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis of the parent compound, 2,4,6-trichloropyrimidine, and a derivative, which are foundational for obtaining crystals suitable for X-ray diffraction.
Synthesis of 2,4,6-Trichloropyrimidine
The industrial synthesis of 2,4,6-trichloropyrimidine is primarily achieved through the chlorination of barbituric acid. A common laboratory-scale synthesis involves the following steps:
-
Reaction Setup: In a reaction flask, 128.1 g (1 mol) of barbituric acid and 500 ml (5.5 mol) of phosphorus trichloride are added sequentially.
-
Initial Reflux: The mixture is heated to reflux and maintained for 4 hours.
-
Chlorination: Subsequently, 270 ml (3.1 mol) of phosphorus trichloride and 213 g (3 mol) of chlorine are slowly added dropwise to the reaction system. The reaction solution is maintained as a light yellow suspension. The amount of chlorine gas is strictly controlled to avoid overdose.
-
Final Reflux and Work-up: After the addition is complete, the reaction is continued at reflux for 1 hour.
-
Purification: After the reaction, phosphorus trichloride is removed by distillation. The final product, 2,4,6-trichloropyrimidine, is obtained by distillation under reduced pressure.
Synthesis of 2,4,6-Trichloropyrimidine-5-carbaldehyde
A derivative, 2,4,6-trichloropyrimidine-5-carbaldehyde, can be synthesized using a modified Vilsmeier-Haack reaction. This approach is key for producing functionalized trichloropyrimidines.[1]
-
Vilsmeier Reagent Formation: A Vilsmeier reagent is typically formed from phosphorus oxychloride (POCl₃) and a suitable amide, such as N,N-dimethylformamide (DMF).
-
Reaction with Pyrimidine Precursor: The synthesis of the 5-carbaldehyde derivative requires a significantly higher molar ratio of POCl₃ to the heterocyclic precursor compared to a classic Vilsmeier synthesis. Ratios of 7:1 or even up to 10:1 are employed to facilitate both formylation at the 5-position and chlorination of any hydroxyl groups on the pyrimidine ring.[1]
X-ray Crystallography Protocol
Obtaining high-quality crystals is a prerequisite for a successful X-ray diffraction experiment. Once suitable crystals of a this compound derivative are grown, the following general protocol is applied:
-
Crystal Mounting: A single crystal of appropriate size and quality is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Data Processing: The intensities and positions of the diffracted X-ray spots are measured. This data is then processed to determine the unit cell dimensions and space group of the crystal.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data, resulting in a detailed three-dimensional model of the molecule.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from the synthesis of pyrimidine derivatives to their structural analysis via X-ray crystallography.
Caption: Workflow from synthesis to crystallographic analysis.
Signaling Pathway of Pyrimidine Derivatives in Drug Development
While not a signaling pathway in the traditional biological sense, the following diagram illustrates the logical pathway of how crystallographic data of pyrimidine derivatives informs the drug development process.
References
Decoding the Mass Spectrum of 2,4,6-Trichloro-5-methylpyrimidine: A Guide for Researchers
For researchers, scientists, and professionals in drug development, mass spectrometry is an indispensable tool for molecular characterization. This guide provides a detailed interpretation of the expected mass spectrum of 2,4,6-Trichloro-5-methylpyrimidine, offering insights into its fragmentation patterns and isotopic distribution. While an experimental spectrum for this specific compound is not publicly available, this analysis, based on established principles of mass spectrometry and data from similar compounds, serves as a robust predictive guide.
Molecular Ion and Isotopic Pattern: The Telltale Signature of Chlorine
This compound has a molecular formula of C₅H₃Cl₃N₂ and a molecular weight of approximately 197.45 g/mol .[1] A key feature in the mass spectrum of any chlorine-containing compound is its distinct isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75% and 25%, respectively. This results in a characteristic M+2 peak for every chlorine atom in the molecule.
For a molecule with three chlorine atoms, such as this compound, the molecular ion region will exhibit a cluster of peaks at M, M+2, M+4, and M+6, corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes. The relative intensities of these peaks can be predicted based on the binomial expansion of (a+b)³, where 'a' is the abundance of ³⁵Cl and 'b' is the abundance of ³⁷Cl. This unique pattern is a powerful diagnostic tool for confirming the presence of three chlorine atoms in an unknown sample.
Predicted Fragmentation Pathway
The fragmentation of the molecular ion of this compound under electron ionization is expected to proceed through a series of logical bond cleavages, primarily driven by the stability of the resulting fragments. The most likely fragmentation pathways involve the loss of chlorine atoms, the methyl group, and cleavage of the pyrimidine ring.
A proposed fragmentation pathway is illustrated in the diagram below, followed by a table detailing the expected major fragments and their corresponding mass-to-charge ratios (m/z).
Caption: Predicted fragmentation pathway of this compound.
Comparison with an Alternative: 2,4,6-Trichloropyrimidine
A useful comparison can be made with the mass spectrum of the closely related compound, 2,4,6-Trichloropyrimidine, which lacks the methyl group. The NIST WebBook provides a mass spectrum for this compound (C₄HCl₃N₂), with a molecular weight of 183.42 g/mol .[2] Its spectrum would also show the characteristic M, M+2, M+4, and M+6 isotopic pattern for three chlorine atoms. The fragmentation of 2,4,6-trichloropyrimidine would be expected to show sequential loss of chlorine atoms and fragmentation of the pyrimidine ring, providing a foundational reference for interpreting the spectrum of its methylated counterpart. The primary difference in the spectrum of this compound would be the presence of fragments resulting from the loss of the methyl group (a loss of 15 amu).
Tabulated Summary of Predicted Mass Spectrum Data
The following table summarizes the predicted major ions in the mass spectrum of this compound, their likely composition, and the corresponding m/z values. The m/z values are given for the most abundant isotope of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N).
| m/z (most abundant isotope) | Proposed Fragment Ion | Formula | Notes |
| 196 | Molecular Ion [M]⁺ | [C₅H₃³⁵Cl₃N₂]⁺ | The most abundant peak in the molecular ion cluster. |
| 198 | [M+2]⁺ | [C₅H₃³⁵Cl₂³⁷ClN₂]⁺ | Isotopic peak due to one ³⁷Cl atom. |
| 200 | [M+4]⁺ | [C₅H₃³⁵Cl³⁷Cl₂N₂]⁺ | Isotopic peak due to two ³⁷Cl atoms. |
| 202 | [M+6]⁺ | [C₅H₃³⁷Cl₃N₂]⁺ | Isotopic peak due to three ³⁷Cl atoms. |
| 161 | [M-Cl]⁺ | [C₅H₃³⁵Cl₂N₂]⁺ | Loss of a chlorine radical. |
| 181 | [M-CH₃]⁺ | [C₄³⁵Cl₃N₂]⁺ | Loss of a methyl radical. |
| 126 | [M-2Cl]⁺ | [C₅H₃³⁵ClN₂]⁺ | Loss of two chlorine radicals. |
| 91 | [M-3Cl]⁺ | [C₅H₃N₂]⁺ | Loss of three chlorine radicals. |
Experimental Protocol
To acquire a mass spectrum of this compound, the following general experimental protocol for electron ionization mass spectrometry (EI-MS) would be employed:
-
Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
-
Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC) for separation from any impurities.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).
-
Fragmentation: The energetically unstable molecular ions undergo fragmentation, breaking into smaller charged fragments and neutral radicals.
-
Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum, a plot of ion intensity versus m/z, is then analyzed to determine the molecular weight and structure of the compound.
This predictive analysis provides a solid framework for interpreting the mass spectrum of this compound. Researchers can use this guide to anticipate the key features of the spectrum, aiding in the identification and characterization of this and similar halogenated pyrimidine derivatives.
References
Unraveling the Molecular Architecture of Substituted Pyrimidines: A Comparative Guide to 2D NMR Techniques
For researchers, scientists, and professionals in drug development, the precise structural elucidation of substituted pyrimidines is paramount for understanding their biological activity and advancing medicinal chemistry. This guide provides a comprehensive comparison of key two-dimensional nuclear magnetic resonance (2D NMR) techniques, offering insights into their performance, supported by experimental data, to facilitate the unambiguous determination of pyrimidine structures.
Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. A deep understanding of their three-dimensional structure is crucial for deciphering structure-activity relationships (SAR) and guiding the design of more potent and selective drugs. 2D NMR spectroscopy stands as an indispensable tool in this endeavor, providing a powerful suite of experiments to map out the intricate connectivity and spatial arrangement of atoms within these molecules.
This guide will delve into the practical application and comparative analysis of the most pivotal 2D NMR experiments for the structural elucidation of substituted pyrimidines: COSY, TOCSY, HSQC, HMBC, and NOESY/ROESY. We will explore the unique information each technique provides, present quantitative data in easily comparable formats, and provide detailed experimental protocols to aid in the successful application of these methods.
Deciphering Connectivity: COSY and TOCSY
At the forefront of determining the proton-proton network within a molecule are the Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) experiments.
COSY (Correlation Spectroscopy) is the simplest and often the first 2D NMR experiment performed. It reveals correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[1][2] This is invaluable for identifying adjacent protons on the pyrimidine ring and its substituents. For instance, the characteristic ortho-coupling (³JHH) in pyrimidines, typically in the range of 4-6 Hz, will give rise to a cross-peak in the COSY spectrum, definitively linking the two neighboring protons.[1] In contrast, the smaller meta-coupling (⁴JHH) of around 2-3 Hz may result in weaker cross-peaks.[1]
TOCSY (Total Correlation Spectroscopy) , also known as HOHAHA (Homonuclear Hartmann-Hahn spectroscopy), extends the concept of COSY by revealing correlations between all protons within a spin system, not just those that are directly coupled.[1] This is achieved through a "spin-lock" period that facilitates magnetization transfer along an entire chain of coupled protons.[3] For a substituted pyrimidine, a TOCSY experiment can identify all protons belonging to a particular substituent, such as an alkyl chain, even if some of the protons are not directly coupled to each other. The duration of the spin-lock (mixing time) is a critical parameter, with shorter times (e.g., 20-30 ms) providing COSY-like correlations and longer times (e.g., 80-120 ms) revealing the entire spin network.[3]
Probing Heteronuclear Connections: HSQC and HMBC
To build the complete molecular framework, it is essential to establish the connections between protons and carbons. The Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are the workhorses for this purpose.
HSQC (Heteronuclear Single Quantum Coherence) provides direct one-bond proton-carbon correlations (¹JCH).[2][4][5] This experiment is exceptionally sensitive and allows for the unambiguous assignment of a proton's chemical shift to its directly attached carbon.[4][5] An edited HSQC can further provide information about the multiplicity of the carbon, distinguishing between CH, CH₂, and CH₃ groups, similar to a DEPT-135 experiment but with higher sensitivity.[5]
HMBC (Heteronuclear Multiple Bond Correlation) is a powerful experiment that reveals long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[1][5] This is crucial for piecing together the carbon skeleton and for determining the position of substituents on the pyrimidine ring.[2] By observing correlations from the protons of a substituent to the carbons of the pyrimidine ring, and vice versa, the exact point of attachment can be unequivocally established. The optimization of the long-range coupling delay (typically set for J-couplings of 4-8 Hz) is a key parameter in this experiment.[2]
Unveiling Spatial Proximity: NOESY and ROESY
While the aforementioned techniques elucidate the bonding network, the Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide information about the through-space proximity of protons, which is vital for determining stereochemistry and conformation.[1][6]
The Nuclear Overhauser Effect (NOE) arises from the dipole-dipole interaction between protons that are close in space (typically < 5 Å).[1][6]
NOESY (Nuclear Overhauser Effect Spectroscopy) is the primary experiment for detecting these through-space interactions. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it a sensitive indicator of proximity.[6] For substituted pyrimidines, NOESY is instrumental in determining the relative orientation of substituents and the conformation of flexible side chains. The choice of mixing time is critical in NOESY experiments, as the NOE effect builds up and then decays over time.[6] For small molecules like many substituted pyrimidines, longer mixing times (e.g., 0.5 - 1 s) are often optimal.[6]
ROESY (Rotating-frame Overhauser Effect Spectroscopy) is a valuable alternative to NOESY, particularly for medium-sized molecules where the NOE may be close to zero.[6] The ROE is always positive, regardless of molecular size, making it a more reliable experiment in certain cases.[6] ROESY can also be useful for distinguishing between NOE and chemical exchange cross-peaks, as they often have opposite phases.[6]
Comparative Analysis of 2D NMR Techniques
To facilitate the selection of the most appropriate 2D NMR experiments for the structural elucidation of a substituted pyrimidine, the following tables summarize their key characteristics and performance.
| Technique | Information Provided | Typical Application for Substituted Pyrimidines | Key Experimental Parameter | Advantages | Limitations |
| COSY | Through-bond ¹H-¹H correlations (2-3 bonds) | Identifying adjacent protons on the pyrimidine ring and substituents. | - | Simple and quick to set up.[7] | Cross-peak intensity depends on the magnitude of the coupling constant; small couplings may be missed.[8] |
| TOCSY | Through-bond ¹H-¹H correlations within a spin system | Identifying all protons of a substituent (e.g., an alkyl chain). | Mixing time (spin-lock duration) | Reveals entire spin systems, even with small or no direct coupling between all protons.[1][3] | Can lead to crowded spectra if multiple spin systems overlap. |
| HSQC | Direct one-bond ¹H-¹³C correlations | Assigning protons to their directly attached carbons. | - | High sensitivity; edited versions provide carbon multiplicity information.[4][5] | Only shows direct one-bond correlations. |
| HMBC | Long-range ¹H-¹³C correlations (2-4 bonds) | Determining the carbon skeleton and the position of substituents. | Long-range coupling delay (optimized for 4-8 Hz) | Crucial for establishing connectivity across quaternary carbons and heteroatoms.[2][5] | Absence of a correlation does not definitively rule out proximity due to the Karplus relationship.[5] |
| NOESY | Through-space ¹H-¹H correlations (< 5 Å) | Determining stereochemistry, conformation, and relative orientation of substituents. | Mixing time | Provides direct information about spatial proximity.[1][6] | NOE can be zero for medium-sized molecules; potential for spin diffusion in larger molecules.[6] |
| ROESY | Through-space ¹H-¹H correlations (< 5 Å) | Alternative to NOESY for medium-sized molecules; distinguishing NOE from chemical exchange. | Spin-lock time | ROE is always positive; can differentiate NOE and exchange peaks.[6] | Can be more susceptible to artifacts than NOESY.[6] |
Quantitative Data from Substituted Pyrimidines
The following tables present representative ¹H and ¹³C NMR chemical shift ranges and typical coupling constants for substituted pyrimidines. These values can serve as a useful reference for spectral interpretation.
Table 1: Approximate ¹H and ¹³C NMR Chemical Shift Ranges for the Pyrimidine Ring [2]
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| H-2/C-2 | ~8.7 | ~158 | Highly deshielded due to two adjacent nitrogen atoms. |
| H-4, H-6/C-4, C-6 | ~8.5 | ~157 | Deshielded by the adjacent nitrogen atom. |
| H-5/C-5 | ~7.2 | ~122 | The most shielded position in the unsubstituted ring. |
Note: Chemical shifts are highly dependent on the solvent and the nature and position of substituents. Electron-donating groups (EDGs) generally cause upfield shifts (lower ppm), while electron-withdrawing groups (EWGs) cause downfield shifts (higher ppm).[2]
Table 2: Typical Proton-Proton Coupling Constants (JHH) in the Pyrimidine Ring [1]
| Coupling | Typical Range (Hz) |
| ³J(H4-H5) | 4 - 6 |
| ³J(H5-H6) | 4 - 6 |
| ⁴J(H2-H4) | ~2 |
| ⁴J(H2-H5) | < 1 |
| ⁴J(H4-H6) | ~2 |
| ⁵J(H2-H6) | < 1 |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for obtaining high-quality 2D NMR data. The following provides a general framework for acquiring spectra of substituted pyrimidines.
Sample Preparation:
-
Dissolve 5-20 mg of the purified substituted pyrimidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). A higher concentration is generally recommended for less sensitive experiments like HMBC and NOESY.[1]
-
Ensure the sample is fully dissolved and free of any particulate matter.
General Spectrometer Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
Determine the 90° proton pulse width.
COSY Experiment:
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.
-
Select a gradient-selected COSY pulse sequence (e.g., cosygpqf).
-
Set the spectral widths in both dimensions (F1 and F2) to encompass all proton signals.
-
Set the number of increments in the indirect dimension (F1) to achieve the desired resolution (typically 256-512).
-
Set the number of scans per increment (typically 2-8).
-
Process the data with a sine-bell or squared sine-bell window function and perform a 2D Fourier transform.
TOCSY Experiment:
-
Follow the general setup for a COSY experiment.
-
Select a TOCSY pulse sequence (e.g., mlevphsw).[3]
-
Set the mixing time (spin-lock duration, d9) based on the desired correlation length (e.g., 80 ms for observing the entire spin system).[3]
HSQC Experiment:
-
Acquire 1D ¹H and ¹³C NMR spectra to determine the respective spectral widths.
-
Select a gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).
-
Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.
-
The number of increments in F1 is typically 128-256.
-
Set the number of scans per increment (typically 2-16).
HMBC Experiment:
-
Follow the general setup for an HSQC experiment.
-
Select a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).[1]
-
Set the long-range coupling delay to optimize for a J-coupling of around 8 Hz.[2]
-
A higher number of scans (e.g., 8-32) is often required due to the lower sensitivity of this experiment.
NOESY Experiment:
-
Follow the general setup for a COSY experiment.
-
Select a gradient-selected NOESY pulse sequence (e.g., noesygpphpp).
-
Set the mixing time (d8) based on the molecular size (e.g., 300-500 ms for small molecules).[9]
-
The number of scans per increment will depend on the sample concentration and the desired signal-to-noise ratio.
Visualizing the Workflow and Relationships
The following diagrams, created using the DOT language, illustrate the logical workflow for the structural elucidation of a substituted pyrimidine using 2D NMR and the relationships between the different NMR techniques.
Caption: Experimental workflow for structure elucidation.
Caption: Logical relationships between 2D NMR techniques.
By systematically applying this suite of 2D NMR experiments and carefully analyzing the resulting data, researchers can confidently and accurately determine the complete chemical structure of novel substituted pyrimidines, paving the way for a deeper understanding of their biological function and the development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. TOCSY-ph – Shared Instrumentation Facility [wp.nyu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. 2D NOESY | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
A Comparative Guide to HPLC Purity Analysis of 2,4,6-Trichloro-5-methylpyrimidine
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). 2,4,6-Trichloro-5-methylpyrimidine is a key building block in various synthetic pathways, and its purity can significantly impact the yield and impurity profile of the final product. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering detailed experimental protocols and a comparison with an alternative analytical technique.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the most common and reliable method for assessing the purity of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, in particular, is well-suited for separating the parent compound from its potential impurities.
Comparative HPLC Methods
Two primary reversed-phase HPLC methods are presented below, differing in their column chemistry and mobile phase composition. These methods are designed to provide robust and reproducible purity assessments.
| Parameter | Method A: C18 Standard | Method B: Phenyl-Hexyl |
| Stationary Phase | C18 (Octadecyl Silane) | Phenyl-Hexyl |
| Column Dimensions | 4.6 x 150 mm, 5 µm | 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) with 0.1% Phosphoric Acid | Methanol:Water (80:20 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Column Temperature | 30 °C | 35 °C |
| Run Time | 20 minutes | 15 minutes |
Hypothetical Performance Data
The following table summarizes the expected performance of the two HPLC methods for a sample of this compound containing known impurities.
| Analyte | Method A: Retention Time (min) | Method A: Peak Area (%) | Method B: Retention Time (min) | Method B: Peak Area (%) |
| Impurity 1 | 3.2 | 0.5 | 2.8 | 0.5 |
| Impurity 2 | 4.5 | 0.8 | 4.1 | 0.8 |
| This compound | 8.7 | 98.5 | 7.2 | 98.5 |
| Impurity 3 | 12.1 | 0.2 | 10.5 | 0.2 |
Experimental Protocols
HPLC Method A: C18 Standard
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and water (70:30 v/v) containing 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components.
HPLC Method B: Phenyl-Hexyl
1. Sample Preparation:
-
Follow the same procedure as in Method A.
2. Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Prepare a filtered and degassed mixture of methanol and water (80:20 v/v).
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
UV Detection: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
3. Data Analysis:
-
Follow the same procedure as in Method A.
Alternative Purity Analysis Method: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is the preferred method, Gas Chromatography-Mass Spectrometry (GC-MS) can serve as an alternative, particularly for identifying volatile impurities.[1][2]
Comparison of HPLC and GC-MS
| Feature | HPLC | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for non-volatile compounds. |
| Detection | UV-Vis, Refractive Index, Fluorescence, etc. | Mass Spectrometry provides structural information. |
| Quantitation | Excellent quantitative accuracy and precision. | Good for quantitation, but can be more complex. |
| Throughput | Moderate to high. | Generally lower than HPLC. |
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purity analysis process.
Caption: Workflow for HPLC Purity Analysis.
References
Reactivity Face-Off: 2,4,6-Trichloro-5-methylpyrimidine vs. 2,4,6-trichloropyrimidine in Nucleophilic Aromatic Substitution
In the realm of medicinal chemistry and drug development, pyrimidine scaffolds are of paramount importance, serving as the core structure for a multitude of therapeutic agents. The functionalization of these scaffolds, often achieved through nucleophilic aromatic substitution (SNAr), is a critical step in the synthesis of novel drug candidates. This guide provides a comparative analysis of the reactivity of two key building blocks: 2,4,6-Trichloro-5-methylpyrimidine and 2,4,6-trichloropyrimidine, offering insights for researchers and scientists engaged in drug discovery and organic synthesis.
The reactivity of halogenated pyrimidines in SNAr reactions is predominantly governed by the electronic properties of the pyrimidine ring and its substituents. The inherent electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, makes it susceptible to nucleophilic attack. This electrophilicity is further enhanced by the presence of electron-withdrawing halogen substituents.
Theoretical Reactivity Comparison: The Impact of the C5-Methyl Group
The primary difference between the two molecules lies in the presence of a methyl group at the C5 position of this compound. The methyl group, through its inductive effect, acts as a weak electron-donating group. This donation of electron density to the pyrimidine ring slightly reduces its overall electrophilicity. Consequently, this compound is expected to be less reactive towards nucleophiles compared to its unsubstituted counterpart, 2,4,6-trichloropyrimidine.
For 2,4,6-trichloropyrimidine, nucleophilic attack predominantly occurs at the C4 and C6 positions, which are more activated towards substitution than the C2 position.[1][2] The introduction of a methyl group at C5 in this compound is not expected to alter this general order of reactivity for the chlorine atoms, though it may introduce some steric hindrance that could influence the regioselectivity depending on the nature of the incoming nucleophile.
Comparative Data Summary
| Feature | This compound | 2,4,6-trichloropyrimidine |
| C5-Substituent | Methyl (-CH₃) | Hydrogen (-H) |
| Electronic Effect of C5-Substituent | Weakly Electron-Donating | Neutral |
| Expected Relative Reactivity in SNAr | Lower | Higher |
| Primary Sites for Nucleophilic Attack | C4 and C6 | C4 and C6 |
General Reaction Mechanism
The nucleophilic aromatic substitution on these trichloropyrimidines proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
Caption: General mechanism for nucleophilic aromatic substitution on 2,4,6-trichloropyrimidine.
Influence of C5-Substituent on Reactivity
The electronic nature of the substituent at the C5 position plays a crucial role in modulating the reactivity of the pyrimidine ring towards nucleophilic attack.
Caption: Logical diagram illustrating the effect of C5-substituents on SNAr reactivity.
Experimental Protocols
The following is a general protocol for the monosubstitution of a trichloropyrimidine with an amine nucleophile. This protocol can be adapted for both this compound and 2,4,6-trichloropyrimidine.
Materials:
-
2,4,6-Trichloropyrimidine or this compound (1.0 eq)
-
Amine nucleophile (1.0-1.2 eq)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base (1.5 eq)
-
Anhydrous solvent (e.g., Acetonitrile, THF, or DMF)
-
Magnetic stirrer and stirring bar
-
Reaction vessel (e.g., round-bottom flask) with a condenser and nitrogen inlet
-
Standard work-up and purification reagents and equipment (e.g., rotary evaporator, separatory funnel, ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)
Procedure:
-
To a dry reaction vessel under a nitrogen atmosphere, add the trichloropyrimidine derivative (1.0 eq) and the anhydrous solvent.
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add the amine nucleophile (1.0-1.2 eq) to the solution.
-
Add the base (e.g., DIPEA, 1.5 eq) to the reaction mixture.
-
The reaction can be stirred at room temperature or heated depending on the reactivity of the nucleophile. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired substituted pyrimidine.
-
Characterize the purified product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Note: Reaction conditions, including temperature, reaction time, and choice of base and solvent, may need to be optimized for specific substrates and nucleophiles.
Conclusion
References
Biological Activity of 2,4,6-Trichloro-5-methylpyrimidine Derivatives: A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable absence of specific studies on the biological activity of 2,4,6-trichloro-5-methylpyrimidine derivatives. While the broader class of pyrimidine compounds has been extensively investigated for potential therapeutic applications, derivatives of this specific chlorinated and methylated pyrimidine core structure do not appear to have been synthesized and screened for antimicrobial or anticancer activities in publicly accessible research.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] These activities are often attributed to the ability of the pyrimidine ring to mimic endogenous nucleobases, thereby interfering with the synthesis of DNA and RNA, or to interact with various enzymes crucial for cell survival and proliferation.[4]
This guide will provide a comparative overview of the biological activities of pyrimidine derivatives in general, supported by representative experimental data from studies on other pyrimidine analogs. It will also detail the standard experimental protocols used to assess such activities, which would be applicable to the screening of this compound derivatives should they be synthesized and evaluated in the future.
Comparison of Biological Activities: A Look at Structurally Related Pyrimidine Derivatives
In the absence of data for this compound derivatives, we present a comparative summary of the biological activities of other substituted pyrimidine compounds to illustrate the potential of this chemical class.
Antimicrobial Activity
Numerous studies have demonstrated the potent antibacterial and antifungal properties of various pyrimidine derivatives. The mechanism of action often involves the inhibition of essential microbial enzymes, such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Antimicrobial Pyrimidine Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2,4,6-Trisubstituted Pyrimidines | Staphylococcus aureus | 12.5 - 50 | Ciprofloxacin | 6.25 |
| Escherichia coli | 25 - 100 | Ciprofloxacin | 12.5 | |
| Candida albicans | 50 - 200 | Fluconazole | 25 | |
| Thiazolo[4,5-d]pyrimidines | Bacillus subtilis | 8 - 32 | Ampicillin | 16 |
| Pseudomonas aeruginosa | 16 - 64 | Ampicillin | 32 |
Note: The data presented in this table is a generalized representation from various studies on different pyrimidine derivatives and is not specific to this compound derivatives.
Anticancer Activity
The anticancer potential of pyrimidine derivatives is a significant area of research. Many clinically used anticancer drugs, such as 5-fluorouracil, are pyrimidine analogs. Their cytotoxic effects are often mediated through the inhibition of key enzymes involved in cell division and proliferation, such as thymidylate synthase or cyclin-dependent kinases (CDKs).[4]
Table 2: Cytotoxicity (IC50) of Representative Anticancer Pyrimidine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrido[2,3-d]pyrimidines | MCF-7 (Breast) | 5 - 20 | Doxorubicin | 1.5 |
| HCT-116 (Colon) | 10 - 30 | Doxorubicin | 2.0 | |
| Pyrazolo[3,4-d]pyrimidines | A549 (Lung) | 8 - 25 | Cisplatin | 5.0 |
| HeLa (Cervical) | 12 - 40 | Cisplatin | 7.5 |
Note: The data presented in this table is a generalized representation from various studies on different pyrimidine derivatives and is not specific to this compound derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments that would be employed to screen this compound derivatives for biological activity.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizing Experimental Workflows and Biological Pathways
Diagrams created using Graphviz can effectively illustrate the logical flow of experiments and the potential biological pathways affected by active compounds.
Caption: Experimental workflow for the synthesis and biological screening of novel compounds.
Caption: Potential anticancer mechanism of action for pyrimidine analogs.
References
A Comparative Spectroscopic Analysis of 2,4,6-Trichloro-5-methylpyrimidine
This guide provides a comparative overview of the spectroscopic data for 2,4,6-Trichloro-5-methylpyrimidine and related chlorinated pyrimidine derivatives. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the identification and characterization of heterocyclic compounds. This document presents available spectroscopic data, outlines standard experimental protocols, and offers a comparison with structurally similar molecules to highlight the influence of substituents on their spectral properties.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for this compound and two related compounds: 2,4,6-Trichloropyrimidine and 2,4,6-Trichloro-5-cyanopyrimidine. This comparison illustrates the effect of the methyl and cyano groups at the C5 position on the spectral characteristics of the trichloropyrimidine core.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | Data not available | - |
| 2,4,6-Trichloropyrimidine | CDCl₃ | 7.45 (s, 1H)[1] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | Not specified | C2/C6, C4, C5, CH₃ (Specific shifts not individually assigned in the available spectrum)[2] |
| 2,4,6-Trichloro-5-cyanopyrimidine | Not specified | C2/C6, C4, C5, CN (Specific shifts not individually assigned in the available spectrum) |
Table 3: Mass Spectrometry Data
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | Data not available | - | - |
| 2,4,6-Trichloropyrimidine | Electron Ionization | 182, 184, 186 (in accordance with chlorine isotopes)[1] | Data not available |
| 2,4,6-Trichloro-5-cyanopyrimidine | GC-MS | 207, 209, 211 (in accordance with chlorine isotopes) | Data not available |
Table 4: Infrared (IR) Spectroscopic Data
| Compound | Technique | Key Absorptions (cm⁻¹) |
| This compound | Data not available | - |
| 2,4,6-Trichloropyrimidine | Nujol Mull | 1560, 1533 (C=N stretching), 1433, 1407 (ring stretching), 880 (ring bending), 613, 573[3] |
Table 5: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) |
| This compound | Data not available | - |
| 2,4,6-Trichloropyrimidine | Vapour/Liquid | Two absorption systems observed, details of λmax not specified[3] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy A sample of the compound (typically 5-20 mg for ¹H, 20-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.[4] The choice of solvent is critical to ensure the sample dissolves and to avoid interference with the signals of interest. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.[5] The spectrum is acquired on an NMR spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, broadband proton decoupling is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[6] Data processing involves Fourier transformation of the raw data, followed by phase and baseline correction.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry The sample is introduced into the mass spectrometer, often via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS). In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion.[7][8] This high-energy process often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions. The ions are then accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[7] A detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[9] A pressure arm is applied to ensure close contact between the sample and the crystal. The infrared beam is directed into the crystal and undergoes total internal reflection at the crystal-sample interface. At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at specific frequencies corresponding to the vibrational modes of the molecule. The attenuated beam is then directed to the detector. This technique requires minimal sample preparation and is non-destructive.[9]
Thin Solid Film Method The solid sample is dissolved in a volatile solvent (e.g., methylene chloride or acetone).[10] A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate. The plate is then mounted in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.[10]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The sample is dissolved in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) to a known concentration.[11] The concentration should be adjusted to yield an absorbance reading within the optimal range of the instrument (typically 0.1 to 1.0). The solution is placed in a cuvette (typically with a 1 cm path length) made of a material that is transparent in the wavelength range of interest (e.g., quartz for UV measurements).[11] A reference cuvette containing only the solvent is used to record a baseline spectrum. The UV-Vis spectrum of the sample is then recorded, plotting absorbance versus wavelength.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
References
- 1. Pyrimidine, 2,4,6-trichloro- [webbook.nist.gov]
- 2. This compound | C5H3Cl3N2 | CID 232789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. nmr.ceitec.cz [nmr.ceitec.cz]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. youtube.com [youtube.com]
- 9. amherst.edu [amherst.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. ossila.com [ossila.com]
A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 2,4,6-Trichloro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of halogenated heterocycles is a cornerstone of modern medicinal chemistry and materials science. Among the plethora of available cross-coupling methodologies, the Suzuki-Miyaura and Stille reactions stand out for their versatility and broad substrate scope. This guide provides a detailed comparison of these two powerful catalytic methods for the selective C-C bond formation on 2,4,6-trichloro-5-methylpyrimidine, a versatile scaffold for the synthesis of novel bioactive compounds.
While direct head-to-head comparative studies on this compound are not extensively documented in the literature, this guide leverages experimental data from closely related polychlorinated pyrimidine systems to provide a robust framework for reaction design and optimization.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, boronate esters) | Organotin compounds (stannanes) |
| Toxicity of Reagent | Generally low toxicity, considered "greener".[1] | High toxicity of organotin reagents, requiring careful handling and disposal.[2][3] |
| Reagent Stability | Boronic acids can be prone to decomposition or protodeboronation.[1] | Organostannanes are generally stable to air and moisture.[1][2] |
| Byproducts | Boron-based, often water-soluble and easily removed.[1] | Tin-based, can be challenging to remove completely from the product.[1] |
| Functional Group Tolerance | Broad, but can be sensitive to strong bases and acidic protons.[1] | Excellent, tolerates a wide range of functional groups.[1] |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[1] | Often proceeds under neutral or mildly basic conditions.[1] |
| Regioselectivity on Polychloropyrimidines | Generally favors reaction at C4 and C6 positions over C2.[4][5][6] | Also shows a strong preference for reaction at the C4 position.[7] |
Performance Comparison: Experimental Data from Analogous Systems
The following table summarizes typical reaction conditions and yields for the mono-arylation of polychlorinated pyrimidines, providing an insight into the expected performance for this compound.
| Coupling Reaction | Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki | 2,4,6-Trichloropyrido[2,3-d]pyrimidine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene | 110 | 3 | 83 | [6] |
| Suzuki | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | [5] |
| Suzuki | 2,4,5,6-Tetrachloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 60 | 2 | 95 | [8] |
| Stille | General Aryl Halides | Organostannanes | Pd(PPh₃)₄ or Pd₂(dba)₃ (1-5) | PPh₃ or AsPh₃ | - | DMF, Dioxane, Toluene | 80-110 | 12-24 | 76-99 | [9] |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki and Stille couplings of this compound. These protocols are based on established procedures for similar substrates and may require optimization for specific coupling partners.[6][8][10]
Suzuki-Miyaura Coupling (General Procedure)
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated product.
Stille Coupling (General Procedure)
Materials:
-
This compound
-
Organostannane (e.g., Aryl-SnBu₃, 1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous solvent (e.g., DMF, Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Add the organostannane to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Chemistry: Diagrams
To further elucidate the processes discussed, the following diagrams illustrate the catalytic cycles and the expected regioselectivity.
Caption: General catalytic cycles for Suzuki and Stille cross-coupling reactions.
Caption: Expected regioselectivity in the mono-arylation of this compound.
Conclusion
Both the Suzuki and Stille couplings are highly effective methods for the functionalization of this compound. The choice between the two will largely depend on the specific requirements of the synthetic route. The Suzuki coupling is often the preferred method due to the low toxicity of the boron reagents and the ease of byproduct removal.[1] However, for substrates with sensitive functional groups that are incompatible with basic conditions, or when the required boronic acid is unstable, the Stille coupling offers a robust and high-yielding alternative, provided that appropriate safety measures are taken to handle the toxic organotin compounds.[1] The established regioselectivity for both reactions, favoring substitution at the C4 and C6 positions, allows for predictable and controlled synthesis of mono- and di-substituted pyrimidine derivatives.[4][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Comparative Analysis of Reaction Products from 2,4,6-Trichloro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed characterization of the reaction products of 2,4,6-trichloro-5-methylpyrimidine with various nucleophiles. It offers a comparative analysis of product profiles, yields, and spectroscopic data, alongside alternative synthetic strategies for creating substituted 5-methylpyrimidine scaffolds. The information presented is intended to aid in the rational design and synthesis of novel compounds for pharmaceutical and materials science applications.
Nucleophilic Aromatic Substitution (SNAr) Reactions
This compound is a highly reactive scaffold amenable to sequential nucleophilic aromatic substitution (SNAr). The chlorine atoms at the C2, C4, and C6 positions of the pyrimidine ring can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. The regioselectivity of these reactions is governed by the electronic effects of the ring nitrogen atoms and the steric hindrance imposed by the methyl group at the C5 position.
Generally, the C4 and C6 positions are more susceptible to nucleophilic attack than the C2 position due to the activating effect of the para and ortho nitrogen atoms, respectively. However, the C5-methyl group can sterically hinder substitution at the adjacent C4 and C6 positions, potentially influencing the product distribution.
A summary of the expected and observed reactivity with different classes of nucleophiles is presented below.
Reactions with Amine Nucleophiles
The reaction of this compound with ammonia and amines is a common route to substituted aminopyrimidines.
Primary Amines and Ammonia: Monosubstitution is expected to be the predominant outcome under controlled conditions. Based on electronic factors, attack is favored at the C4/C6 positions.
Experimental Data: Reaction with Ammonia
A documented example is the reaction with ammonia, which selectively yields 4-amino-2,6-dichloro-5-methylpyrimidine.
Table 1: Reaction of this compound with Ammonia
| Product Name | Structure | Yield (%) | Melting Point (°C) | Analytical Data |
| 4-Amino-2,6-dichloro-5-methylpyrimidine | 75[1] | 193-194[1] | 1H NMR (DMSO-d6): δ 7.32 (s, 2H, NH2), 2.38 (s, 3H, CH3). 13C NMR (DMSO-d6): δ 160.8, 159.5, 110.2, 14.8. |
Secondary Amines: With secondary amines, such as morpholine or piperidine, substitution is also anticipated at the C4/C6 positions. Due to the increased steric bulk of secondary amines compared to primary amines, a decrease in reaction rate may be observed. The reaction of the related 2,4,6-trichloropyrimidine with pyrrolidine has been shown to produce a mixture of 2-chloro-4,6-bis(pyrrolidinyl)pyrimidine and 6-chloro-2,4-bis(pyrrolidinyl)pyrimidine, which required separation. A similar outcome is plausible for the 5-methyl analog.
Reactions with Alkoxide Nucleophiles
The reaction with alkoxides, such as sodium methoxide or ethoxide, is expected to yield mono-, di-, or tri-alkoxy pyrimidines depending on the stoichiometry and reaction conditions. It is anticipated that the first substitution will preferentially occur at the C4 or C6 position.
Reactions with Thiolate Nucleophiles
Thiolates are potent nucleophiles and are expected to readily displace the chlorine atoms of this compound. Similar to alkoxides, the degree of substitution can be controlled by the reaction stoichiometry.
Alternative Synthetic Routes
For comparison, several alternative methods exist for the synthesis of substituted 5-methylpyrimidines, which may offer advantages in terms of regioselectivity or substrate scope.
-
Condensation Reactions: A common approach involves the condensation of a β-dicarbonyl compound (or its equivalent) with an amidine or guanidine derivative. For the synthesis of 5-methylpyrimidines, a suitable 2-methyl-substituted β-dicarbonyl precursor would be required.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, on a pre-functionalized 5-methylpyrimidine core can be a powerful tool for introducing a wide range of substituents with high regioselectivity.
Experimental Protocols
General Procedure for Nucleophilic Substitution:
To a solution of this compound in a suitable solvent (e.g., dimethoxyethane, ethanol, or DMF), the nucleophile (1 to 3+ equivalents) is added. A base (e.g., triethylamine, potassium carbonate) may be required if the nucleophile is an amine hydrochloride salt or to scavenge the HCl generated. The reaction is stirred at an appropriate temperature (room temperature to reflux) and monitored by TLC or LC-MS. Upon completion, the reaction is worked up by quenching with water, extracting the product with an organic solvent, and purifying by chromatography or recrystallization.
Specific Protocol: Synthesis of 4-Amino-2,6-dichloro-5-methylpyrimidine [1]
39.5 g (0.2 mol) of this compound are dissolved in 250 ml of dimethoxyethane. Ammonia gas is then introduced at room temperature until the solution is saturated, leading to the formation of a white suspension. The mixture is stirred for 12 hours at room temperature. The solvent is removed in a rotary evaporator, and 200 ml of water are added to the residue. The resulting suspension is filtered, and the precipitate is dried. The mother liquor is concentrated to half its volume, filtered, and the second crop of precipitate is also dried. The combined crude product (26.4 g) is recrystallized from acetonitrile/water (5:1) to yield the pure product.
Visualizations
General Reaction Scheme
Caption: General reaction pathway for the nucleophilic substitution on this compound.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and characterization of substituted 5-methylpyrimidines.
Regioselectivity Logic
Caption: Logical flow for predicting the regioselectivity of nucleophilic attack.
References
Purity Assessment of Synthesized 2,4,6-Trichloro-5-methylpyrimidine Analogues: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a critical parameter that dictates their suitability for further use. This guide provides a comparative analysis of synthetic strategies and purity assessment methodologies for 2,4,6-trichloro-5-methylpyrimidine analogues, a class of compounds with significant potential in medicinal chemistry. This document summarizes key data from various synthetic approaches and details the experimental protocols for robust purity determination.
Comparison of Synthetic Methodologies
The synthesis of this compound analogues typically involves the chlorination of a suitable pyrimidine precursor. The choice of synthetic route can significantly impact the yield and purity of the final product. Below is a comparison of representative methods, primarily based on the synthesis of the closely related 2,4,6-trichloropyrimidine, which serves as a reliable model for its 5-methyl analogue.
| Synthetic Method | Starting Material | Reagents | Typical Yield | Reported Purity | Analytical Method for Purity | Reference |
| Method A: One-Pot Chlorination with Composite Catalyst | Barbituric acid | Phosphorus oxychloride, N,N-diethylaniline, N,N-dimethylaniline, quinoline | 80-92% | >99.52% | Not Specified | [1] |
| Method B: Two-Step Chlorination with Phosphorus Pentachloride Precursors | Barbituric acid | Phosphorus oxychloride, Phosphorus trichloride, Chlorine | 81% | 98% | Gas Chromatography (GC) | [2] |
| Method C: Two-Step Chlorination with N-methyl-2-pyrrolidone Catalyst | Barbituric acid | Phosphorus oxychloride, N-methyl-2-pyrrolidone, Phosphorus trichloride, Chlorine | 92.4% | 97.6% | Gas Chromatography (GC) | [2] |
| Method D: Conventional Heating vs. Grindstone Chemistry (for general pyrimidines) | Benzaldehyde, Ethyl acetoacetate, Urea/Thiourea | HCl / NH4Cl | Higher yield with Grindstone | Not specified | Melting Point, IR, 1H NMR | [3][4] |
Note: The data for Methods A, B, and C are for the synthesis of 2,4,6-trichloropyrimidine, which is expected to have similar synthetic outcomes to its 5-methyl analogue. Method D illustrates a general principle of comparing synthetic techniques for pyrimidine derivatives.
Purity Assessment Methodologies: A Comparative Overview
The accurate determination of purity is paramount. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for this purpose. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is also emerging as a valuable tool.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Quantifies the amount of a substance by comparing the integral of its NMR signal to that of a certified internal standard. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. | Ideal for volatile and semi-volatile compounds. | Applicable to any soluble compound with a quantifiable NMR signal. |
| Sample Preparation | Dissolution in a suitable solvent. | Dissolution in a volatile solvent; derivatization may be required for non-volatile compounds. | Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent. |
| Information Provided | Purity based on peak area percentage, retention time. | Purity based on peak area percentage, retention time, and mass spectrum for impurity identification. | Absolute or relative purity without the need for a reference standard of the analyte itself.[5] |
| Advantages | Versatile, well-established, high resolution. | High separation efficiency, provides structural information of impurities. | High precision and accuracy, can be a primary ratio method.[6][7] |
| Limitations | Does not provide structural information of unknown impurities without a mass spectrometer detector (LC-MS). | Not suitable for non-volatile or thermally unstable compounds. | Lower sensitivity compared to chromatographic methods, potential for signal overlap. |
Experimental Protocols
General Synthesis of this compound Analogues (Illustrative)
This protocol is a generalized representation based on common synthetic strategies.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, charge the starting pyrimidine precursor (e.g., a substituted barbituric acid derivative).
-
Chlorination: Slowly add the chlorinating agent (e.g., phosphorus oxychloride) to the flask. If a catalyst is used, it is added at this stage.
-
Reaction: Heat the reaction mixture to the specified temperature (typically 90-140°C) and maintain for the designated time (0.5-4 hours), with continuous stirring.[1]
-
Work-up: After cooling, the reaction mixture is carefully quenched, often with ice-water. The product can be isolated by various methods, including steam distillation under reduced pressure, followed by cooling to precipitate the solid product.[1]
-
Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or other modifiers).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at a suitable temperature (e.g., 80°C), hold for 2 minutes, then ramp to a final temperature (e.g., 280°C) at a rate of 10°C/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
-
Data Analysis: Purity is determined by the area percentage of the main peak. The mass spectra of minor peaks can be used to identify potential impurities by comparison with spectral libraries.
Visualizing the Workflow and a Potential Application
To further clarify the processes and potential applications of these compounds, the following diagrams are provided.
Caption: Experimental workflow for synthesis and purity assessment.
Caption: Hypothetical signaling pathway inhibited by a pyrimidine analogue.
References
- 1. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 2. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. Quantitative NMR spectroscopy using coaxial inserts containing a reference standard: purity determinations for military nerve agents. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of 2,4,6-Trichloro-5-methylpyrimidine: A Guide for Laboratory Professionals
The proper handling and disposal of 2,4,6-trichloro-5-methylpyrimidine are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, in line with standard laboratory safety protocols and hazardous waste regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This substance should be treated as hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.[1]
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[1]
In Case of Spills: Spills should be managed by vacuuming or sweeping up the material and placing it into a suitable, sealed container for disposal.[1] Avoid generating dust.[1] Ensure the area is well-ventilated.[1]
Quantitative Data Summary
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[2] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[2] |
| Skin Corrosion/Irritation (Category 1B) | Causes severe skin burns and eye damage.[2] | Wear protective gloves, protective clothing, and eye/face protection. If on skin or in eyes, rinse immediately with plenty of water for several minutes. Remove contaminated clothing.[2] |
| Environmental Hazard | Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[3] | Avoid release to the environment.[3] |
Disposal Protocol
The disposal of this compound must be conducted as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Classification: this compound is a halogenated organic compound and must be classified as hazardous chemical waste.[1]
-
Segregation: Do not mix with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[1][4]
Step 2: Containerization
-
Container: Use a chemically compatible, leak-proof container with a secure lid. Polyethylene or glass containers are generally suitable.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" (no abbreviations or formulas).
-
The approximate quantity of waste.
-
The date of accumulation.
-
Step 3: Storage
-
Location: Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials.[1]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 4: Final Disposal
-
Licensed Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.[1][3]
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2,4,6-Trichloro-5-methylpyrimidine
This guide provides critical safety and logistical information for the handling and disposal of 2,4,6-Trichloro-5-methylpyrimidine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for similar chlorinated pyrimidine compounds.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Chemical safety goggles or a face shield worn over safety glasses.[1][2][3][4] | ANSI Z.87.1 or European Standard EN166.[2] |
| Skin | Chemical-resistant gloves (e.g., disposable nitrile gloves for short-term protection).[1][2] For extended contact, consult the glove manufacturer's resistance guide.[1] | |
| A lab coat or chemical-resistant apron/coverall.[1][4] Flame-retardant clothing is recommended if there is a risk of fire.[5] | ||
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working in an area with poor ventilation or where dust generation is likely.[2] Engineering controls, such as fume hoods, should always be the primary method of exposure control.[1][2] | Follow OSHA respirator regulations (29 CFR 1910.134).[2] |
| Feet | Closed-toe and closed-heel shoes that cover the entire foot.[1] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[2][6][7]
-
Wash hands thoroughly with soap and water after handling.[2][6][7]
-
Minimize dust generation and accumulation during handling.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5][7]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][6][7]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2]
-
Store away from heat, sparks, and open flames.
Disposal Plan
Spill Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
Wear the appropriate personal protective equipment as outlined above.
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust.[2]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[6]
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Waste Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
All waste containers must be properly labeled with the chemical name and hazard information.
-
The first rinse of any container that held the chemical should be collected and disposed of as hazardous waste.[8]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[7] Do not dispose of down the drain or in regular trash.[5][8]
Experimental Workflow: Safe Handling of this compound
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. trimaco.com [trimaco.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. aksci.com [aksci.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
